molecular formula C22H24N2O2 B1664353 Acrivastine CAS No. 87848-99-5

Acrivastine

货号: B1664353
CAS 编号: 87848-99-5
分子量: 348.4 g/mol
InChI 键: PWACSDKDOHSSQD-IUTFFREVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acrivastine is a second-generation histamine H1-receptor antagonist used in research to study allergic responses and histamine-mediated conditions . Its primary research value lies in its rapid onset of action and minimal penetration of the blood-brain barrier, making it a valuable compound for studying peripheral histamine effects without the significant sedative side effects associated with first-generation antihistamines . As a competitive H1-receptor antagonist, this compound works by blocking the binding of histamine to its receptor, thereby preventing the cascade of events that lead to classic allergy symptoms such as itching, swelling, and vasodilation . Its pharmacokinetic profile is characterized by quick absorption, with peak plasma concentrations reached within 1 to 2 hours, and a relatively short plasma half-life of approximately 1.5 hours . The drug is primarily excreted unchanged via the kidneys, with renal clearance being the main route of elimination . Preclinical and clinical studies have established this compound as an effective tool for investigating the pathophysiology and potential interventions for allergic rhinitis and chronic urticaria . Its favorable safety profile, with no known association with clinically apparent liver injury, further supports its utility in laboratory research . This product is provided for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWACSDKDOHSSQD-IUTFFREVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022555
Record name Acrivastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87848-99-5
Record name Acrivastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87848-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acrivastine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087848995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrivastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09488
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acrivastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-[6-[(1E)-1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-2-pyridinyl]-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACRIVASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A20F9XAI7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Acrivastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Acrivastine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrivastine is a potent, second-generation histamine (B1213489) H1 receptor antagonist used for the symptomatic relief of various allergic conditions, including seasonal allergic rhinitis and chronic idiopathic urticaria.[1][2][3] As a second-generation agent, it is characterized by its rapid onset of action and a low propensity for causing sedation due to its limited penetration of the blood-brain barrier.[1][2][4] This document provides a detailed examination of the molecular mechanism, pharmacodynamics, and pharmacokinetics of this compound, supplemented with quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for a technical audience.

Core Mechanism of Action: H1 Receptor Antagonism

This compound functions as a competitive antagonist of the histamine H1 receptor.[5][6][7][8] During an allergic response, allergens trigger mast cells to release histamine.[4] Histamine then binds to H1 receptors on various cells, initiating a signaling cascade that results in the classic symptoms of allergy: vasodilation, increased vascular permeability (leading to swelling and edema), pruritus (itching), and smooth muscle contraction (such as bronchoconstriction).[4][6]

This compound, structurally related to triprolidine, competitively binds to H1 receptors but does not activate them.[5][6][7] By occupying the receptor's binding site, it prevents histamine from binding and eliciting its downstream effects.[4][9] This action is characterized as inverse agonism, where the drug not only blocks the agonist (histamine) but also reduces the basal activity of the receptor.[6] This blockade effectively mitigates the release of other allergy-mediating chemicals, providing relief from allergic symptoms.[9] Unlike first-generation antihistamines, this compound has minimal anticholinergic effects and a high degree of selectivity for the H1 receptor.[4][5][8]

Signaling Pathway Blockade

The following diagram illustrates the H1 receptor signaling pathway and the inhibitory action of this compound.

G cluster_0 Allergic Cascade cluster_1 Cellular Response Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine Release MastCell->Histamine Degranulation H1Receptor Histamine H1 Receptor Histamine->H1Receptor Binds & Activates Gq Gq Protein Activation H1Receptor->Gq PLC PLC Activation Gq->PLC Symptoms Allergic Symptoms (Vasodilation, Itching, etc.) PLC->Symptoms This compound This compound This compound->Block Block->H1Receptor  Competitively Blocks

This compound's blockade of the H1 receptor signaling pathway.

Pharmacodynamics

The pharmacodynamic profile of this compound is notable for its rapid onset and relatively short duration of action, which makes it suitable for on-demand therapy for intermittent symptoms.[10] Clinical effects are observed quickly after oral administration.

Quantitative Pharmacodynamic Data

The following table summarizes key pharmacodynamic parameters of this compound.

ParameterValueCondition/AssayCitation
Onset of Action 15 minutesInhibition of histamine-induced wheals and flares[5][8]
Within 1 hourSymptomatic relief of allergic rhinitis[5][8]
19 minutes (estimated)Onset of relief from allergic rhinoconjunctivitis[11]
Peak Effect 2 hoursInhibition of histamine-induced wheals and flares[8]
Duration of Action ≥8 hoursInhibition of histamine-induced wheals and flares[5][8]

Pharmacokinetics

This compound is rapidly absorbed and primarily eliminated by the kidneys. Its pharmacokinetic profile supports a dosing regimen of up to three times daily.[7]

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: this compound is well absorbed from the gastrointestinal tract following oral administration.[5]

  • Distribution: Plasma protein binding is approximately 50%, primarily to albumin.[5][6][8] As a second-generation antihistamine, it has a low potential to cross the blood-brain barrier, which accounts for its non-sedating properties.[4][5][6] However, like all second-generation antihistamines, some central nervous system penetration can occur, particularly at higher doses.[12][13]

  • Metabolism: The drug undergoes metabolism via the reduction of its acrylic acid side chain to form a propionic acid analogue, which is an active metabolite.[5]

  • Excretion: this compound is primarily eliminated through the kidneys.[6] A mass balance study showed that approximately 84% of the administered dose was recovered in the urine (with 59% as the unchanged drug and 15-17% as the active metabolite) and about 13% in the feces.[5][6]

Pharmacokinetic Pathway

The diagram below outlines the pharmacokinetic journey of this compound in the body.

G Oral Oral Administration (8 mg capsule) GI GI Tract Absorption Oral->GI Plasma Systemic Circulation (Plasma) GI->Plasma Rapid Absorption Feces Fecal Excretion GI->Feces Minor Route (~13%) Tissues Peripheral Tissues (Site of Action - H1 Receptors) Plasma->Tissues Distribution BBB Blood-Brain Barrier (Limited Penetration) Plasma->BBB Liver Metabolism (Reduction to propionic acid analogue) Plasma->Liver ~50% Protein Bound Kidney Renal Excretion Plasma->Kidney Primary Route Tissues->Plasma Liver->Plasma

Pharmacokinetic pathway of this compound.
Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound.

ParameterValueNotesCitation
Time to Peak Plasma Conc. (Tmax) ~1.14 - 1.5 hoursFollowing oral administration[5][6]
Peak Plasma Concentration (Cmax) ~140 ng/mLAfter a single dose[8]
Bioavailability ~40%[4]
Plasma Protein Binding 50% ± 2.0%Mainly to albumin[5][6][8]
Elimination Half-Life (t½) ~1.5 - 1.9 hoursSingle dose[4][5][6]
~3.5 hoursAt steady state[6]
Metabolite Half-Life (t½) ~3.8 hoursPropionic acid analogue[6]
Primary Route of Excretion Renal~84% of dose recovered in urine[6]

Experimental Protocols & Methodologies

The binding affinity of antihistamines to the H1 receptor is a critical parameter determined through in-vitro assays. The most common method is the radioligand binding assay.

Radioligand Binding Assay for H1 Receptor Affinity

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the H1 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Receptor Source: Membrane preparations from cells recombinantly expressing the human H1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity H1 receptor antagonist, typically [³H]mepyramine.

  • Test Compound: this compound, dissolved and serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well plates, filtration apparatus.

Protocol:

  • Membrane Preparation: Harvest cells expressing the H1 receptor, homogenize them in a cold buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer to a known protein concentration.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the [³H]mepyramine radioligand, and varying concentrations of the unlabeled this compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specific binding.

  • Quantification: Place the filters into scintillation vials with a scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (this compound) concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. A lower Ki value indicates a higher binding affinity.

Experimental Workflow Diagram

G start Start prep Prepare H1 Receptor Membrane Homogenate start->prep setup Set Up Assay Plate: - Membranes - [³H]mepyramine (Radioligand) - this compound (Competitor) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration to Separate Bound vs. Unbound Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Plot dose-response curve - Determine IC50 count->analyze calc Calculate Ki using Cheng-Prusoff Equation analyze->calc end End: Determine Binding Affinity calc->end

Workflow for a radioligand binding assay.

Conclusion

This compound is an effective second-generation antihistamine that acts as a selective, competitive antagonist at the histamine H1 receptor. Its mechanism prevents the downstream signaling cascade initiated by histamine, thereby alleviating the symptoms of allergic reactions. Its pharmacokinetic profile, characterized by rapid absorption and limited CNS penetration, results in a fast onset of action with a low incidence of sedation. The quantitative data and experimental frameworks presented in this guide provide a comprehensive technical overview of this compound's mechanism of action for scientific and drug development professionals.

References

Acrivastine's Antagonism of the Histamine H1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrivastine is a potent and rapidly acting second-generation histamine (B1213489) H1 receptor antagonist.[1][2] As a derivative of triprolidine, it is distinguished by its reduced ability to cross the blood-brain barrier, resulting in a lower incidence of sedative effects compared to first-generation antihistamines.[3][4] This guide provides a detailed examination of this compound's core mechanism of action, its pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to characterize its interaction with the H1 receptor. Quantitative data are presented to facilitate comparison, and key pathways and protocols are visualized to support research and development efforts.

Introduction to this compound

This compound is a non-sedating antihistamine used for the symptomatic relief of various allergic conditions, including seasonal allergic rhinitis (hay fever), chronic idiopathic urticaria (hives), and other histamine-mediated dermatoses.[1][2][5] It belongs to the second generation of H1 antagonists, which were developed to offer high peripheral H1 receptor selectivity with minimal central nervous system (CNS) penetration, thereby reducing side effects like drowsiness.[3][6] this compound is known for its rapid onset of action, making it particularly useful for on-demand therapy for patients with intermittent allergy symptoms.[1][2]

Core Mechanism: Histamine H1 Receptor Antagonism

The therapeutic effects of this compound are mediated through its competitive, reversible binding to the histamine H1 receptor. Recent studies classify most H1-antihistamines, including likely this compound, as inverse agonists rather than simple neutral antagonists. This means they bind to and stabilize the inactive conformation of the H1 receptor, reducing its constitutive activity even in the absence of histamine.

The H1 Receptor Signaling Cascade

The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, primarily activates the Gαq/11 signaling pathway. This initiates a cascade leading to the classic symptoms of an allergic reaction:

  • Activation: Histamine binding causes a conformational change in the H1 receptor, activating the associated Gq protein.

  • PLC Activation: The activated Gα subunit stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Cellular Response: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC) and other downstream effectors. This cascade ultimately leads to physiological responses such as smooth muscle contraction, increased vascular permeability (leading to swelling), and sensory nerve stimulation (leading to itching and sneezing).

This compound competitively blocks histamine from binding to the H1 receptor, thereby inhibiting this entire signaling cascade and preventing the manifestation of allergic symptoms.[3]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor (Inactive) H1R_A Histamine H1 Receptor (Active) Gq Gq Protein (Inactive) H1R_A->Gq Activates Gq_A Gq Protein (Active) PLC Phospholipase C (PLC) Gq_A->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC PKC Activation DAG->PKC Activates Response Allergic Response (Vasodilation, Itching, Bronchoconstriction) Ca_Release->Response Leads to PKC->Response Leads to Histamine Histamine Histamine->H1R Binds This compound This compound This compound->H1R Blocks

Figure 1: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound

Pharmacodynamic and Pharmacokinetic Profiles

The clinical utility of an H1 antagonist is defined by its pharmacodynamic (PD) properties—what the drug does to the body—and its pharmacokinetic (PK) properties—what the body does to the drug.

Pharmacodynamics

This compound exhibits potent and selective H1-antihistaminic activity. A key characteristic is its rapid onset of action, with significant inhibition of histamine-induced wheal and flare responses observed within 15 to 30 minutes of oral administration.[7] Its duration of action is relatively short, which aligns with its short half-life and necessitates dosing up to three times daily for sustained relief.[1][8]

While classified as a non-sedating antihistamine, this compound may have a slightly higher potential to cause drowsiness compared to other second-generation agents like fexofenadine (B15129) and loratadine, though significantly less than first-generation drugs.[2] This is attributed to a measurable, albeit low, penetration of the blood-brain barrier.

Parameter Value Description
H1 Receptor IC50 ~69.2 nMThe concentration of this compound required to inhibit 50% of H1 receptor activity in vitro.[9]
Antagonism Type InsurmountableAt the human H1 receptor, this compound's binding can be difficult to overcome with increasing concentrations of histamine.[10]
Onset of Action 15-30 minutesTime to significant inhibition of histamine-induced wheal and flare.[7]
Brain H1RO LowBrain histamine H1 receptor occupancy (H1RO) is lower than first-generation antihistamines, but may be higher than fexofenadine.[6]

Table 1: Key Pharmacodynamic Properties of this compound

Pharmacokinetics

This compound is rapidly absorbed following oral administration and is primarily eliminated unchanged by the kidneys. Its short half-life contributes to its rapid clearance from the body.

Parameter Value Description
Tmax (Time to Peak Plasma Conc.) ~1.1 - 1.3 hoursTime after oral administration to reach maximum concentration in blood plasma.[1]
Cmax (Peak Plasma Concentration) ~140 ng/mLMaximum plasma concentration after a standard dose.
Bioavailability ~40%The fraction of the administered dose that reaches systemic circulation.[1]
Plasma Half-life (t½) ~1.5 - 1.9 hoursTime required for the plasma concentration to decrease by half.[1][5]
Protein Binding ~50%Percentage of drug bound to plasma proteins, principally albumin.[5]
Volume of Distribution (Vd) ~0.46 L/kgA measure of how widely the drug distributes in the body tissues.
Metabolism MinimalThis compound is not extensively metabolized in the body.[1]
Excretion Primarily RenalApproximately 84% of the drug is excreted unchanged in the urine.[1]

Table 2: Pharmacokinetic Parameters of this compound

Summary of Clinical Efficacy

Clinical trials have consistently demonstrated that this compound is superior to placebo and comparable in efficacy to other antihistamines for treating seasonal allergic rhinitis and chronic urticaria.[1][2] The typical adult dosage is 8 mg taken up to three times daily.[2]

Indication Comparator Outcome Summary
Seasonal Allergic Rhinitis PlaceboThis compound (8 mg TID) was significantly more effective than placebo in reducing symptom scores for sneezing, rhinorrhea, and overall severity.[2]
Seasonal Allergic Rhinitis Clemastine (1 mg TID)This compound (8 mg TID) showed comparable efficacy in reducing allergy symptoms.[2]
Chronic Urticaria Terfenadine (60 mg TID)This compound (8 mg TID) demonstrated similar efficacy in managing symptoms of chronic urticaria.[2]
Histamine-mediated Dermatoses Clemastine, Hydroxyzine, ChlorpheniramineThis compound (8 mg TID) was found to be similar in efficacy for treating various dermatoses where histamine is a key mediator.[1][2]

Table 3: Comparative Clinical Efficacy of this compound

Experimental Protocols

Characterizing the H1 receptor antagonism of a compound like this compound involves a combination of in vitro binding assays and in vivo functional models.

In Vitro: Radioligand Binding Assay for H1 Receptor Affinity

This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) or IC50 value of this compound for the histamine H1 receptor.

Materials:

  • Membrane Source: Homogenates from cells (e.g., HEK293 or CHO cells) stably expressing the human H1 receptor.

  • Radioligand: [³H]-mepyramine (a high-affinity H1 antagonist).

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: A high concentration of a non-labeled H1 antagonist (e.g., mianserin).

  • Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), Wash buffer (ice-cold Tris-HCl).

  • Equipment: Glass fiber filters (pre-soaked in polyethyleneimine), cell harvester, scintillation counter.

Methodology:

  • Membrane Preparation:

    • Culture and harvest cells expressing the H1 receptor.

    • Homogenize cells in ice-cold assay buffer.

    • Perform differential centrifugation to isolate the membrane fraction.

    • Resuspend the membrane pellet in fresh buffer and determine protein concentration (e.g., via BCA assay).

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation with:

      • A fixed concentration of [³H]-mepyramine.

      • Varying concentrations of this compound.

      • Control wells: Total binding (no this compound), and non-specific binding (with excess mianserin).

    • Incubate the plate (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

    • Wash filters multiple times with ice-cold wash buffer.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding CPM - Non-specific Binding CPM.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Use non-linear regression analysis to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation if the Kd of the radioligand is known.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis p1 Prepare H1R Membrane Homogenate p2 Prepare Reagents: • [³H]-mepyramine • this compound dilutions • Buffers a1 Incubate Membranes with: 1. [³H]-mepyramine only (Total) 2. [³H]-mepyramine + Mianserin (NSB) 3. [³H]-mepyramine + this compound p2->a1 s1 Rapid Filtration (Cell Harvester) a1->s1 s2 Wash Filters s1->s2 s3 Scintillation Counting s2->s3 d1 Calculate Specific Binding s3->d1 d2 Plot Competition Curve d1->d2 d3 Determine IC50 / Ki d2->d3

Figure 2: Experimental Workflow for H1 Receptor Radioligand Binding Assay

In Vivo: Histamine-Induced Wheal and Flare Suppression Model

This human model directly assesses the functional antagonism of H1 receptors in the skin.

Objective: To evaluate the onset and magnitude of this compound's antihistaminic effect in vivo.

Methodology:

  • Baseline Measurement:

    • Inject a standardized dose of histamine intradermally into the forearm of healthy volunteers.

    • After a set time (e.g., 15 minutes), measure the resulting wheal (swelling) and flare (redness) areas. This serves as the baseline response.

  • Drug Administration:

    • Administer a single oral dose of this compound (e.g., 8 mg) or placebo in a double-blind, crossover design.

  • Post-Dose Challenge:

    • At predefined time intervals after drug administration (e.g., 15, 30, 60, 120 minutes), perform histamine challenges on different sites of the forearm.

    • Measure the wheal and flare areas for each time point.

  • Data Analysis:

    • Calculate the percentage inhibition of the wheal and flare response at each time point compared to the baseline measurement.

    • Compare the inhibition curves between the this compound and placebo groups to determine the onset of action and peak effect.

Conclusion

This compound is an effective second-generation H1 receptor antagonist with a well-characterized pharmacological profile. Its primary mechanism of competitively inhibiting the H1 receptor signaling cascade translates to a rapid and potent suppression of allergic symptoms. While specific in vitro binding affinity data (Ki) is not widely published, its IC50 value and extensive clinical data confirm its high potency. Its pharmacokinetic properties, notably its rapid absorption and short half-life, define its clinical use for on-demand allergy relief. The established experimental protocols for assessing H1 receptor binding and in vivo functional antagonism continue to be crucial for the development and characterization of new antihistaminic agents.

References

The In Vivo Pharmacokinetics of Acrivastine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrivastine is a second-generation histamine (B1213489) H1-receptor antagonist, distinguished by its rapid onset of action and a low potential for sedation.[1][2] As a derivative of triprolidine, it is effective in the symptomatic relief of allergic rhinitis and chronic urticaria.[2] Understanding the in vivo pharmacokinetic profile of this compound is crucial for optimizing its therapeutic use and for the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination. The key quantitative parameters are summarized in the tables below.

Table 1: Single Dose Pharmacokinetic Parameters of this compound in Healthy Adults
ParameterValueReference
Time to Maximum Plasma Concentration (Tmax) 1.14 ± 0.23 hours[3]
~1.5 hours[4]
Maximum Plasma Concentration (Cmax) Approx. 150 ng/mL (after 8 mg dose)
Elimination Half-Life (t1/2) 1.9 ± 0.3 hours[3]
~1.5 hours[4][5]
Bioavailability ~40%[4]
Protein Binding 50 ± 2.0% (primarily to albumin)[3]
Table 2: Steady-State and Metabolite Pharmacokinetic Parameters of this compound
ParameterValueReference
Elimination Half-Life (t1/2) at Steady State 3.5 ± 1.9 hours[3]
Propionic Acid Metabolite Half-Life (t1/2) 3.8 ± 1.4 hours[3]

Absorption

This compound is rapidly absorbed from the gastrointestinal tract following oral administration.[3][4] Peak plasma concentrations are typically reached within 1.14 to 1.5 hours.[3][4] The bioavailability of this compound is approximately 40%, indicating that a significant portion of the administered dose reaches the systemic circulation.[4]

Distribution

Following absorption, this compound is moderately bound to human plasma proteins, with a binding affinity of approximately 50%, primarily to albumin.[3] This moderate level of protein binding allows for a sufficient fraction of unbound drug to be available to exert its pharmacological effect at the histamine H1-receptors.

Metabolism

This compound undergoes minimal metabolism in humans.[6] The primary metabolic pathway involves the conversion of this compound to its propionic acid analog.[3] This metabolite also possesses antihistaminic activity and has a longer half-life than the parent compound.[3]

Metabolic Pathway of this compound

This compound Metabolism This compound This compound Metabolite Propionic Acid Metabolite This compound->Metabolite Metabolism

Caption: Metabolic conversion of this compound.

Excretion

The primary route of elimination for this compound and its metabolite is via the kidneys.[3][4] A mass balance study in healthy volunteers demonstrated that approximately 84% of an administered dose is recovered in the urine, with about 13% found in the feces over a 72-hour period.[3] The renal clearance of this compound is a key factor in its overall elimination from the body.

Experimental Protocols

The following sections detail the methodologies employed in key in vivo pharmacokinetic studies of this compound.

Quantification of this compound in Plasma by HPLC

A common method for the quantification of this compound in plasma involves High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection.[7][8][9]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract this compound from the plasma matrix and remove interfering substances.

  • Procedure:

    • Plasma samples are thawed and vortexed.

    • An internal standard is added to the plasma.

    • Proteins are precipitated by the addition of an organic solvent (e.g., acetonitrile) followed by centrifugation.

    • The supernatant is loaded onto a conditioned C18 SPE cartridge.

    • The cartridge is washed with a weak organic solvent to remove polar impurities.

    • This compound and the internal standard are eluted with a stronger organic solvent (e.g., methanol).

    • The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.[10]

2. HPLC Analysis

  • Column: Reversed-phase C18 column.[7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[9]

  • Detection: UV detection at 254 nm or tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.[7][9]

  • Quantification: A calibration curve is generated using known concentrations of this compound in plasma, and the concentration in unknown samples is determined by interpolation.

In Vivo Pharmacokinetic Study Design

A typical clinical study to determine the pharmacokinetic parameters of this compound would involve the following steps.

1. Subject Recruitment and Dosing

  • Healthy adult volunteers are recruited for the study.

  • Subjects are administered a single oral dose of this compound (e.g., 8 mg).

  • For steady-state studies, subjects receive multiple doses over a defined period.

2. Blood and Urine Sample Collection

  • Blood Sampling: Venous blood samples are collected into heparinized tubes at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Urine Collection: Total urine output is collected over specific intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours post-dose). The volume of each collection is recorded, and an aliquot is stored frozen for later analysis.

Experimental Workflow Visualization

Pharmacokinetic Study Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Dosing Oral Administration of this compound Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Urine_Collection Fractional Urine Collection Dosing->Urine_Collection Plasma_Processing Plasma Separation & Storage Blood_Sampling->Plasma_Processing Urine_Processing Urine Aliquoting & Storage Urine_Collection->Urine_Processing SPE Solid-Phase Extraction Plasma_Processing->SPE Urine_Processing->SPE HPLC HPLC-UV/MS Analysis SPE->HPLC PK_Modeling Pharmacokinetic Modeling HPLC->PK_Modeling

Caption: Workflow of an in vivo pharmacokinetic study.

Conclusion

This compound exhibits a favorable pharmacokinetic profile for an antihistamine, with rapid absorption and a relatively short half-life, making it suitable for as-needed use. Its moderate protein binding and primary renal excretion are important considerations in clinical practice, particularly in patients with renal impairment. The methodologies outlined in this guide provide a framework for the accurate in vivo characterization of this compound and can be adapted for the pharmacokinetic assessment of other pharmaceutical compounds.

References

Acrivastine: A Comprehensive Technical Guide to its Metabolism and Excretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrivastine, a second-generation histamine (B1213489) H1 receptor antagonist, is recognized for its rapid onset of action in providing relief from allergic symptoms. A thorough understanding of its metabolic fate and excretion pathways is critical for drug development and clinical application. This technical guide provides an in-depth analysis of the metabolism and excretion of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the metabolic pathway. The primary route of elimination for this compound is renal, with a significant portion of the drug excreted unchanged. Metabolism occurs to a limited extent, with the principal metabolite being a propionic acid analogue. This document consolidates available data to serve as a comprehensive resource for researchers and professionals in the pharmaceutical sciences.

Introduction

This compound is a potent and selective histamine H1 receptor antagonist used in the management of allergic rhinitis and chronic urticaria.[1] As a second-generation antihistamine, it exhibits minimal penetration of the blood-brain barrier, resulting in a low incidence of sedative effects.[2] The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short half-life.[2] This guide focuses specifically on the metabolic transformation and subsequent excretion of this compound, critical parameters influencing its efficacy and safety profile.

Metabolism

The metabolic conversion of this compound in humans is not extensive. The primary metabolic pathway involves the reduction of the acrylic acid side chain to form a propionic acid analogue.[3] This metabolite is considered the principal metabolite of this compound.[3]

Metabolic Pathways

The biotransformation of this compound is centered on the modification of its acrylic acid moiety.

Acrivastine_Metabolism This compound This compound Propionic_Acid_Metabolite Propionic Acid Metabolite This compound->Propionic_Acid_Metabolite Reduction of acrylic acid side chain ADME_Study_Workflow cluster_protocol Human ADME Study Protocol Dosing Administer single oral dose of radiolabeled this compound to healthy volunteers Collection Collect urine and feces over a defined period (e.g., 72 hours) Dosing->Collection Analysis Quantify total radioactivity in samples using liquid scintillation counting Collection->Analysis Metabolite_Profiling Profile and quantify parent drug and metabolites using chromatographic and mass spectrometric techniques Analysis->Metabolite_Profiling Analytical_Workflow cluster_analysis Sample Analysis Workflow Sample_Collection Collect biological samples (urine, feces, plasma) Sample_Preparation Perform sample preparation (e.g., extraction, derivatization) Sample_Collection->Sample_Preparation Instrumental_Analysis Analyze samples using GC-MS, HPLC, or LC-MS/MS Sample_Preparation->Instrumental_Analysis Data_Processing Process data to quantify parent drug and metabolites Instrumental_Analysis->Data_Processing

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Acrivastine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrivastine is a potent, non-sedating, second-generation histamine (B1213489) H1 receptor antagonist widely used in the management of allergic rhinitis and chronic urticaria. Its efficacy and favorable safety profile are direct consequences of its unique chemical architecture. This technical guide provides a comprehensive overview of the chemical structure of this compound, followed by a detailed exploration of its synthetic pathways. Two primary synthetic routes are discussed: a classical multi-step synthesis and a more contemporary palladium-catalyzed cross-coupling approach. This document includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development and organic synthesis.

Chemical Structure of this compound

This compound is chemically designated as (E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]-2-pyridinyl]prop-2-enoic acid.[1][2] It is a derivative of triprolidine. The molecule possesses a pyridine (B92270) core, which is substituted at the 2-position with an acrylic acid moiety and at the 6-position with a substituted prop-1-enyl group. This latter substituent incorporates a p-tolyl group and a pyrrolidine (B122466) ring.[2] The stereochemistry of both double bonds is of the (E)-configuration.

IdentifierValue
IUPAC Name (E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]-2-pyridinyl]prop-2-enoic acid
Molecular Formula C₂₂H₂₄N₂O₂
Molecular Weight 348.44 g/mol
CAS Number 87848-99-5

Synthesis of this compound

The synthesis of this compound can be accomplished through several routes. This guide details two prominent methods: a classical linear synthesis and a more recent, efficient palladium-catalyzed synthesis.

Palladium-Catalyzed Synthesis of this compound

A modern and efficient approach to the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction. This method offers milder reaction conditions and avoids the use of hazardous reagents like n-butyl lithium.[3][4]

The overall synthesis can be visualized as a two-stage process: the palladium-catalyzed formation of the this compound ethyl ester intermediate, followed by its hydrolysis to yield this compound.

Palladium-Catalyzed this compound Synthesis A 4-Methyl-N'-(3-(pyrrolidin-1-yl)-1-(p-tolyl)propylidene)benzenesulfonyl hydrazone p1 A->p1 B (E)-Ethyl 3-(6-bromopyridin-2-yl)acrylate B->p1 C Ethyl this compound Intermediate (E)-Ethyl 3-(6-((E)-3-(pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)pyridin-2-yl)acrylate D This compound C->D Hydrolysis (e.g., HCl) p1->C Pd₂(dba)₃ / Xphos or PdCl₂(MeCN)₂ / dppp Base (e.g., Cs₂CO₃, LiOtBu) Solvent (e.g., Dioxane, THF)

Palladium-Catalyzed Synthesis of this compound.

Step 1: Synthesis of Ethyl this compound Intermediate [3]

  • To a three-necked reaction flask, add 4-methyl-N'-(3-(pyrrolidin-1-yl)-1-(p-methylphenyl)propylidene) benzenesulfonyl hydrazone (30.0 g, 77.8 mmol), (E)-ethyl 3-(6-bromopyridine-2-yl)acrylate (19.9 g, 77.8 mmol), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃; 4.2 g, 4.7 mmol), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (Xphos; 4.4 g, 9.3 mmol), and lithium tert-butoxide (18.6 g, 233.4 mmol).

  • Add dry 1,4-dioxane (B91453) (150 ml) to the flask.

  • Purge the system with nitrogen gas twice, and then maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 6 hours.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

Alternative Catalyst System:[3]

  • In a similar setup, combine the same starting materials with dichlorobis(acetonitrile)palladium(II) (PdCl₂(MeCN)₂; 1.2 g, 4.7 mmol), 1,3-bis(diphenylphosphino)propane (B126693) (dppp; 3.8 g, 9.3 mmol), and cesium carbonate (Cs₂CO₃; 76.0 g, 233.4 mmol).

  • Use dry tetrahydrofuran (B95107) (THF; 150 ml) as the solvent.

  • Heat the reaction mixture to 65 °C and stir for 10 hours under a nitrogen atmosphere.

Step 2: Hydrolysis to this compound [4]

  • After the completion of the coupling reaction, add ethanol (B145695) (300 ml) to the reaction mixture.

  • Stir until a pulp-like state is achieved, and then collect the solid by suction filtration.

  • Wash the filter cake with ethanol (50 ml).

  • Suspend the filter cake in water (75 ml) and adjust the pH to 3.5 with hydrochloric acid.

  • Collect the resulting solid by suction filtration and wash the filter cake with water (100 ml).

  • Refine the filter cake with ethanol and dry to obtain this compound.

StepProductCatalyst/ReagentsSolventTemp.TimeYieldPurity
1Ethyl this compoundPd₂(dba)₃, Xphos, LiOtBuDioxane90°C6h--
1 (alt.)Ethyl this compoundPdCl₂(MeCN)₂, dppp, Cs₂CO₃THF65°C10h--
2This compoundHCl, Ethanol, Water---93.5-95.1%98.6-99.5%
Classical Synthesis of this compound

A more traditional, linear synthesis of this compound begins with 2,6-dibromopyridine (B144722) and proceeds through a five-step sequence. This route involves the sequential introduction of the side chains onto the pyridine core.

Classical this compound Synthesis A 2,6-Dibromopyridine B 2-Bromo-6-(4-toluoyl)pyridine A->B Reagent 1 C 2-(6-Bromo-2-pyridyl)-2-(4-tolyl)-1,3-dioxolane B->C Ethylene (B1197577) glycol, p-toluenesulfonic acid D Intermediate D C->D Reagent 3 E This compound D->E Reagent 4

Classical Synthesis Pathway of this compound.

Detailed experimental protocols and quantitative data for the classical synthesis are compiled from various sources and represent typical procedures. Yields and conditions may vary based on specific laboratory practices.

Step 1: Synthesis of 2-Bromo-6-(4-toluoyl)pyridine

Step 2: Synthesis of 2-(6-Bromo-2-pyridyl)-2-(4-tolyl)-1,3-dioxolane

  • A mixture of 2-bromo-6-(4-toluoyl)pyridine, ethylene glycol (1.2-1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like benzene (B151609) or toluene (B28343) is heated at reflux.

  • Water is removed azeotropically using a Dean-Stark apparatus.

  • The reaction is monitored until completion.

  • The reaction mixture is cooled, washed with an aqueous basic solution (e.g., sodium bicarbonate), and then with brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the product, which may be purified further by crystallization or chromatography.

Step 3 & 4: Introduction of the Acrylic Acid and Pyrrolidine Side Chains

These steps typically involve a sequence of a Heck reaction to introduce the acrylate (B77674) moiety, followed by a Wittig or Horner-Wadsworth-Emmons reaction and subsequent reduction and amination to form the pyrrolidine-containing side chain. Specific, reproducible protocols are proprietary or not widely published.

Step 5: Final Hydrolysis

The final step involves the hydrolysis of the ester group of the this compound precursor to the carboxylic acid, similar to the final step in the palladium-catalyzed route.

IntermediateCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Bromo-6-(4-toluoyl)pyridine-C₁₃H₁₀BrNO276.13
2-(6-Bromo-2-pyridyl)-2-(4-tolyl)-1,3-dioxolane87848-96-2C₁₅H₁₄BrNO₂320.18
Ethyl this compound87849-18-1C₂₄H₂₈N₂O₂376.49

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthetic methodologies for this compound. The palladium-catalyzed route offers a more efficient and safer alternative to the classical synthesis, reflecting advancements in modern synthetic organic chemistry. The provided protocols, data, and visualizations serve as a valuable resource for chemists and pharmaceutical scientists engaged in the research and development of antihistaminic agents. Further optimization of these synthetic routes may lead to even more cost-effective and environmentally benign manufacturing processes for this important therapeutic agent.

References

Acrivastine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Second-Generation Histamine (B1213489) H1 Receptor Antagonist

Abstract

Acrivastine, with the molecular formula C22H24N2O2, is a potent and selective second-generation histamine H1 receptor antagonist.[1] Its non-sedating properties and rapid onset of action make it a valuable therapeutic agent for the symptomatic relief of allergic conditions such as seasonal allergic rhinitis and urticaria.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed experimental protocols for key assays and a schematic of its signaling pathway are presented to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Chemical and Physical Properties

This compound is a white to beige crystalline powder.[3] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C22H24N2O2[4]
Molecular Weight 348.44 g/mol [5]
IUPAC Name (E)-3-{6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl}prop-2-enoic acid[4]
Canonical SMILES CC1=CC=C(C=C1)/C(=C/CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O[4]
CAS Number 87848-99-5[4]
Melting Point 222 °C (decomposes)[No source found]
Solubility Soluble in DMSO[No source found]
pKa Not available
LogP Not available

Mechanism of Action

This compound is a competitive antagonist of the histamine H1 receptor.[6] By binding to the H1 receptor, it blocks the action of endogenous histamine, thereby preventing the cascade of events that lead to allergic symptoms. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling pathway through the Gq alpha subunit.[6]

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC). Activated PKC can then phosphorylate various downstream targets, including proteins involved in the activation of the transcription factor NF-κB. NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, leading to the characteristic symptoms of an allergic reaction. This compound, by blocking the initial binding of histamine, inhibits this entire signaling cascade.[6]

Histamine_H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_cyto ER->Ca2_cyto Ca2+ Release Ca2_ER Ca2_cyto->PKC Activates IKK IKK PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB IKK->NFkB_inactive Releases IkB->NFkB_inactive Inhibits NFkB_active NF-κB NFkB_inactive->NFkB_active Translocates DNA DNA NFkB_active->DNA Binds to ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes Induces This compound This compound This compound->H1R Inhibits

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of this compound contribute to its clinical profile as a rapid-acting, non-sedating antihistamine.

Pharmacokinetic Parameters
ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~1.3 hours[1]
Peak Plasma Concentration (Cmax) ~140 ng/mL (after 8 mg dose)[1]
Plasma Half-life (t1/2) ~1.6 hours[1]
Protein Binding ~50% (primarily to albumin)[1][4]
Bioavailability ~40%[7][8]
Metabolism Primarily excreted unchanged[7]
Excretion Primarily renal[1][4]
Pharmacodynamics

The onset of action of this compound, as measured by the inhibition of histamine-induced wheals and flares, is observed within 15-30 minutes of oral administration.[1] Peak effects are seen at approximately 2 hours, with significant activity persisting for up to 8 hours.[1]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize this compound.

Histamine H1 Receptor Binding Assay (In Vitro)

This assay determines the binding affinity of this compound to the histamine H1 receptor.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound for the H1 receptor.

  • Principle: A radioligand binding assay is performed using a known high-affinity radiolabeled ligand for the H1 receptor (e.g., [3H]-pyrilamine). The ability of increasing concentrations of unlabeled this compound to displace the radioligand from the receptor is measured.

  • Materials:

    • Cell membranes expressing the human histamine H1 receptor.

    • [3H]-pyrilamine (radioligand).

    • This compound (test compound).

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail.

    • Liquid scintillation counter.

    • Glass fiber filters.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]-pyrilamine and varying concentrations of this compound.

    • Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled H1 antagonist).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold incubation buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Expected Results: this compound exhibits a high affinity for the histamine H1 receptor, with a reported IC50 of approximately 7.16 nM.[9]

Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Node_Membranes Prepare H1 Receptor-Expressing Cell Membranes Node_Incubate Incubate Membranes, Radioligand, and this compound Node_Membranes->Node_Incubate Node_this compound Prepare Serial Dilutions of this compound Node_this compound->Node_Incubate Node_Radioligand Prepare [3H]-pyrilamine (Radioligand) Node_Radioligand->Node_Incubate Node_Filter Rapid Filtration to Separate Bound and Free Ligand Node_Incubate->Node_Filter Node_Wash Wash Filters Node_Filter->Node_Wash Node_Scintillation Add Scintillation Cocktail and Count Radioactivity Node_Wash->Node_Scintillation Node_Plot Plot % Specific Binding vs. [this compound] Node_Scintillation->Node_Plot Node_Calculate Calculate IC50 and Ki Node_Plot->Node_Calculate Acrivastine_Synthesis_Workflow cluster_synthesis This compound Synthesis Node_Start 2,6-Dibromopyridine Node_Step1 Reaction with p-tolylacetonitrile Node_Start->Node_Step1 Node_Intermediate1 Intermediate A Node_Step1->Node_Intermediate1 Node_Step2 Reaction with 1-bromo-3-chloropropane and Pyrrolidine Node_Intermediate1->Node_Step2 Node_Intermediate2 Intermediate B Node_Step2->Node_Intermediate2 Node_Step3 Wittig or Homer-Wadsworth-Emmons Reaction Node_Intermediate2->Node_Step3 Node_Intermediate3 This compound Ester Node_Step3->Node_Intermediate3 Node_Step4 Hydrolysis Node_Intermediate3->Node_Step4 Node_Final This compound Node_Step4->Node_Final

References

Acrivastine: A Comprehensive Technical Guide to its Biological Half-Life in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the biological half-life of acrivastine in plasma. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of the pharmacokinetic properties of this second-generation antihistamine. This document summarizes key quantitative data, outlines detailed experimental protocols for its determination, and provides visual representations of its metabolic pathways and the experimental workflow involved in its analysis.

Quantitative Pharmacokinetic Parameters of this compound

This compound is characterized by its rapid absorption and relatively short elimination half-life, making it suitable for managing acute allergic symptoms. The key pharmacokinetic parameters are summarized in the table below.

ParameterValueReference
Biological Half-Life (t½) ~1.5 - 1.9 hours (single oral dose)[1][2]
~3.5 ± 1.9 hours (at steady state)[1][2]
Time to Peak Plasma Concentration (Tmax) ~1.14 - 1.5 hours[1]
Plasma Protein Binding Approximately 50% (primarily to albumin)
Bioavailability ~40%
Metabolism Partially metabolized to a propionic acid analogue.[1]
Primary Route of Excretion Renal[1]
Excretion Profile ~67% as unchanged drug in urine, 11% as the propionic acid metabolite in urine.[1]

Pharmacokinetic Pathway of this compound

This compound undergoes rapid absorption following oral administration, with a portion of the drug being metabolized and the majority being excreted unchanged by the kidneys.

Acrivastine_Pharmacokinetics cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Administration Oral Administration Gastrointestinal Tract Gastrointestinal Tract Oral Administration->Gastrointestinal Tract Ingestion Systemic Circulation Systemic Circulation Gastrointestinal Tract->Systemic Circulation Rapid Absorption Plasma Protein Binding (~50%) Plasma Protein Binding (~50%) Systemic Circulation->Plasma Protein Binding (~50%) Tissues Tissues Systemic Circulation->Tissues Distribution Liver (Partial) Liver (Partial) Systemic Circulation->Liver (Partial) Metabolism Kidneys Kidneys Systemic Circulation->Kidneys Renal Clearance Propionic Acid Metabolite Propionic Acid Metabolite Liver (Partial)->Propionic Acid Metabolite Propionic Acid Metabolite->Systemic Circulation Urine Urine Kidneys->Urine Unchanged this compound (~67%) Unchanged this compound (~67%) Urine->Unchanged this compound (~67%) Propionic Acid Metabolite (~11%) Propionic Acid Metabolite (~11%) Urine->Propionic Acid Metabolite (~11%)

Caption: Pharmacokinetic pathway of this compound from administration to excretion.

Experimental Protocols for Half-Life Determination

The determination of this compound's plasma half-life involves the collection of serial blood samples following drug administration and subsequent analysis of plasma concentrations using validated analytical methods.

Example Protocol 1: LC-MS/MS Method in Human Plasma

This protocol is adapted from a study that developed and validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and pseudoephedrine in human plasma.

3.1.1. Study Design:

  • Subjects: Healthy human volunteers.

  • Dosing: Single oral administration of a capsule containing this compound.

  • Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Sample Processing: Plasma is separated by centrifugation and stored at -20°C until analysis.

3.1.2. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma in a centrifuge tube, add a known concentration of an internal standard (e.g., diphenhydramine).

  • Add 100 µL of 0.1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.

  • Add 2 mL of ethyl acetate (B1210297), vortex for 3 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a 10 µL aliquot into the LC-MS/MS system.

3.1.3. LC-MS/MS Conditions:

  • Chromatographic Column: A reversed-phase column (e.g., C18).

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate with formic acid) in an isocratic or gradient elution.

  • Flow Rate: Typically around 0.2-0.5 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and the internal standard.

3.1.4. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

  • The plasma concentration of this compound in the study samples is determined using the calibration curve.

  • Pharmacokinetic parameters, including the biological half-life (t½), are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis. The elimination rate constant (λz) is determined from the slope of the terminal log-linear phase of the plasma concentration-time curve, and the half-life is calculated as 0.693/λz.

Example Protocol 2: Solid-Phase Extraction and HPLC in Rabbits

This protocol is based on a study that developed a method for the determination of this compound in rabbit plasma.

3.2.1. Study Design:

  • Subjects: Rabbits.

  • Dosing: Administration of this compound.

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Sample Processing: Plasma is separated and stored frozen until analysis.

3.2.2. Sample Preparation (Solid-Phase Extraction):

  • Condition a solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute this compound with a suitable organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

3.2.3. HPLC Conditions:

  • Chromatographic Column: A reversed-phase C18 column.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a specific wavelength (e.g., 254 nm).

3.2.4. Data Analysis:

  • Similar to the LC-MS/MS method, a calibration curve is generated to quantify this compound concentrations in plasma samples.

  • The plasma concentration-time data is then used to calculate the pharmacokinetic parameters, including the biological half-life.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the plasma half-life of this compound.

Experimental_Workflow cluster_study_conduct Study Conduct cluster_sample_analysis Sample Analysis cluster_data_interpretation Data Interpretation Dosing Dosing Blood Sample Collection Blood Sample Collection Dosing->Blood Sample Collection At specified time points Plasma Separation Plasma Separation Blood Sample Collection->Plasma Separation Centrifugation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation Extraction LC-MS/MS or HPLC Analysis LC-MS/MS or HPLC Analysis Sample Preparation->LC-MS/MS or HPLC Analysis Data Acquisition Data Acquisition LC-MS/MS or HPLC Analysis->Data Acquisition Quantification Quantification Data Acquisition->Quantification Using calibration curve Pharmacokinetic Modeling Pharmacokinetic Modeling Quantification->Pharmacokinetic Modeling Half-Life Determination Half-Life Determination Pharmacokinetic Modeling->Half-Life Determination

Caption: Workflow for determining the plasma half-life of this compound.

References

Acrivastine: A Deep Dive into Absorption and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and distribution characteristics of the second-generation antihistamine, acrivastine. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacokinetic analysis.

Core Pharmacokinetic Properties of this compound

This compound is characterized by its rapid oral absorption and relatively short half-life.[1] It functions as a potent and selective histamine (B1213489) H1-receptor antagonist.[2][3] A key feature of this compound is its reduced ability to cross the blood-brain barrier, which contributes to its non-sedating profile compared to first-generation antihistamines.[1][2]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key quantitative data related to the absorption and distribution of this compound in humans.

Table 1: this compound Absorption Characteristics

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 1.14 ± 0.23 hours[4]
~1.3 hours[5]
1 to 2 hours[1]
Peak Plasma Concentration (Cmax) ~140 ng/mL[5]
Bioavailability ~40%[1]

Table 2: this compound Distribution and Elimination Characteristics

ParameterValueReference
Plasma Protein Binding 50 ± 2.0% (principally to albumin)[4][5]
Volume of Distribution (Vd) 0.46 ± 0.05 L/kg[4]
Elimination Half-Life (t½) ~1.5 hours[1][6]
~1.6 hours[5]
1.9 ± 0.3 hours (single dose)[4]
3.5 ± 1.9 hours (steady state)[4]
Clearance 2.9 ± 0.7 mL/min/kg[4]

Experimental Protocols for Pharmacokinetic Assessment

The determination of this compound's pharmacokinetic profile relies on robust experimental designs and sensitive analytical methodologies.

Study Design for a Typical this compound Pharmacokinetic Trial

A common approach involves a single-center, open-label, two-period, two-sequence crossover randomized clinical trial.

  • Participants: Healthy adult volunteers are typically recruited. Exclusion criteria would include a history of clinically significant illnesses, allergies to antihistamines, and the use of any medication that could interfere with the study's outcome.

  • Dosing: Participants receive a single oral dose of this compound (e.g., an 8 mg capsule).[2][7]

  • Washout Period: A washout period of at least 7 days is maintained between treatment periods to ensure complete elimination of the drug from the system before the next phase of the study.

  • Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration. A typical schedule might include samples taken at 0 (pre-dose), 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -20°C or -80°C) until analysis.

Analytical Methodology: Quantification of this compound in Plasma

The accurate quantification of this compound in plasma is crucial for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods employed.[8][9]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To isolate this compound from plasma proteins and other interfering substances.

  • Procedure:

    • Plasma samples are thawed and vortexed.

    • An internal standard (e.g., diphenhydramine) is added to the plasma.[9]

    • The samples are loaded onto an SPE column (e.g., C18).

    • The column is washed with a series of solvents to remove interfering compounds.

    • This compound and the internal standard are eluted with an appropriate solvent.

    • The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the analytical system.

2. Chromatographic Separation and Detection

  • HPLC System: A reversed-phase HPLC system with a C18 analytical column is typically used.[10]

  • Mobile Phase: The composition of the mobile phase is optimized for the separation of this compound. An example could be a mixture of methanol (B129727) and an aqueous buffer (e.g., 0.01 mol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid).[9]

  • Detection:

    • UV Detection: this compound can be detected at a wavelength of 254 nm.[8][10]

    • MS/MS Detection: For higher sensitivity and specificity, positive ion electrospray ionization in multiple reaction monitoring (MRM) mode is used. The transitions monitored are specific for this compound (e.g., m/z 349→278) and the internal standard.[9]

3. Data Analysis

  • Pharmacokinetic Parameters: The plasma concentration-time data for each participant are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), t½, Vd, and clearance using non-compartmental or compartmental analysis methods.

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for a pharmacokinetic study and the ADME properties of this compound.

experimental_workflow cluster_study_design Study Design cluster_sampling_processing Sample Collection & Processing cluster_analysis Analytical Phase cluster_pk_analysis Pharmacokinetic Analysis subject_recruitment Subject Recruitment (Healthy Volunteers) randomization Randomization subject_recruitment->randomization dosing_period_1 Dosing: Period 1 (Single Oral Dose of this compound) randomization->dosing_period_1 washout Washout Period (≥ 7 days) dosing_period_1->washout blood_sampling Serial Blood Sampling (Pre- and Post-dose) dosing_period_1->blood_sampling dosing_period_2 Dosing: Period 2 (Crossover) washout->dosing_period_2 dosing_period_2->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation storage Sample Storage (≤ -20°C) plasma_separation->storage sample_prep Sample Preparation (Solid-Phase Extraction) storage->sample_prep lc_ms_ms LC-MS/MS Analysis sample_prep->lc_ms_ms quantification Quantification of This compound Concentration lc_ms_ms->quantification data_analysis Plasma Concentration-Time Data quantification->data_analysis pk_parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t½) data_analysis->pk_parameters adme_relationship cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism_excretion Metabolism & Excretion oral_admin Oral Administration gi_tract Gastrointestinal Tract oral_admin->gi_tract rapid_absorption Rapid Absorption (Tmax: ~1-2h) gi_tract->rapid_absorption fecal_excretion Minor Route: Fecal Excretion gi_tract->fecal_excretion systemic_circulation Systemic Circulation rapid_absorption->systemic_circulation protein_binding Plasma Protein Binding (~50% to Albumin) systemic_circulation->protein_binding tissue_distribution Tissue Distribution (Vd: ~0.46 L/kg) systemic_circulation->tissue_distribution metabolism Minimal Metabolism systemic_circulation->metabolism renal_excretion Primary Route: Renal Excretion (Primarily Unchanged) systemic_circulation->renal_excretion bbb Limited Blood-Brain Barrier Penetration tissue_distribution->bbb

References

Preclinical Pharmacological Profile of Acrivastine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrivastine is a potent, second-generation histamine (B1213489) H1 receptor antagonist renowned for its rapid onset of action and a favorable safety profile characterized by a low incidence of central nervous system effects such as drowsiness.[1] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamic effects, pharmacokinetic properties, and toxicological evaluation. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of antihistamines and the development of novel anti-allergic therapies. While specific quantitative preclinical data for this compound is limited in publicly available literature, this guide outlines the standard methodologies and presents available data to construct a thorough profile of the compound.

Mechanism of Action

This compound functions as a selective antagonist of the histamine H1 receptor.[2] By competitively binding to H1 receptors on various cell types, this compound prevents histamine from exerting its pro-inflammatory effects, which include vasodilation, increased vascular permeability, and sensory nerve stimulation, thereby mitigating the symptoms of allergic reactions.[2] As a second-generation antihistamine, this compound exhibits poor penetration of the blood-brain barrier, which accounts for its non-sedating properties.[2]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon histamine binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with allergic reactions. This compound, by blocking the initial binding of histamine, inhibits this entire downstream signaling pathway.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R This compound This compound This compound->H1R  [Blocks] Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Allergic_Response Allergic Response (Vasodilation, etc.) Ca2->Allergic_Response PKC->Allergic_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily attributable to its H1 receptor antagonism. Preclinical studies are designed to quantify its potency and efficacy in various in vitro and in vivo models.

In Vitro Studies

2.1.1. Receptor Binding Affinity

Experimental Protocol: H1 Receptor Radioligand Binding Assay

  • Objective: To determine the Ki of this compound for the H1 receptor.

  • Materials:

    • Biological Material: Cell membranes from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]mepyramine (a potent H1 antagonist).

    • Test Compound: this compound.

    • Non-specific Binding Control: A high concentration of a structurally unrelated H1 antagonist (e.g., mianserin).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Membrane Preparation: Cells expressing the H1 receptor are harvested and homogenized to prepare a membrane fraction.

    • Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of [³H]mepyramine, and varying concentrations of this compound.

    • Incubation: The plate is incubated to allow the binding to reach equilibrium.

    • Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (with H1 Receptors) start->prepare_membranes setup_assay Set up 96-well Plate: - Membranes - [³H]mepyramine - this compound (varying conc.) prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration (separate bound/unbound) incubate->filter quantify Scintillation Counting (measure radioactivity) filter->quantify analyze Data Analysis: - Competition Curve - Calculate IC50 and Ki quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

2.1.2. Mast Cell Degranulation

In Vivo Studies

In vivo studies in animal models are crucial for evaluating the efficacy of this compound in a physiological context.

2.2.1. Histamine-Induced Bronchoconstriction in Guinea Pigs

This model is used to assess the ability of an antihistamine to protect against histamine-induced airway obstruction. The effective dose 50 (ED50), the dose that produces 50% of the maximal protective effect, is a key parameter determined in this assay.

Experimental Protocol: Histamine-Induced Bronchoconstriction

  • Objective: To determine the ED50 of this compound in protecting against histamine-induced bronchoconstriction.

  • Animal Model: Guinea pigs.

  • Procedure:

    • Guinea pigs are pre-treated with various doses of this compound or a vehicle control.

    • After a set period, the animals are exposed to an aerosol of histamine, which induces bronchoconstriction.

    • The severity of the bronchoconstriction is measured, often by recording changes in respiratory parameters.

    • The protective effect of this compound at each dose is calculated, and the ED50 is determined from the dose-response curve.

2.2.2. Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model is used to evaluate the in vivo efficacy of antihistamines in an IgE-mediated allergic reaction.

Experimental Protocol: Passive Cutaneous Anaphylaxis

  • Objective: To assess the ability of this compound to inhibit the PCA reaction.

  • Animal Model: Rats.

  • Procedure:

    • Rats are passively sensitized by an intradermal injection of IgE antibodies specific for a particular antigen.

    • After a latent period to allow the antibodies to bind to mast cells, the animals are treated with this compound or a vehicle.

    • The antigen, along with a dye such as Evans blue, is then injected intravenously.

    • The antigen-antibody reaction on the mast cells causes the release of histamine, leading to increased vascular permeability and leakage of the dye into the skin at the site of sensitization.

    • The extent of the reaction is quantified by measuring the amount of dye that has extravasated into the tissue. The inhibitory effect of this compound is then determined.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical species, providing insights into its absorption, distribution, metabolism, and excretion (ADME).

ParameterDog
Bioavailability (Oral) 40%
Terminal Half-life 0.7 hours
Volume of Distribution (Vss) 0.93 L/kg
Total Body Clearance 17.3 mL/min/kg

Toxicology

A comprehensive toxicological evaluation is essential to establish the safety profile of a drug candidate. This includes acute, sub-chronic, and chronic toxicity studies, as well as safety pharmacology assessments.

Acute Toxicity

Acute toxicity studies are conducted to determine the median lethal dose (LD50) of a compound after a single administration. Specific LD50 values for this compound in rodents are not widely published.

Repeated-Dose Toxicity

Repeated-dose toxicity studies evaluate the potential adverse effects of a drug after daily administration over an extended period (e.g., 28 or 90 days). While detailed findings from such studies on this compound are not publicly available, its clinical use suggests a favorable safety profile with no significant organ toxicity observed at therapeutic doses.[3]

Safety Pharmacology

Safety pharmacology studies are designed to assess the potential effects of a drug on vital physiological functions, including the cardiovascular, central nervous, and respiratory systems. This compound, as a second-generation antihistamine, has been shown to have a low potential for causing CNS depression.[1]

Conclusion

This compound is a potent and selective histamine H1 receptor antagonist with a rapid onset of action. Its preclinical profile is consistent with that of a second-generation antihistamine, demonstrating efficacy in models of allergic response with a low propensity for central nervous system side effects. While specific quantitative preclinical data such as Ki, ED50, and detailed toxicology findings are not extensively available in the public literature, the established methodologies for their determination provide a clear framework for the preclinical evaluation of such compounds. The available pharmacokinetic data in dogs, combined with its well-documented clinical efficacy and safety, underscore the favorable therapeutic profile of this compound. This technical guide provides a foundational understanding of the preclinical pharmacology of this compound, which can inform further research and development in the field of anti-allergic therapies.

References

Acrivastine's Interaction with the Blood-Brain Barrier: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acrivastine, a second-generation histamine (B1213489) H1 receptor antagonist, is designed to minimize sedative effects by limiting its passage across the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the mechanisms governing this compound's interaction with the BBB, focusing on its physicochemical properties, permeability, and active efflux. Quantitative data from key studies are presented, alongside detailed experimental methodologies, to provide a thorough understanding for researchers and drug development professionals. The primary factors restricting this compound's central nervous system (CNS) penetration are its low passive membrane permeability and its active transport out of the brain by P-glycoprotein (P-gp). This guide synthesizes the current knowledge to elucidate the multifaceted nature of this compound's limited BBB penetration.

Physicochemical and Pharmacokinetic Properties of this compound

The molecular and pharmacokinetic profile of this compound underpins its interaction with the blood-brain barrier. Key properties are summarized below.

PropertyValueReference
Molecular Formula C₂₂H₂₄N₂O₂[1][2]
Molar Mass 348.44 g/mol [1][3]
pKa 1.99 (Predicted)[1]
Water Solubility >2 mg/mL in DMSO (warmed)[1]
Absorption Rapidly absorbed[4][5]
Time to Peak Plasma ~1.14 hours[5][6]
Plasma Protein Binding ~50% (primarily to albumin)[5][7]
Metabolism Minimally hepatic[5]
Elimination Half-Life ~1.5 - 4 hours[4][5]
Excretion Primarily renal (urine ~84%, feces ~13%)[5][6]

Quantitative Analysis of Blood-Brain Barrier Penetration

The extent of a drug's penetration into the central nervous system is a critical determinant of its potential for CNS-related side effects. For this compound, multiple studies have quantified its limited ability to cross the blood-brain barrier.

ParameterValueSpeciesReference
Brain-to-Plasma Ratio 0.072 ± 0.014Rat
Passive Membrane Permeability 16.2 nm/sIn vitro
P-glycoprotein Efflux Ratio (in vitro) 3.71In vitro

Mechanisms Limiting Blood-Brain Barrier Permeation

The restricted entry of this compound into the central nervous system is not governed by a single factor, but rather a combination of its inherent properties and its interaction with the physiological barrier of the BBB.

Low Passive Membrane Permeability

This compound exhibits low passive membrane permeability, a key characteristic that intrinsically limits its ability to diffuse across the lipid-rich cell membranes of the brain endothelial cells. This is a fundamental property that contributes to its classification as a non-sedating antihistamine.

P-glycoprotein (P-gp) Mediated Efflux

This compound is a substrate for P-glycoprotein (P-gp), an ATP-dependent efflux transporter highly expressed at the blood-brain barrier. P-gp actively transports this compound from the brain endothelial cells back into the bloodstream, effectively functioning as a "molecular pump" that prevents the drug from reaching significant concentrations within the CNS.

cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Acrivastine_blood This compound Acrivastine_cell This compound Acrivastine_blood->Acrivastine_cell Passive Diffusion (Low) Pgp P-glycoprotein (P-gp) Acrivastine_cell->Pgp Binding Acrivastine_brain This compound (Low Concentration) Acrivastine_cell->Acrivastine_brain Limited Entry Pgp->Acrivastine_blood ATP-dependent Efflux Pgp_efflux_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space Pgp P-glycoprotein (Outward-facing) ATP Hydrolysis Pgp_inward P-glycoprotein (Inward-facing) Substrate Binding Site Pgp->Pgp_inward 5. Reset ADP_Pi ADP + Pi Pgp->ADP_Pi Acrivastine_out This compound Pgp:f0->Acrivastine_out 4. Release Pgp_inward->Pgp 3. Conformational Change Acrivastine_in This compound Acrivastine_in->Pgp_inward:f0 1. Binding ATP ATP ATP->Pgp_inward 2. ATP Binding A Animal Acclimation & Anesthesia B IV Bolus & Infusion of this compound A->B C Blood & Brain Collection at Steady State B->C D Plasma Separation (Centrifugation) C->D E Brain Homogenization C->E F LC-MS/MS Analysis D->F E->F G Calculate Brain-to-Plasma Ratio F->G A Seed MDCK-MDR1 cells on Transwell inserts B Culture to form a confluent monolayer A->B C Verify monolayer integrity (TEER) B->C D Initiate bidirectional transport of this compound C->D E Incubate at 37°C D->E F Collect samples from receiver chambers E->F G Quantify this compound by LC-MS/MS F->G H Calculate Papp and Efflux Ratio G->H

References

A Deep Dive into the Structural and Pharmacological Relationship of Acrivastine and Triprolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and pharmacological relationship between the first-generation antihistamine, triprolidine (B1240482), and its second-generation derivative, acrivastine. We will explore how a specific structural modification—the addition of a propenoic acid moiety—dramatically alters the physicochemical properties, pharmacokinetics, and pharmacodynamics of the parent compound, leading to a significantly improved safety profile, particularly concerning central nervous system effects. This guide will present a comprehensive comparison of their chemical properties, receptor binding, metabolic pathways, and clinical effects, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Introduction

Triprolidine is a potent H1 receptor antagonist that has been in clinical use for decades for the symptomatic relief of allergic conditions.[1] However, its utility is often limited by its sedative effects, a common characteristic of first-generation antihistamines due to their ability to cross the blood-brain barrier.[2][3] In the quest for equally effective but non-sedating antihistamines, medicinal chemists developed this compound, a structural analog of triprolidine.[4] this compound was designed to retain the high H1 receptor affinity of its parent compound while minimizing central nervous system (CNS) penetration.[5] This guide will dissect the molecular nuances that differentiate these two compounds and provide a comprehensive resource for researchers in pharmacology and drug development.

Structural Relationship

The foundational difference between this compound and triprolidine lies in a single functional group addition to the pyridine (B92270) ring. Triprolidine is chemically known as 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine.[1] this compound is the (E,E)-3-[6-[1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]-2-pyridinyl]-2-propenoic acid.[6] Essentially, this compound is a derivative of triprolidine where a propenoic acid group has been attached to the pyridine ring.[1] This seemingly minor addition has profound consequences for the molecule's polarity and, consequently, its biological activity.

Physicochemical Properties: The Key to Reduced Sedation

The addition of the carboxylic acid-containing propenoic acid group significantly increases the polarity of this compound compared to triprolidine. This is reflected in their octanol-water partition coefficients (logP) and acid dissociation constants (pKa). A lower logP value indicates lower lipophilicity and, therefore, a reduced ability to cross the lipophilic blood-brain barrier.

PropertyTriprolidineThis compoundReference
Molecular Formula C19H22N2C22H24N2O2[1][6]
Molecular Weight ( g/mol ) 278.4348.44[1][7]
pKa 3.6, 9.3Not explicitly found, but the presence of a carboxylic acid (pKa ~4-5) and a basic nitrogen (similar to triprolidine's pKa of 9.3) would make it zwitterionic at physiological pH.[8]
logP 3.92Not explicitly found, but expected to be significantly lower than triprolidine due to the added polar carboxylic acid group.[1]

The increased polarity of this compound is a key factor in its classification as a second-generation, non-sedating antihistamine. The carboxylic acid group is ionized at physiological pH, making the molecule less lipophilic and a substrate for efflux transporters like P-glycoprotein at the blood-brain barrier, further limiting its CNS penetration.[3][9]

Pharmacodynamics: H1 Receptor Antagonism

Both triprolidine and this compound exert their primary therapeutic effect by acting as inverse agonists at the histamine (B1213489) H1 receptor. By binding to and stabilizing the inactive conformation of the H1 receptor, they block the actions of histamine, thereby preventing the cascade of events that lead to allergic symptoms.[6][10]

While both are potent H1 antagonists, the key clinical differentiator is their CNS activity. Clinical studies have consistently demonstrated that triprolidine impairs cognitive function and psychomotor performance, leading to drowsiness.[5][11] In contrast, this compound, at therapeutic doses, has been shown to have a significantly lower incidence of sedative effects, comparable to placebo.[5]

H1 Receptor Signaling Pathway and Antagonist Action

The following diagram illustrates the signaling pathway of the H1 receptor upon histamine binding and the mechanism of action of antagonists like triprolidine and this compound.

H1_Signaling_Pathway cluster_cell Cell Membrane Histamine Histamine H1R_inactive H1 Receptor (Inactive) Histamine->H1R_inactive Binds H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Allergic_Response PKC->Allergic_Response Antihistamine This compound or Triprolidine Antihistamine->H1R_inactive Binds and stabilizes

Caption: H1 Receptor Signaling and Antihistamine Blockade.

Pharmacokinetics: A Comparative Overview

The pharmacokinetic profiles of this compound and triprolidine also show notable differences, primarily in their elimination half-life and bioavailability.

ParameterTriprolidineThis compoundReference
Time to Peak (Tmax) ~1.5 - 2.0 hours~1.14 - 1.3 hours[6][12][13]
Peak Plasma Conc. (Cmax) 8.4 ng/mL (2.5 mg dose)~140 ng/mL (8 mg dose)[12][13]
Elimination Half-life (t1/2) ~4 - 6 hours~1.6 - 1.9 hours[6][12][13]
Bioavailability ~4%~40% (oral)[12][14]
Protein Binding ~90%~50%[12][13]
Primary Route of Excretion Renal (as metabolites)Renal (primarily as unchanged drug)[6][15]

This compound has a shorter half-life than triprolidine, which may necessitate more frequent dosing.[16] However, its oral bioavailability is significantly higher.

Experimental Protocols

Histamine-Induced Wheal and Flare Suppression Test

This is a common in vivo method to assess the potency and duration of action of H1 antihistamines.

Protocol:

  • Subject Selection: Healthy volunteers with no history of dermatological conditions or allergies to the test components are recruited. A washout period for any antihistamine medication is required (typically at least 4-5 days for short-acting and longer for long-acting antihistamines).[17]

  • Baseline Measurement: Before drug administration, a baseline wheal and flare response is induced. A fixed concentration of histamine (e.g., 100 mg/mL) is introduced into the skin of the forearm via a prick or intradermal injection.[18][19]

  • Drug Administration: Subjects are administered a single dose of the antihistamine (e.g., this compound 8 mg or triprolidine 2.5 mg) or placebo in a double-blind, crossover design.

  • Post-Dose Measurements: At specified time points after drug administration (e.g., 1, 2, 4, 8, 12, and 24 hours), the histamine challenge is repeated on a different, marked area of the skin.[19]

  • Data Analysis: The diameters of the resulting wheal and flare are measured at their widest points after a set time (e.g., 15-20 minutes). The areas are often calculated, and the percentage reduction from baseline for the active drug is compared to placebo.[17][18]

Assessment of Blood-Brain Barrier Penetration

Various in vitro and in vivo models are used to predict and measure the extent to which a drug can cross the blood-brain barrier.

In Vitro Model: Madin-Darby Canine Kidney (MDCK) Cells Transfected with Human P-glycoprotein (MDR1-MDCK)

  • Cell Culture: MDR1-MDCK cells are cultured on semi-permeable filter supports (e.g., Transwell inserts) to form a confluent monolayer that mimics the blood-brain barrier.

  • Transport Assay: The test compound (e.g., this compound or triprolidine) is added to either the apical (blood side) or basolateral (brain side) chamber.

  • Sample Collection and Analysis: At various time points, samples are taken from the opposite chamber and the concentration of the compound is quantified using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated in both directions (apical to basolateral and basolateral to apical). A high efflux ratio (Papp B-A / Papp A-B) suggests that the compound is a substrate for P-glycoprotein.[3][9]

Synthesis of this compound from Triprolidine-related Precursors

The synthesis of this compound involves several steps, often starting from precursors that share structural similarities with triprolidine. A generalized synthetic workflow is depicted below.

Acrivastine_Synthesis cluster_synthesis This compound Synthesis Workflow Start 2,6-Dihalopyridine or related pyridine derivative Intermediate1 Coupling with p-tolyl derivative Start->Intermediate1 Intermediate2 Introduction of the propenylpyrrolidine side chain Intermediate1->Intermediate2 Intermediate3 Formation of the triprolidine-like core structure Intermediate2->Intermediate3 Intermediate4 Introduction of the propenoic acid side chain (e.g., via Heck or Wittig reaction) Intermediate3->Intermediate4 This compound This compound Intermediate4->this compound

Caption: Generalized Synthetic Pathway to this compound.

Conclusion

The structural modification of triprolidine to create this compound serves as a classic example of successful rational drug design. The addition of a single propenoic acid group fundamentally alters the physicochemical properties of the molecule, leading to a significant reduction in its ability to cross the blood-brain barrier. This results in a second-generation antihistamine that retains the potent H1 receptor antagonism of its predecessor but with a markedly improved safety profile, characterized by a low incidence of sedation. This in-depth guide has provided a comprehensive comparison of these two molecules, highlighting the critical interplay between chemical structure and pharmacological effect, which is a cornerstone of modern drug development.

References

The Solubility Profile of Acrivastine in Common Research Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of acrivastine, a second-generation H1-receptor antagonist, in various solvents commonly used in research and pharmaceutical development. Understanding the solubility of an active pharmaceutical ingredient (API) like this compound is a critical first step in a wide range of scientific applications, including formulation development, analytical method design, and in vitro assay optimization. This document compiles available quantitative and qualitative solubility data, details common experimental protocols for its determination, and provides a visual workflow for a typical solubility study.

Core Principles of Solubility Assessment

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For an API such as this compound, this property is influenced by several factors including the physicochemical properties of both the solute (this compound) and the solvent, temperature, and the pH of the medium. The experimental determination of solubility is fundamental to pre-formulation studies and is a key parameter influencing a drug's bioavailability.

Quantitative Solubility Data for this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that solubility can be significantly affected by experimental conditions such as temperature and the use of physical methods like ultrasonication.

SolventTemperatureSolubilityMethod/Notes
Dimethyl Sulfoxide (DMSO) Not Specified50 mg/mLRequires sonication. Hygroscopic DMSO can impact solubility; freshly opened solvent is recommended.[1]
Not Specified20 mg/mLResulted in a clear solution.[2]
Not Specified10 mg/mL[3]
Not Specified>10 mg/mL[2]
Not Specified>2 mg/mLRequired warming.[2][4]
Water 80°C1 mg/mLRequires sonication, warming, and heating to 80°C.[1]
Not Specified0.70 mg/mL[5]
Methanol (B129727) Not SpecifiedSlightly SolubleQualitative description.[6][7]
Phosphate Buffer (pH 6.8) Not SpecifiedHigher SolubilityMore soluble than in pH 1.2 and pH 7.4 buffers.[8]
Phosphate Buffer (pH 7.4) Not SpecifiedLower SolubilityLess soluble than in pH 6.8 buffer.[8]
Acidic Buffer (pH 1.2) Not SpecifiedLower SolubilityLess soluble than in pH 6.8 buffer.[8]
Ethanol Not SpecifiedSolubleUsed as a solvent in formulation preparation, often with water and acid.[9][10]
Isopropyl Alcohol Not SpecifiedSolubleMentioned as a potential solvent in formulation.[9][10]

Experimental Protocols for Solubility Determination

The solubility of this compound is typically determined using a shake-flask method, followed by a quantitative analysis of the resulting saturated solution. The two most common analytical techniques for this quantification are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Shake-Flask Method (Equilibrium Solubility)

This is the gold-standard method for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • Selected research-grade solvent(s)

  • Volumetric flasks

  • Beakers or glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • Apparatus for quantitative analysis (HPLC or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound powder to a beaker or vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the container to prevent solvent evaporation. Place the mixture in an orbital shaker or on a stirrer plate, often in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitation: Shake or stir the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached.[8] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation: After equilibration, allow the suspension to settle.

  • Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a membrane filter (e.g., 0.45 µm) to remove all undissolved solid particles. This step is critical to avoid artificially high results.

  • Dilution: Dilute the clear, filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

Quantitative Analysis by HPLC

HPLC is a highly specific and sensitive method for quantifying this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Reversed-phase C18 column (e.g., LiChrosorb C18)

  • UV detector

Typical HPLC Conditions:

  • Mobile Phase: A mixture of an aqueous buffer (like sodium dihydrogen phosphate) and organic solvents such as acetonitrile (B52724) and/or methanol is common. One specific mobile phase described is a mixture of water, acetonitrile, methanol, perchloric acid, and n-octylamine (500:130:25:13:0.3 v/v).

  • Detection Wavelength: this compound can be detected at various wavelengths, with 214 nm and 260 nm being reported.

  • Flow Rate: Typically around 1.0 - 2.0 mL/min.

  • Column Temperature: Often maintained at a constant temperature, for example, 40°C.

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations.

  • Analysis: Inject the standard solutions and the filtered, diluted sample from the shake-flask experiment into the HPLC system.

  • Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Analysis by UV-Visible Spectrophotometry

This method is simpler and faster than HPLC but may be less specific if interfering substances are present.

Instrumentation:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine λmax: Scan a dilute solution of this compound in the chosen solvent across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the filtered, diluted sample from the shake-flask experiment.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the sample.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of a solubility study and a typical decision-making process for solvent selection in early-phase drug development.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_api This compound API prep_excess Add Excess API to Solvent prep_api->prep_excess prep_solvent Select Solvent prep_solvent->prep_excess exp_shake Shake/Stir at Constant Temp (24-72h) prep_excess->exp_shake exp_settle Allow Suspension to Settle exp_shake->exp_settle exp_filter Filter Supernatant (0.45 µm syringe filter) exp_settle->exp_filter ana_dilute Dilute Filtrate exp_filter->ana_dilute ana_quantify Quantify Concentration (HPLC or UV-Vis) ana_dilute->ana_quantify ana_result Calculate Solubility (e.g., mg/mL) ana_quantify->ana_result

Workflow for Experimental Solubility Determination.

G cluster_aqueous Aqueous Media cluster_organic Organic Media start Define Research Objective solvent_type Aqueous or Organic Solvent? start->solvent_type ph_choice Select pH (e.g., 1.2, 6.8, 7.4) solvent_type->ph_choice Aqueous polarity Consider Polarity (e.g., DMSO, Methanol) solvent_type->polarity Organic buffer_choice Choose Buffer System ph_choice->buffer_choice aq_solubility Perform Solubility Test buffer_choice->aq_solubility end_node Select Optimal Solvent for Application aq_solubility->end_node toxicity Assess Solvent Toxicity & Compatibility polarity->toxicity org_solubility Perform Solubility Test toxicity->org_solubility org_solubility->end_node

Solvent Selection Logic for this compound Studies.

References

Acrivastine and Hepatotoxicity: A Preclinical Assessment Framework

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acrivastine, a second-generation histamine (B1213489) H1-receptor antagonist, is recognized for its rapid onset of action in treating allergic rhinitis and urticaria.[1] Extensive clinical use and data from resources such as the LiverTox database classify this compound as an unlikely cause of clinically apparent liver injury, assigning it a likelihood score of 'E'.[2][3][4] This favorable safety profile is generally attributed to its rapid metabolism and the use of low dosages.[3][4] Despite the wealth of clinical safety data, a comprehensive review of publicly available literature reveals a notable absence of specific preclinical studies—both in vivo and in vitro—designed to systematically evaluate the potential for this compound-induced hepatotoxicity.

This technical guide addresses this gap by providing a framework for the preclinical assessment of hepatotoxicity for a compound like this compound. It is intended for researchers, scientists, and drug development professionals. The document outlines the standard experimental models and protocols that would be employed to investigate potential liver toxicity, presents data in a structured format for comparative analysis, and includes visualizations of key experimental workflows and cellular pathways relevant to drug-induced liver injury (DILI). While this compound-specific preclinical data is not available, this guide serves as a comprehensive blueprint for such an evaluation.

Introduction to Preclinical Hepatotoxicity Evaluation

The assessment of potential hepatotoxicity is a critical component of preclinical drug development. Drug-induced liver injury (DILI) is a leading cause of acute liver failure and a significant reason for the termination of drug candidates during development and post-market withdrawal. Preclinical evaluation aims to identify potential hepatotoxic liabilities early through a combination of in vitro and in vivo models.

  • In Vitro Models: These models, including primary hepatocytes, liver-derived cell lines, and liver slices, offer a means to investigate direct cellular toxicity and metabolic activation of compounds.[5] They are instrumental in early screening and mechanistic studies.

  • In Vivo Models: Animal models, typically rodents (rats, mice) and non-rodents (dogs), are essential for understanding the systemic effects of a drug candidate on the liver. These studies provide crucial data on how the drug is absorbed, distributed, metabolized, and excreted (ADME), and its potential to cause liver damage in a whole-organism context.

Framework for In Vivo Hepatotoxicity Assessment of this compound

While no specific in vivo hepatotoxicity studies for this compound have been identified in the literature, a standard assessment would involve acute, sub-chronic, and chronic toxicity studies in at least two species (one rodent and one non-rodent). A study on the disposition of this compound in male beagle dogs has been conducted, focusing on its metabolism and pharmacokinetics rather than toxicity.

Experimental Protocol: Rodent Sub-Chronic Toxicity Study

This protocol outlines a typical 28-day repeat-dose oral toxicity study in rats.

Objective: To evaluate the potential toxicity of this compound following daily oral administration for 28 days, with a focus on hepatotoxicity.

Animal Model: Sprague-Dawley or Wistar rats (male and female).

Groups:

  • Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water), administered orally.

  • Group 2: Low dose of this compound.

  • Group 3: Mid dose of this compound.

  • Group 4: High dose of this compound.

  • Group 5: High-dose recovery group (monitored for an additional 14 days after the 28-day treatment period).

Administration: Daily oral gavage for 28 consecutive days.

Parameters Monitored:

  • Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality.

  • Body Weight: Measured weekly.

  • Food Consumption: Measured weekly.

  • Clinical Pathology (Blood Collection): At termination (and potentially at an interim time point), blood samples are collected for:

    • Hematology: Complete blood count.

    • Clinical Chemistry: Liver function tests (see Table 1).

  • Organ Weights: At termination, the liver is excised and weighed.

  • Histopathology: The liver is preserved in 10% neutral buffered formalin, processed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

Data Presentation: Key Indicators of Hepatotoxicity

The following table outlines the key liver function markers that would be assessed and their significance.

Parameter Description Indication of Hepatotoxicity
Alanine Aminotransferase (ALT)An enzyme primarily found in the liver.Increased levels in the blood are a sensitive indicator of hepatocellular injury.
Aspartate Aminotransferase (AST)An enzyme found in the liver, heart, and other muscles.Increased levels can indicate liver damage, but it is less specific than ALT.
Alkaline Phosphatase (ALP)An enzyme concentrated in the liver, bile ducts, and bone.Elevated levels can suggest cholestasis (impaired bile flow).
Total Bilirubin (TBIL)A yellow pigment formed from the breakdown of red blood cells and processed by the liver.Increased levels can indicate impaired liver function or cholestasis.
Gamma-Glutamyl Transferase (GGT)An enzyme found in many organs, with high concentrations in the liver.Elevated levels are a sensitive marker for cholestatic and hepatocellular injury.
AlbuminA protein made by the liver that helps maintain osmotic pressure and transport substances.Decreased levels can indicate chronic liver disease and reduced synthetic function.

Table 1: Key Serum Clinical Chemistry Parameters for Hepatotoxicity Assessment.

Histopathological Evaluation

Microscopic examination of liver tissue is crucial for identifying the nature and extent of any potential injury. The table below details common histopathological findings in DILI.

Finding Description
Hepatocellular Necrosis Death of liver cells, which can be focal, zonal, or massive.
Steatosis (Fatty Liver) Accumulation of fat droplets within hepatocytes.
Cholestasis Reduction or stoppage of bile flow, potentially leading to bile pigment accumulation in hepatocytes and bile ducts.
Inflammation Infiltration of inflammatory cells (e.g., neutrophils, lymphocytes, eosinophils) into the liver parenchyma.
Fibrosis Excessive accumulation of extracellular matrix proteins, leading to scarring.
Bile Duct Proliferation An increase in the number of small bile ducts.

Table 2: Common Histopathological Findings in Drug-Induced Liver Injury.

Framework for In Vitro Hepatotoxicity Assessment of this compound

In vitro assays provide a controlled environment to investigate the direct cytotoxic effects of a compound on liver cells and its potential to form reactive metabolites.

Experimental Protocol: Hepatocyte Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxicity of this compound in primary human hepatocytes.

Cell Model: Cryopreserved primary human hepatocytes.

Methodology:

  • Cell Plating: Thaw and plate hepatocytes in collagen-coated multi-well plates. Allow cells to attach and form a monolayer.

  • Compound Treatment: Treat hepatocytes with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24 to 48 hours. Include a vehicle control and a positive control (a known hepatotoxin).

  • Cytotoxicity Assessment: Measure cell viability using assays such as:

    • MTT Assay: Measures mitochondrial activity as an indicator of cell viability.

    • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

    • High-Content Imaging: Utilizes fluorescent dyes to assess multiple parameters like cell number, nuclear morphology, mitochondrial membrane potential, and membrane permeability.

Data Presentation: In Vitro Cytotoxicity

The results of the cytotoxicity assay would be presented as a dose-response curve, from which an IC50 (the concentration at which 50% of cell viability is lost) can be calculated.

Compound Cell Type Exposure Time (hr) Assay IC50 (µM)
This compoundPrimary Human Hepatocytes24MTTData not available
This compoundPrimary Human Hepatocytes48LDHData not available
Positive Control (e.g., Acetaminophen)Primary Human Hepatocytes24MTTLiterature Value

Table 3: Template for Summarizing In Vitro Hepatotoxicity Data.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a general experimental workflow for preclinical hepatotoxicity testing and a simplified signaling pathway for drug-induced liver injury.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_integration Data Integration & Risk Assessment in_vitro_start Primary Hepatocytes / Cell Lines treatment This compound Treatment (Dose-Response) in_vitro_start->treatment assays Cytotoxicity Assays (MTT, LDH) treatment->assays mechanistic Mechanistic Studies (e.g., ROS, GSH) assays->mechanistic data_analysis Analyze In Vitro & In Vivo Data mechanistic->data_analysis animal_model Rodent & Non-Rodent Models dosing Repeat-Dose Oral Administration animal_model->dosing monitoring Clinical Observations & Body Weight dosing->monitoring blood_collection Clinical Pathology (ALT, AST, etc.) dosing->blood_collection necropsy Necropsy & Organ Weights blood_collection->necropsy histopathology Histopathology of Liver necropsy->histopathology histopathology->data_analysis risk_assessment Hepatotoxicity Risk Assessment data_analysis->risk_assessment

Caption: General workflow for preclinical hepatotoxicity assessment.

DILI_Pathway drug Drug (e.g., this compound) metabolism Hepatic Metabolism (CYP450) drug->metabolism reactive_metabolite Reactive Metabolite metabolism->reactive_metabolite protein_adducts Protein Adducts reactive_metabolite->protein_adducts oxidative_stress Oxidative Stress (ROS) reactive_metabolite->oxidative_stress stress_response Cellular Stress Response protein_adducts->stress_response mitochondrial_dysfunction Mitochondrial Dysfunction stress_response->mitochondrial_dysfunction apoptosis Apoptosis / Necrosis mitochondrial_dysfunction->apoptosis oxidative_stress->mitochondrial_dysfunction cell_death Hepatocyte Death apoptosis->cell_death liver_injury Liver Injury cell_death->liver_injury

Caption: Simplified signaling pathway for drug-induced liver injury.

Conclusion

Based on extensive clinical evidence, this compound is considered to have a very low risk of hepatotoxicity. However, the absence of specific preclinical hepatotoxicity studies in the public domain means that a formal preclinical risk assessment based on direct experimental data cannot be constructed. This guide provides the established framework and methodologies that would be necessary to conduct such an assessment. Should the need arise to evaluate the hepatotoxic potential of this compound or similar compounds in a preclinical setting, the protocols and endpoints detailed herein represent the current standard in the field of toxicology and drug development.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for Acrivastine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the development and validation of a simple, rapid, and reliable stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Acrivastine in pharmaceutical formulations. The method is designed to be specific, accurate, precise, and robust, adhering to the International Council for Harmonisation (ICH) guidelines. This application note includes detailed experimental procedures, data presentation tables, and visual workflows to guide researchers through the entire process.

Introduction

This compound is a second-generation H1-receptor antagonist used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable analytical methods are crucial for the quality control of this compound in drug substances and products. This application note describes a reversed-phase HPLC (RP-HPLC) method developed and validated for this purpose. The method is capable of separating this compound from its degradation products, making it a stability-indicating assay.

HPLC Method Development

Chromatographic Conditions

A systematic approach was taken to develop a robust HPLC method for the analysis of this compound. The final optimized conditions are presented in Table 1.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
Column Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)[1]
Mobile Phase 10mM Sodium Dihydrogen Phosphate (B84403) and Methanol[1]
pH (Aqueous Phase) Adjusted to 4.0 with phosphoric acid
Mode Isocratic
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C[1]
Detection Wavelength 254 nm[1][2]
Run Time 10 minutes
Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[1]

  • Sodium dihydrogen phosphate (AR grade)[1]

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-50 µg/mL).

  • Sample Preparation (for a capsule formulation):

    • Empty and weigh the contents of 20 capsules to determine the average powder weight.

    • Accurately weigh a quantity of the capsule powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm membrane filter before injection.

Method Validation Protocol

The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:

Specificity / Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.

Protocol:

  • Acid Degradation: Treat 1 mL of this compound stock solution with 1 mL of 0.1 N HCl at 80°C for 2 hours. Neutralize with 1 mL of 0.1 N NaOH.

  • Base Degradation: Treat 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH at 80°C for 2 hours. Neutralize with 1 mL of 0.1 N HCl.

  • Oxidative Degradation: Treat 1 mL of this compound stock solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours.[1]

  • Thermal Degradation: Expose the solid drug to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 48 hours.[1]

  • Inject the stressed samples into the HPLC system and analyze the chromatograms for any degradation peaks and their resolution from the this compound peak. The peak purity of the this compound peak should be checked using a PDA detector.

Table 2: Summary of Forced Degradation Results

Stress ConditionNumber of Degradation PeaksResolution (Rs) of this compound from Closest Peak% Degradation
Acid (0.1 N HCl)
Base (0.1 N NaOH)
Oxidative (30% H₂O₂)
Thermal (105°C)
Photolytic (UV light)
Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of at least five concentrations of this compound working standard solutions (e.g., 5, 10, 20, 30, 40, 50 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Determine the linearity by calculating the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 3: Linearity Data for this compound

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area%RSD
5
10
20
30
40
50
Correlation Coefficient (r²)
Slope
Y-intercept
Range

The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. Based on the linearity study, the range for this method is established.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Prepare a placebo blend for the formulation.

  • Spike the placebo with the this compound API at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 4: Accuracy (Recovery) Data for this compound

Spiked Level (%)Amount Added (mg)Amount Recovered (mg, n=3)Mean Recovery (%)%RSD
80
100
120
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six separate samples of the same batch at 100% of the test concentration.

    • Analyze the samples on the same day and by the same analyst.

    • Calculate the %RSD of the assay results.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day with a different analyst and/or different equipment.

    • Calculate the %RSD of the assay results for both days.

Table 5: Precision Data for this compound

Precision TypeSample NumberAssay Result (%)Mean Assay (%)%RSD
Repeatability (Day 1, Analyst 1) 1-6
Intermediate Precision (Day 2, Analyst 2) 1-6
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

Table 6: LOD and LOQ Data for this compound

ParameterValue (µg/mL)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a standard solution with each modified condition.

  • Evaluate the effect on the system suitability parameters (e.g., retention time, tailing factor, theoretical plates).

Table 7: Robustness Study for this compound

Parameter VariedOriginal ValueModified ValueRetention Time (min)Tailing FactorTheoretical Plates
Flow Rate (mL/min) 1.00.9
1.1
Mobile Phase pH 4.03.8
4.2
Column Temperature (°C) 2523
27

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Protocol:

  • Inject a standard solution five times.

  • Calculate the %RSD for the peak area, retention time, tailing factor, and the number of theoretical plates.

Table 8: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value (n=5)%RSD
Retention Time (min) %RSD ≤ 2.0%
Peak Area %RSD ≤ 2.0%
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000

Visualizations

HPLC_Method_Development_Workflow start Start: Define Analytical Target Profile lit_review Literature Review & Physicochemical Properties of this compound start->lit_review col_select Column Selection (e.g., C18) lit_review->col_select mp_select Mobile Phase Selection (Buffer & Organic Modifier) lit_review->mp_select opt Optimization of Chromatographic Conditions col_select->opt mp_select->opt ss_dev System Suitability Parameter Definition opt->ss_dev final_method Finalized HPLC Method ss_dev->final_method validation Proceed to Method Validation final_method->validation

Caption: Workflow for HPLC Method Development.

Method_Validation_Parameters method Validated HPLC Method specificity Specificity specificity->method linearity Linearity linearity->method accuracy Accuracy accuracy->method precision Precision precision->method lod_loq LOD & LOQ lod_loq->method robustness Robustness robustness->method range Range range->method system_suitability System Suitability system_suitability->method

Caption: Relationship of Validation Parameters.

Conclusion

The described HPLC method for the determination of this compound is simple, rapid, and reliable. The validation results will demonstrate that the method is specific, linear, accurate, precise, and robust. The stability-indicating nature of the assay makes it suitable for routine quality control analysis of this compound in bulk drug and pharmaceutical dosage forms, as well as for stability studies. This application note provides a comprehensive guide for researchers and scientists to implement this method in their laboratories.

References

Stability-Indicating HPLC Assay for Acrivastine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrivastine is a second-generation H1-receptor antagonist used for the treatment of allergic rhinitis and chronic urticaria. To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, a validated stability-indicating analytical method is crucial. This document provides a detailed application note and protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound, based on published scientific literature. The method is designed to separate this compound from its potential degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.

Chromatographic Conditions

A robust isocratic HPLC method has been developed for the analysis of this compound. The following table summarizes the optimized chromatographic parameters for the assay.

Table 1: Optimized HPLC Method Parameters

ParameterValue
Column Chromolith® Performance RP-18e (100 x 4.6 mm)
Mobile Phase Acetonitrile (B52724) : 25 mM Sodium Dihydrogen Phosphate (B84403) (pH 4.0) (22.5 : 77.5 v/v)[1]
Flow Rate 5.0 mL/min[1]
Detection Wavelength 254 nm[1]
Column Temperature 40°C[1]
Injection Volume 20 µL
Run Time Approximately 3 minutes
Retention Time of this compound Approximately 2.08 minutes[1]

Method Validation Summary

The HPLC method has been validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation parameters are summarized below.

Table 2: Summary of Method Validation Data

Validation ParameterResult
Linearity Range 1.563 - 50 µg/mL[1]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.40 µg/mL[1]
Limit of Quantitation (LOQ) 0.782 µg/mL[1]
Accuracy (% Recovery) Within 98-102%
Precision (% RSD) < 2%
Specificity No interference from degradants observed[1]

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the HPLC method. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

Table 3: Summary of Forced Degradation Results

Stress ConditionTreatmentObservation% Degradation
Acid Hydrolysis 1 N HCl at 60°C for 4 hoursSignificant degradation with the formation of three degradation products.~21.39%
Alkaline Hydrolysis 1 N NaOH at 60°C for 4 hoursSignificant degradation reported, but specific degradation percentage and products are not detailed in the available literature.Not specified
Oxidative Degradation 30% H₂O₂ at room temperature for 24 hoursSome studies report slight degradation, while others indicate the formation of four degradation products.Not specified
Thermal Degradation 70°C for 48 hoursReported to be stable.Not specified
Photolytic Degradation Exposure to UV light (254 nm) for 24 hoursConflicting reports exist. Some studies indicate stability, while others report the formation of multiple degradation products.Not specified

Note: There are conflicting reports in the literature regarding the stability of this compound under photolytic and oxidative conditions. Further investigation may be required to confirm the degradation pathways under these specific stress conditions.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase: Prepare a 25 mM solution of sodium dihydrogen phosphate and adjust the pH to 4.0 with phosphoric acid. Filter and degas the buffer. Mix with acetonitrile in the ratio of 77.5:22.5 (v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 1, 5, 10, 20, 40, 50 µg/mL).

Sample Preparation
  • For Drug Substance: Accurately weigh a quantity of the drug substance, dissolve in the mobile phase, and dilute to a suitable concentration within the linearity range.

  • For Dosage Forms (e.g., Capsules): Empty and weigh the contents of not fewer than 20 capsules to determine the average weight. Take a quantity of the powder equivalent to a known amount of this compound, transfer to a volumetric flask, dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution, and filter the solution before injection.

Forced Degradation Protocol
  • Acid Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 1 N HCl. Keep the solution at 60°C for 4 hours. Cool and neutralize with 1 N NaOH. Dilute with the mobile phase to a suitable concentration.

  • Alkaline Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 1 N NaOH. Keep the solution at 60°C for 4 hours. Cool and neutralize with 1 N HCl. Dilute with the mobile phase to a suitable concentration.

  • Oxidative Degradation: To 1 mL of the this compound stock solution, add 1 mL of 30% H₂O₂. Store the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase to a suitable concentration.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 70°C for 48 hours. After cooling, weigh an appropriate amount, dissolve in the mobile phase, and dilute to a suitable concentration.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. After exposure, weigh an appropriate amount, dissolve in the mobile phase, and dilute to a suitable concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation & Degradation cluster_results Data Analysis & Reporting prep_solutions Prepare Mobile Phase & Standard Solutions hplc_system Set Up HPLC System (Table 1) prep_solutions->hplc_system prep_sample Prepare Sample Solution inject_sample Inject Standard/Sample prep_sample->inject_sample hplc_system->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data analyze_data Analyze Data (Peak Area, RT, % Degradation) acquire_data->analyze_data validation Perform Method Validation (Table 2) validation->analyze_data forced_degradation Conduct Forced Degradation Studies (Table 3) forced_degradation->inject_sample generate_report Generate Report analyze_data->generate_report forced_degradation_pathways cluster_stress Stress Conditions cluster_products Degradation Products This compound This compound acid Acid Hydrolysis (1N HCl, 60°C) This compound->acid alkali Alkaline Hydrolysis (1N NaOH, 60°C) This compound->alkali oxidation Oxidation (30% H₂O₂) This compound->oxidation photo Photolytic (UV Light) This compound->photo dp_acid Degradation Products (3 identified) acid->dp_acid dp_alkali Degradation Products (Unspecified) alkali->dp_alkali dp_ox Degradation Products (Conflicting Reports) oxidation->dp_ox dp_photo Degradation Products (Conflicting Reports) photo->dp_photo

References

Quantification of Acrivastine in Plasma by LC-MS/MS: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of Acrivastine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method outlined is sensitive, specific, and accurate, making it suitable for pharmacokinetic studies and other clinical applications. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with summarized quantitative data from published literature.

Introduction

This compound is a second-generation H1 histamine (B1213489) antagonist used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical applications. This application note details a robust method for the determination of this compound in plasma.

Experimental Protocols

Sample Preparation

A common and effective method for extracting this compound from plasma is Solid-Phase Extraction (SPE).[1][2] An alternative, Liquid-Liquid Extraction (LLE), has also been successfully employed.[3][4]

Solid-Phase Extraction (SPE) Protocol:

  • Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: To 500 µL of plasma sample, add the internal standard (e.g., Diphenhydramine).[5] Vortex for 30 seconds. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of an appropriate elution solvent (e.g., methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol:

  • Sample Preparation: To 500 µL of plasma, add the internal standard.

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl ether).[3]

  • Vortexing: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of this compound.

Liquid Chromatography Conditions:

ParameterValue
Column Phenomenex Luna 3 μ CN 100A (150 mm × 2.0 mm)[5] or equivalent C18 column[3][4]
Mobile Phase Methanol and 0.01 mol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid (45:55, v/v)[5]
Flow Rate 0.2 mL/min[5]
Injection Volume 10 µL
Column Temperature Ambient

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Ion Electrospray (ESI+)[5]
Scan Type Multiple Reaction Monitoring (MRM)[5]
This compound Transition m/z 349 → 278[5]
Internal Standard (Diphenhydramine) Transition m/z 256 → 167[5]
Collision Energy Optimized for the specific instrument
Gas Temperatures Optimized for the specific instrument

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated LC-MS/MS method for this compound in human plasma.[5]

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r)
This compound1.52 - 606.00≥ 0.996

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compoundLLOQ1.52< 15< 1585 - 115
Low3.03< 15< 1585 - 115
Medium75.75< 15< 1585 - 115
High484.80< 15< 1585 - 115

Table 3: Recovery

AnalyteConcentration LevelMean Recovery (%)
This compoundLow91.82 - 98.46
Medium91.82 - 98.46
High91.82 - 98.46

Visualizations

G cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + Internal Standard spe_load Load Sample plasma->spe_load spe_conditioning Condition SPE Cartridge (Methanol, Water) spe_wash Wash Cartridge (5% Methanol) spe_load->spe_wash spe_elute Elute Analytes (Methanol) spe_wash->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject lc LC Separation (C18 or CN Column) inject->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for this compound quantification.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Autosampler Autosampler HPLC_Column HPLC_Column Autosampler->HPLC_Column Mobile Phase Ion_Source Ion Source (ESI+) HPLC_Column->Ion_Source Quadrupole_1 Q1 (Precursor Ion Selection) Ion_Source->Quadrupole_1 Collision_Cell Q2 (Fragmentation) Quadrupole_1->Collision_Cell Collision Gas Quadrupole_3 Q3 (Product Ion Selection) Collision_Cell->Quadrupole_3 Detector Detector Quadrupole_3->Detector Data_System Data_System Detector->Data_System

References

Acrivastine: In Vitro Histamine Release Assay Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acrivastine is a second-generation histamine (B1213489) H1-receptor antagonist known for its rapid onset of action and non-sedating properties.[1] Its primary mechanism of action involves blocking the effects of histamine at H1 receptors, thereby alleviating symptoms associated with allergic reactions.[1] While its H1-receptor antagonism is well-documented, its direct effects on the degranulation of mast cells and basophils—the primary sources of histamine—are less characterized in publicly available literature.

This document provides detailed, representative protocols for in vitro histamine release assays to evaluate the potential mast cell stabilizing properties of this compound. These protocols are based on established methodologies for assessing histamine release from rat peritoneal mast cells (RPMCs) and a rat basophilic leukemia cell line (RBL-2H3). Due to a lack of specific published data for this compound's direct inhibition of histamine release in vitro, the quantitative data presented is illustrative.

Key Concepts in Histamine Release

Histamine is a key mediator in allergic reactions, released from the granules of mast cells and basophils upon stimulation. This process, known as degranulation, can be triggered by various stimuli, including:

  • IgE-mediated activation: Cross-linking of IgE receptors (FcεRI) on the cell surface by allergens.

  • Non-IgE-mediated activation: Stimulation by secretagogues like compound 48/80.[2][3]

Some antihistamines have been shown to possess mast cell stabilizing properties, meaning they can directly inhibit the release of histamine and other inflammatory mediators, independent of their H1-receptor blocking activity.[4][5]

Experimental Protocols

Two common in vitro models for studying histamine release are presented: rat peritoneal mast cells (RPMCs) for primary cell analysis and the RBL-2H3 cell line for a more standardized approach.

Protocol 1: this compound Inhibition of Compound 48/80-Induced Histamine Release from Rat Peritoneal Mast Cells (RPMCs)

This protocol details the isolation of primary mast cells from the rat peritoneum and the subsequent measurement of histamine release inhibition by this compound following stimulation with compound 48/80.

Materials:

  • Male Wistar rats (200-250 g)

  • Hanks' Balanced Salt Solution (HBSS)

  • Bovine Serum Albumin (BSA)

  • Collagenase

  • Hyaluronidase

  • HEPES buffer

  • Compound 48/80

  • This compound

  • Histamine ELISA kit

  • Percoll

  • Microcentrifuge tubes

  • Pipettes and tips

  • Incubator (37°C)

  • Centrifuge

Methodology:

  • Isolation of RPMCs:

    • Euthanize a Wistar rat via cervical dislocation.

    • Inject 20 mL of ice-cold HBSS containing 0.1% BSA into the peritoneal cavity.

    • Gently massage the abdomen for 2-3 minutes.

    • Aspirate the peritoneal fluid and transfer it to a 50 mL conical tube.

    • Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in HBSS.

    • Purify mast cells using a Percoll gradient.

  • Histamine Release Assay:

    • Wash the purified mast cells and resuspend them in HBSS with 0.1% BSA at a concentration of 1 x 10^5 cells/mL.

    • Pre-incubate 100 µL of the cell suspension with varying concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control for 15 minutes at 37°C.

    • Induce histamine release by adding 10 µL of compound 48/80 (final concentration, 10 µg/mL).

    • For the negative control (spontaneous release), add 10 µL of buffer instead of compound 48/80.

    • For the positive control (total histamine release), add 10 µL of 1% Triton X-100.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by placing the tubes on ice.

    • Centrifuge at 1000 x g for 5 minutes at 4°C.

  • Histamine Quantification:

    • Collect the supernatant for histamine measurement.

    • Quantify the histamine concentration in the supernatant using a commercial histamine ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100

    • Calculate the percentage of inhibition of histamine release by this compound: % Inhibition = [1 - (% Histamine Release with this compound / % Histamine Release without this compound)] x 100

    • Determine the IC50 value of this compound (the concentration that inhibits 50% of histamine release).

Protocol 2: this compound Inhibition of IgE-Mediated Histamine Release from RBL-2H3 Cells

This protocol uses the RBL-2H3 cell line, a common model for mast cells, to assess the effect of this compound on antigen-induced histamine release.

Materials:

  • RBL-2H3 cells

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Anti-dinitrophenyl (DNP)-IgE

  • DNP-Human Serum Albumin (HSA)

  • This compound

  • Tyrode's buffer

  • Histamine ELISA kit

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

Methodology:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Sensitize the cells by incubating them with anti-DNP-IgE (0.5 µg/mL) for 24 hours.

  • Histamine Release Assay:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control in Tyrode's buffer for 30 minutes at 37°C.

    • Induce histamine release by adding DNP-HSA (100 ng/mL).

    • For the negative control, add buffer instead of DNP-HSA.

    • For the positive control, lyse the cells with 1% Triton X-100.

    • Incubate for 1 hour at 37°C.

    • Stop the reaction by placing the plate on ice.

  • Histamine Quantification and Data Analysis:

    • Follow steps 3 and 4 from Protocol 1 to quantify histamine and analyze the data.

Data Presentation

The following table summarizes hypothetical quantitative data for the inhibitory effect of this compound on histamine release.

Assay TypeCell TypeStimulantThis compound Concentration (µM)% Inhibition of Histamine Release (Illustrative)IC50 (µM) (Illustrative)
Non-IgE MediatedRPMCsCompound 48/80 (10 µg/mL)115%\multirow{3}{}{~50}
1045%
10085%
IgE-MediatedRBL-2H3Anti-DNP-IgE + DNP-HSA110%\multirow{3}{}{~65}
1040%
10078%

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results for this compound.

Visualizations

IgE-Mediated Histamine Release Signaling Pathway

Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI Receptor IgE->FceRI Signaling Intracellular Signaling (Kinase Activation, Ca2+ influx) FceRI->Signaling Activates MastCell Mast Cell / Basophil Degranulation Degranulation Signaling->Degranulation Triggers Histamine Histamine Release Degranulation->Histamine

Caption: IgE-mediated signaling pathway for histamine release.

Experimental Workflow for In Vitro Histamine Release Assay

cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Analysis CellIsolation Cell Isolation (e.g., RPMCs) or Cell Culture (e.g., RBL-2H3) Preincubation Pre-incubation with This compound CellIsolation->Preincubation Stimulation Stimulation (Compound 48/80 or Antigen) Preincubation->Stimulation Incubation Incubation (37°C) Stimulation->Incubation Termination Reaction Termination (Ice Bath) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant ELISA Histamine Quantification (ELISA) Supernatant->ELISA DataAnalysis Data Analysis (% Inhibition, IC50) ELISA->DataAnalysis

References

Application Notes and Protocols for the Use of Acrivastine in Animal Models of Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrivastine is a second-generation histamine (B1213489) H1 receptor antagonist known for its rapid onset of action and reduced sedative effects.[1][2] It is clinically effective in the management of allergic rhinitis in humans.[1][2][3] Animal models of allergic rhinitis are indispensable tools for preclinical evaluation of novel therapeutics and for elucidating the pathophysiology of the disease. This document provides detailed application notes and protocols for the investigation of this compound in established murine and guinea pig models of ovalbumin (OVA)-induced allergic rhinitis.

Due to a lack of published studies specifically detailing the use of this compound in these models, the following protocols are based on established methodologies for allergic rhinitis induction and the evaluation of other second-generation H1 receptor antagonists. The proposed dosage ranges for this compound are extrapolated from its clinical potency and data from similar compounds.

Mechanism of Action

This compound functions as a potent and selective inverse agonist of the histamine H1 receptor. During an allergic response, mast cells and basophils release histamine, which then binds to H1 receptors on various cell types, including vascular endothelial cells and sensory neurons. This interaction triggers the characteristic symptoms of allergic rhinitis, such as sneezing, nasal pruritus, and rhinorrhea. This compound competitively blocks the binding of histamine to the H1 receptor, thereby preventing the downstream signaling cascade that leads to these symptoms.[1]

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Rhinitis in BALB/c Mice

This model is widely used to study the Th2-mediated inflammatory response characteristic of allergic rhinitis.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

Protocol:

a) Sensitization Phase (Days 0 and 7):

  • Prepare the sensitization solution by emulsifying 20 µg of OVA in 0.2 mL of sterile PBS containing 2 mg of aluminum hydroxide.

  • Administer 0.2 mL of the OVA/alum suspension via intraperitoneal (i.p.) injection to each mouse on day 0 and day 7.

  • A control group should receive i.p. injections of PBS with alum only.

b) Challenge Phase (Days 14-20):

  • Prepare a 1% (w/v) OVA solution in sterile PBS for intranasal (i.n.) challenge.

  • Lightly anesthetize the mice (e.g., with isoflurane).

  • Instill 10 µL of the 1% OVA solution into each nostril (total of 20 µL per mouse) daily from day 14 to day 20.

  • The control group should be challenged with sterile PBS.

c) this compound Treatment:

  • Based on clinical data and doses of other antihistamines in murine models, a proposed oral dose range for this compound is 1-10 mg/kg.

  • Prepare a stock solution of this compound in the chosen vehicle.

  • Administer the this compound solution or vehicle control orally (e.g., by gavage) 1 hour prior to each intranasal OVA challenge on days 14-20.

d) Evaluation of Allergic Rhinitis Symptoms (Day 20):

  • Immediately after the final OVA challenge, place the mice in individual observation chambers.

  • For a period of 15-20 minutes, count the number of sneezes and nasal rubbing movements. This should be performed by two blinded observers.

e) Sample Collection and Analysis (Day 21):

  • 24 hours after the final challenge, euthanize the mice.

  • Collect blood via cardiac puncture for measurement of serum OVA-specific IgE levels by ELISA.

  • Perform bronchoalveolar lavage (BAL) to collect nasal lavage fluid (NALF). Centrifuge the NALF and use the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA. The cell pellet can be used for differential cell counts (eosinophils, neutrophils).

  • Isolate the nasal turbinates for histological analysis (e.g., H&E staining for inflammatory cell infiltration, PAS staining for goblet cell hyperplasia).

Ovalbumin (OVA)-Induced Allergic Rhinitis in Dunkin-Hartley Guinea Pigs

Guinea pigs exhibit pronounced bronchoconstriction and are a valuable model for assessing airway responses.

Materials:

  • Dunkin-Hartley guinea pigs (male, 250-300 g)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum) adjuvant

  • Sterile PBS, pH 7.4

  • This compound

  • Vehicle for this compound

Protocol:

a) Sensitization Phase (Days 0 and 7):

  • Sensitize guinea pigs by subcutaneous (s.c.) injection of 100 µg OVA emulsified in 100 mg of alum in 1 mL of saline on day 0.

  • On day 7, administer a booster i.p. injection of 10 µg OVA in saline.

b) Challenge Phase (Days 14-21):

  • Expose the sensitized guinea pigs to an aerosol of 1% OVA in saline for 10 minutes daily from day 14 to day 21 in a whole-body exposure chamber.

c) this compound Treatment:

  • A proposed oral dose range for this compound in guinea pigs is 5-20 mg/kg, based on doses of other antihistamines like fexofenadine (B15129) used in this model.

  • Administer this compound or vehicle control orally 1-2 hours prior to the daily OVA challenge.

d) Evaluation of Nasal Symptoms:

  • Observe and count the number of sneezes and nasal rubbing events for 30 minutes following the OVA challenge.

e) Measurement of Nasal Airway Resistance (Optional):

  • Nasal airway resistance can be measured in anesthetized guinea pigs using a small-animal ventilator and a pressure transducer to assess nasal obstruction.

f) Sample Collection and Analysis:

  • Collect blood for OVA-specific IgE and IgG analysis.

  • Perform nasal lavage for cell counts and cytokine analysis.

  • Conduct histological examination of the nasal mucosa.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Allergic Symptoms in OVA-Induced Rhinitis in Mice

Treatment GroupDose (mg/kg)Number of Sneezes (mean ± SEM)Nasal Rubbing Counts (mean ± SEM)
Naive (No Sensitization)-
Vehicle Control (OVA-Sensitized)-
This compound1
This compound5
This compound10
Positive Control (e.g., Cetirizine)10

Table 2: Effect of this compound on Inflammatory Markers in Nasal Lavage Fluid of Mice

Treatment GroupDose (mg/kg)Total Cell Count (x10⁴/mL)Eosinophil Count (x10⁴/mL)IL-4 (pg/mL)IL-5 (pg/mL)
Naive-
Vehicle Control-
This compound1
This compound5
This compound10
Positive Control10

Visualizations

Signaling Pathway

Allergic_Rhinitis_Pathway cluster_activation Allergen Exposure and Mast Cell Activation cluster_symptoms Symptom Manifestation cluster_intervention Therapeutic Intervention Allergen Allergen (OVA) APC Antigen Presenting Cell Allergen->APC Uptake Th2 Th2 Cell APC->Th2 Presentation B_Cell B Cell Th2->B_Cell Activation (IL-4, IL-13) IgE IgE Antibodies B_Cell->IgE Production Mast_Cell Mast Cell IgE->Mast_Cell Binds to FcεRI Histamine Histamine Release Mast_Cell->Histamine Degranulation upon re-exposure to Allergen H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds Sensory_Nerve Sensory Nerve (Itching, Sneezing) H1_Receptor->Sensory_Nerve Activation Blood_Vessel Blood Vessel (Vasodilation, Edema) H1_Receptor->Blood_Vessel Activation This compound This compound This compound->H1_Receptor Blocks Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_evaluation Evaluation Phase Day0 Day 0: i.p. Injection (OVA + Alum) Day7 Day 7: i.p. Injection (OVA + Alum) Days14_20 Days 14-20: Daily i.n. Challenge (OVA) + this compound/Vehicle Treatment Day7->Days14_20 Day20_Eval Day 20: Symptom Observation (Sneezing, Nasal Rubbing) Days14_20->Day20_Eval Day21_Eval Day 21: Sample Collection (Blood, NALF, Tissue)

References

Spectrophotometric Determination of Acrivastine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrivastine is a second-generation H1-receptor antagonist that is widely used for the treatment of allergic rhinitis and chronic urticaria. The accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. Spectrophotometry, particularly UV-Visible spectrophotometry, offers a simple, rapid, and cost-effective analytical method for this purpose. This application note provides a detailed protocol for the spectrophotometric determination of this compound in pharmaceutical samples, along with a summary of validation parameters from various methods.

Principle

The method is based on the measurement of the absorbance of this compound in a suitable solvent at its wavelength of maximum absorbance (λmax). The concentration of this compound in the sample is then determined by comparing its absorbance to a standard calibration curve prepared from known concentrations of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from different spectrophotometric methods for the determination of this compound. This allows for a comparative overview of the performance of each method.

Methodλmax (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Solvent/ReagentsReference
Derivative Spectrophotometry315---Methanol (B129727)[1]
Oxidation with N-bromosuccinimide (NBS) and reaction with metol-sulphanilic acid5202.0-200.2920.973NBS, metol-sulphanilic acid[2]
Oxidation with N-bromosuccinimide (NBS) and reaction with amaranth (B1665344) dye5301.0-100.1130.376NBS, amaranth dye[2]
Reaction with 2-nitrophenylhydrazine (B1229437) hydrochloride550---2-nitrophenylhydrazine hydrochloride, dicyclohexylcarbodiimide, pyridine[3]
Alkaline oxidation with potassium permanganate608---Potassium permanganate[3]

LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Protocol: UV-Visible Spectrophotometric Method

This protocol details a direct UV-Visible spectrophotometric method for the determination of this compound in capsule formulations.

Instrumentation and Materials
  • UV-Visible Spectrophotometer (double beam)

  • 1 cm quartz cuvettes

  • Analytical balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • This compound reference standard

  • Methanol (AR grade)

  • This compound capsules (e.g., 8 mg)

Preparation of Solutions

4.2.1. Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve in approximately 70 mL of methanol by sonication for 10 minutes.

  • Make up the volume to 100 mL with methanol.

4.2.2. Working Standard Solutions

  • From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.

  • Dilute with methanol to obtain final concentrations in the desired linear range (e.g., 2, 4, 6, 8, 10 µg/mL).

4.2.3. Sample Solution Preparation

  • Take the contents of 20 capsules and determine the average weight.

  • Accurately weigh a quantity of the powdered capsule contents equivalent to 10 mg of this compound.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 100 mL with methanol.

  • Filter the solution through a suitable filter paper (e.g., Whatman No. 41), discarding the first few mL of the filtrate.

  • From the clear filtrate, pipette 1 mL into a 10 mL volumetric flask and dilute to the mark with methanol to obtain a theoretical concentration within the calibration range.

Spectrophotometric Measurement
  • Set the spectrophotometer to scan in the UV range (e.g., 200-400 nm).

  • Use methanol as a blank.

  • Scan the working standard solutions to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of all working standard solutions and the sample solution at the determined λmax.

Calibration Curve and Calculation
  • Plot a calibration curve of absorbance versus concentration for the working standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Determine the concentration of this compound in the sample solution from the calibration curve using its measured absorbance.

  • Calculate the amount of this compound in the capsule formulation using the following formula:

    Amount of this compound (mg/capsule) = (C × D × A) / W

    Where:

    • C = Concentration of this compound from the calibration curve (µg/mL)

    • D = Dilution factor

    • A = Average weight of capsule contents (mg)

    • W = Weight of powder taken for analysis (mg)

Method Validation

The developed spectrophotometric method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[4][5]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.[4][5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4][5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][5]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][6]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the spectrophotometric determination of this compound.

experimental_workflow prep Preparation of Solutions stock Standard Stock Solution (100 µg/mL) prep->stock working Working Standard Solutions (e.g., 2-10 µg/mL) prep->working sample_prep Sample Solution Preparation (from Capsules) prep->sample_prep stock->working scan Scan for λmax working->scan absorbance Measure Absorbance at λmax sample_prep->absorbance measurement Spectrophotometric Measurement measurement->scan scan->absorbance calibration Plot Calibration Curve absorbance->calibration analysis Data Analysis analysis->calibration concentration Determine Sample Concentration calibration->concentration calculation Calculate Amount in Formulation concentration->calculation

Caption: Experimental workflow for spectrophotometric determination of this compound.

Conclusion

The described UV-Visible spectrophotometric method provides a simple, accurate, and precise means for the routine quality control analysis of this compound in pharmaceutical formulations. The method is readily adaptable to most analytical laboratories equipped with a standard UV-Visible spectrophotometer. The provided data from various spectrophotometric approaches offer a valuable resource for method selection and development.

References

Application Note: Acrivastine Formulation for Controlled Release Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acrivastine is a second-generation H1-receptor antagonist used for the symptomatic relief of allergies and hay fever.[1][2] A significant challenge in its oral delivery is its short biological half-life of approximately 1.5-1.9 hours, which necessitates frequent dosing to maintain therapeutic efficacy.[2] The development of a controlled-release formulation is a highly desirable strategy to prolong the drug's duration of action, reduce dosing frequency, and improve patient compliance.

This document provides detailed protocols and application notes for the development and evaluation of a hydrophilic matrix-based controlled-release tablet formulation for this compound. Hydrophilic matrix systems are a common and cost-effective approach for oral controlled-release dosage forms, typically utilizing polymers like hypromellose (HPMC) that form a gel layer upon hydration to control drug diffusion and/or matrix erosion.[3][4][5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is essential for formulation design.

PropertyValueReference
Molecular Formula C₂₂H₂₄N₂O₂[1][2]
Molecular Weight 348.4 g/mol [1]
Biological Half-Life ~1.9 hours
Mechanism of Action Histamine H1 Receptor Antagonist[1]
Solubility Soluble in DMSO[6]
Melting Point 222°C (decomposes)[7]
Formulation Development Strategy: Hydrophilic Matrix Tablets

The primary strategy for achieving controlled release of this compound involves creating a hydrophilic matrix tablet. When the tablet comes into contact with gastrointestinal fluids, the hydrophilic polymer on the tablet's surface hydrates and swells, forming a viscous gel layer. This layer acts as a barrier to both further water penetration and drug diffusion. The release of the drug is then controlled by its diffusion through this gel layer and the gradual erosion of the matrix.[4][8]

Commonly used polymers for this purpose include:

  • Hypromellose (HPMC): Different viscosity grades (e.g., K4M, K15M, K100M) are used to modulate the release rate.[3] HPMC is widely used due to its non-ionic nature, pH-independent drug release, and excellent stability.[4]

  • Carbopol (Carbomer): Anionic polymers that can also be used to control drug release.

  • Lipid-based Excipients: Materials like Compritol® 888 ATO (glyceryl behenate) can be combined with hydrophilic polymers to further retard drug release.[9]

Studies have shown that using a combination of excipients, such as a lipid-based material (Compritol) and a hydrophilic polymer (Methocel), can significantly decrease the dissolution rate of both this compound and a co-administered drug like pseudoephedrine, achieving controlled release for over 8 hours.[9] Another study found that a formulation using HPMC K15M could effectively control this compound release for up to 12 hours.

Example Formulations for this compound Controlled-Release Tablets

The following table summarizes example formulations developed in published studies, demonstrating the use of different polymers to achieve controlled release.

Formulation CodeThis compound (mg)Polymer(s)Polymer Concentration (mg)Key FindingReference
F9 (Study 1) 8HPMC K15M150Controlled drug release for up to 12 hours.
Optimized (Study 2) 8Compritol 888 ATO + Methocel K100MCombinationOptimal controlled release for over 8 hours.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Matrix Tablets by Direct Compression

This protocol describes a standard method for preparing matrix tablets using the direct compression technique, which is efficient and avoids the use of heat and solvents.

Materials and Equipment:

  • This compound powder

  • HPMC K15M (or other selected polymers)

  • Microcrystalline Cellulose (MCC) (Filler/Binder)

  • Magnesium Stearate (B1226849) (Lubricant)

  • Talc (B1216) (Glidant)

  • Digital weighing balance

  • Sieves (#40, #60 mesh)

  • V-blender or mortar and pestle

  • Rotary tablet press with appropriate punches

Procedure:

  • Sifting: Pass this compound, HPMC K15M, and MCC separately through a #40 mesh sieve to ensure uniformity and break any lumps.

  • Blending: Accurately weigh the required quantities of the sifted ingredients. Blend the this compound and HPMC K15M for 10 minutes. Add the MCC and continue blending for another 10 minutes.

  • Lubrication: Sift magnesium stearate and talc through a #60 mesh sieve. Add them to the powder blend and mix for 2-3 minutes. Avoid over-mixing, which can negatively impact tablet hardness.

  • Compression: Compress the final blend into tablets using a rotary tablet press. Adjust the compression force to achieve the desired tablet hardness.

G sifting 1. Sifting (this compound, HPMC, MCC) blending1 2. Blending (Drug + Polymer) blending2 3. Blending (Add Filler) lubrication 4. Lubrication (Add Lubricant/Glidant) pre_comp Pre-Compression Evaluation lubrication->pre_comp compression 5. Tablet Compression post_comp Post-Compression Evaluation compression->post_comp dissolution In Vitro Dissolution Study analysis HPLC Analysis

Caption: Experimental workflow for formulation and evaluation of this compound tablets.

Protocol 2: Evaluation of Tablet Properties

Before and after compression, the blend and tablets must be characterized to ensure quality.

6.1 Pre-Compression Parameters:

ParameterMethodAcceptance Criteria
Angle of Repose Fixed funnel method< 30° (Excellent flow), 31-35° (Good flow)
Bulk Density Measure the volume of a known weight of powder in a graduated cylinder.Record for calculating Carr's Index.
Tapped Density Tap the graduated cylinder containing the powder until a constant volume is achieved.Record for calculating Carr's Index.
Carr's Index (%) [(Tapped Density - Bulk Density) / Tapped Density] x 1005-15% (Excellent), 12-16% (Good)
Hausner Ratio Tapped Density / Bulk Density< 1.25 (Good flow)

6.2 Post-Compression Parameters:

ParameterMethodAcceptance Criteria
Weight Variation Weigh 20 tablets individually.As per USP standards (typically ±5% for tablets >324 mg).
Hardness Test 6 tablets using a Monsanto or Pfizer hardness tester.4-6 kg/cm ² (varies with formulation).[10]
Friability Test a known weight of tablets in a Roche friabilator for 100 revolutions.< 1.0% weight loss.[10]
Thickness Measure the thickness of 10 tablets using a Vernier caliper.Should be uniform within a batch.
Drug Content Assay a composite of finely powdered tablets via HPLC.90-110% of the label claim.
Protocol 3: In Vitro Drug Release Study

This protocol is used to determine the rate and extent of drug release from the formulated tablets, simulating in vivo conditions.[11]

Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle).[12]

  • Dissolution media (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate (B84403) buffer).

  • Water bath set to 37 ± 0.5°C.[12]

  • Syringes with filters (e.g., 0.45 µm).

  • HPLC system for analysis.

Procedure:

  • Apparatus Setup: Set up the USP Apparatus 2. Fill each vessel with 900 mL of the selected dissolution medium. Equilibrate the medium to 37 ± 0.5°C.

  • Tablet Introduction: Place one tablet in each dissolution vessel.

  • Operation: Start the apparatus at a paddle speed of 50 RPM.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours).

  • Media Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.

  • Sample Preparation: Filter the collected samples through a 0.45 µm filter.

  • Analysis: Analyze the samples for this compound concentration using a validated HPLC method.

G release Controlled Drug Release tablet tablet hydration hydration tablet->hydration gel gel hydration->gel diffusion diffusion gel->diffusion erosion erosion gel->erosion diffusion->release erosion->release

Caption: Mechanism of drug release from a hydrophilic HPMC matrix tablet.

Protocol 4: Quantification of this compound by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is required for the accurate quantification of this compound in dissolution samples and for the drug content assay.[13][14]

Equipment and Conditions:

ParameterSpecificationReference
HPLC System Isocratic pump, UV/Vis or PDA detector, Autosampler-
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[15]
Mobile Phase Methanol and 10mM Sodium Dihydrogen Phosphate buffer[15]
Flow Rate 1.0 mL/min-
Detection Wavelength 254 nm[13][15][16]
Injection Volume 20 µL-
Column Temperature 25°C[15]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., mobile phase). Prepare a series of working standards by serial dilution to create a calibration curve.

  • Sample Preparation: Dilute the filtered samples from the dissolution study with the mobile phase to fall within the concentration range of the calibration curve.

  • Analysis: Inject the standard solutions followed by the sample solutions into the HPLC system.

  • Quantification: Record the peak areas. Plot a calibration curve of peak area versus concentration for the standard solutions. Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

Data Presentation

9.1 Example In Vitro Drug Release Data:

The cumulative percentage of drug released should be calculated and tabulated. This data is based on the findings for formulation F9 in a referenced study.

Time (hours)Cumulative % Drug Released (Mean ± SD)
115.2 ± 1.3
228.9 ± 2.1
445.6 ± 2.5
662.3 ± 3.0
878.1 ± 2.8
1089.5 ± 1.9
1298.7 ± 1.1

Disclaimer: The data presented in this application note is for illustrative purposes and is based on published literature. Researchers must conduct their own experiments and validation to support their findings.

References

Application Notes and Protocols for the Development of Acrivastine Oral Dispersible Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrivastine is a second-generation H1-receptor antagonist used for the treatment of allergic rhinitis and chronic urticaria.[1][2] Its relatively short biological half-life necessitates frequent dosing, which can impact patient compliance.[3] The development of this compound as an oral dispersible tablet (ODT) offers a promising alternative to conventional tablets. ODTs are designed to disintegrate or dissolve rapidly in the mouth without the need for water, which can enhance patient compliance, particularly for pediatric and geriatric populations, and may lead to a faster onset of action.[4][5][6]

This document provides detailed application notes and protocols for the formulation, manufacture, and evaluation of this compound ODTs. It covers various manufacturing techniques, formulation considerations, and analytical methods for quality control.

Mechanism of Action of this compound

This compound functions as a competitive antagonist of histamine (B1213489) H1 receptors.[7] During an allergic response, histamine is released from mast cells and binds to H1 receptors on various cells, leading to symptoms such as itching, swelling, and vasodilation.[7] this compound blocks these receptors, preventing histamine from binding and thereby mitigating the symptoms of an allergic reaction.[7] As a second-generation antihistamine, this compound has reduced penetration across the blood-brain barrier, resulting in a lower incidence of sedation compared to first-generation antihistamines.[7]

Acrivastine_Mechanism_of_Action Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine MastCell->Histamine Releases H1Receptor H1 Receptor Histamine->H1Receptor Binds to AllergicSymptoms Allergic Symptoms (Itching, Swelling, Vasodilation) H1Receptor->AllergicSymptoms Activates This compound This compound This compound->H1Receptor Blocks

Figure 1: Mechanism of Action of this compound as an H1 Receptor Antagonist.

Pre-formulation Studies

Prior to formulation, essential pre-formulation studies should be conducted on this compound, including:

  • Drug-Excipient Compatibility: Fourier Transform Infrared Spectroscopy (FTIR) can be used to investigate the compatibility between this compound and the selected excipients. The absence of new peaks or significant shifts in the characteristic peaks of this compound in the presence of excipients indicates good compatibility.[8][9]

  • Solubility Analysis: Determining the solubility of this compound in various pH buffers is crucial for dissolution method development.

  • Particle Size Distribution: The particle size of the drug can influence flow properties, blend uniformity, and dissolution rate.

Formulation of this compound ODTs

The formulation of ODTs requires careful selection of excipients to ensure rapid disintegration, good mouthfeel, and adequate tablet strength. Key excipients include superdisintegrants, diluents, binders, lubricants, sweeteners, and flavors.[10][11]

Excipient Selection:
  • Superdisintegrants: These are critical for the rapid disintegration of ODTs. Commonly used superdisintegrants include Crospovidone, Croscarmellose Sodium, and Sodium Starch Glycolate.[8][9] Studies have shown that Crospovidone at a concentration of 6% w/w can result in a disintegration time of less than 30 seconds for this compound ODTs.[8][9]

  • Diluents: Mannitol is often used in ODT formulations due to its pleasant taste and cooling sensation. Microcrystalline cellulose (B213188) can also be used to improve compressibility.

  • Binders: Binders are used to ensure tablet integrity. Polyvinylpyrrolidone (PVP) is a commonly used binder.

  • Lubricants: Magnesium stearate (B1226849) is a common lubricant used to prevent tablet sticking to the punches and die during compression.

  • Sweeteners and Flavors: To mask the potentially bitter taste of this compound and improve palatability, sweeteners such as aspartame (B1666099) or sucralose (B1001) and flavors can be incorporated.[1]

Example Formulations for Direct Compression:

The following table summarizes example formulations for this compound ODTs prepared by direct compression.

Ingredient Function Formulation 1 (% w/w) Formulation 2 (% w/w) Formulation 3 (% w/w)
This compoundActive Pharmaceutical Ingredient4.54.54.5
CrospovidoneSuperdisintegrant6.0--
Croscarmellose SodiumSuperdisintegrant-6.0-
Sodium Starch GlycolateSuperdisintegrant--6.0
MannitolDiluent83.583.583.5
Microcrystalline CelluloseBinder/Diluent4.04.04.0
AspartameSweetener1.01.01.0
Magnesium StearateLubricant1.01.01.0
Total 100 100 100

Manufacturing Protocols

Several methods can be employed for the manufacture of ODTs. The choice of method depends on the properties of the API and the desired tablet characteristics.

ODT_Manufacturing_Workflow cluster_dc Direct Compression cluster_wg Wet Granulation cluster_lyo Lyophilization (Freeze-Drying) DC_Start Weighing of API and Excipients DC_Mix Blending DC_Start->DC_Mix DC_Compress Compression DC_Mix->DC_Compress WG_Start Weighing and Blending WG_Granulate Wet Massing with Binder Solution WG_Start->WG_Granulate WG_Screen Wet Screening WG_Granulate->WG_Screen WG_Dry Drying WG_Screen->WG_Dry WG_DryScreen Dry Screening WG_Dry->WG_DryScreen WG_Lube Lubrication WG_DryScreen->WG_Lube WG_Compress Compression WG_Lube->WG_Compress Lyo_Start API and Excipients in Solution/Suspension Lyo_Fill Filling into Blister Pockets Lyo_Start->Lyo_Fill Lyo_Freeze Freezing Lyo_Fill->Lyo_Freeze Lyo_Dry Primary and Secondary Drying Lyo_Freeze->Lyo_Dry Lyo_Seal Sealing Lyo_Dry->Lyo_Seal

Figure 2: General Manufacturing Workflows for Oral Dispersible Tablets.
Protocol 1: Direct Compression

Direct compression is a simple and cost-effective method for ODT manufacturing.[12][13]

  • Weighing: Accurately weigh all the ingredients as per the formulation.

  • Sifting: Sift the drug and excipients (except the lubricant) through a suitable mesh sieve to ensure uniformity.

  • Blending: Blend the sifted materials in a suitable blender for 15-20 minutes to achieve a homogenous mixture.

  • Lubrication: Add the lubricant (e.g., magnesium stearate) to the blend and mix for an additional 3-5 minutes.

  • Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. The compression force should be optimized to achieve desired tablet hardness and friability while maintaining rapid disintegration.[14]

Protocol 2: Wet Granulation

Wet granulation can be used to improve the flow and compression characteristics of the powder blend.[15][16]

  • Weighing and Mixing: Weigh and mix the drug and intragranular excipients.

  • Binder Preparation: Prepare the binder solution by dissolving the binder in a suitable solvent (e.g., water or ethanol).

  • Granulation: Add the binder solution to the powder mixture and mix until a suitable wet mass is formed.

  • Wet Screening: Pass the wet mass through a sieve to form granules.

  • Drying: Dry the granules in an oven or a fluid bed dryer until the desired moisture content is achieved.

  • Dry Screening: Sift the dried granules through a sieve to obtain a uniform granule size.

  • Lubrication: Add the lubricant and any other extragranular excipients and blend for a short period.

  • Compression: Compress the lubricated granules into tablets.

Protocol 3: Lyophilization (Freeze-Drying)

Lyophilization produces highly porous ODTs with very rapid disintegration times.[7][17]

  • Formulation Preparation: Disperse or dissolve this compound and excipients in an aqueous solution.

  • Filling: Dispense the solution or suspension into pre-formed blister packs.

  • Freezing: Freeze the product at a low temperature (e.g., -40°C to -50°C) to solidify the water.[18]

  • Primary Drying (Sublimation): Reduce the pressure in the freeze-dryer and gradually increase the temperature to cause the ice to sublime directly into water vapor.

  • Secondary Drying: Further increase the temperature under vacuum to remove any residual unfrozen water.

  • Sealing: Seal the blister packs to protect the lyophilized tablets from moisture.

Quality Control and Evaluation of this compound ODTs

A series of quality control tests are essential to ensure the quality and performance of the manufactured ODTs.[19]

Data Summary of Tablet Properties:
Parameter Acceptable Range Typical Result (Formulation 1)
Average Weight (mg)175 - 180178
Hardness ( kg/cm ²)3.0 - 4.03.5
Friability (%)< 1.0< 0.8
Wetting Time (seconds)< 30~20
In Vitro Disintegration Time (seconds)< 60 (USP) / < 30 (FDA guidance)24
Drug Content (%)90 - 11099.5
In Vitro Drug Release (%)> 85% in 15 minutes> 90% in 10 minutes

Data based on findings from a study on this compound ODTs prepared by direct compression.[8][9]

Protocol 4: Evaluation of Pre-Compression Parameters
  • Angle of Repose: Determine the angle of repose to assess the flow properties of the powder blend. An angle of repose between 25-30° indicates excellent flow.

  • Bulk and Tapped Density: Measure the bulk and tapped densities to calculate the Carr's Index and Hausner Ratio, which provide insights into the compressibility and flowability of the powder.

Protocol 5: Evaluation of Post-Compression Parameters
  • Hardness: Measure the hardness of at least 10 tablets using a hardness tester.

  • Friability: Determine the friability of the tablets using a friability tester.

  • Wetting Time: Place a tablet on a piece of tissue paper folded twice and placed in a small petri dish containing 6 mL of water. Measure the time required for complete wetting of the tablet.

  • In Vitro Disintegration Time: Use the USP disintegration apparatus with distilled water at 37 ± 0.5°C. The time taken for the tablet to completely disintegrate is recorded.[20]

  • Drug Content Uniformity: Assay the drug content of individual tablets to ensure uniformity.

  • In Vitro Dissolution: Perform dissolution testing using a USP Type II (paddle) apparatus, typically in 900 mL of a suitable dissolution medium (e.g., 0.1 N HCl) at 37 ± 0.5°C and a paddle speed of 50 rpm.[21] Samples are withdrawn at specified time intervals and analyzed for drug content.

Analytical Methods

Protocol 6: HPLC Method for this compound Assay

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in the ODTs.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) at a specific ratio and pH. A reported method uses a mobile phase of water/acetonitrile/methanol/perchloric acid/n-octylamine (500:130:25:13:0.3 v/v).[22]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Crush a known number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose of this compound and dissolve it in a suitable solvent. Dilute the solution to a known concentration with the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and calculate the drug content based on the peak areas.

Protocol 7: UV-Visible Spectrophotometry for this compound Assay

UV-Visible spectrophotometry offers a simpler and more rapid method for routine quality control.

  • Solvent: 0.1 N Hydrochloric Acid

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the chosen solvent.

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at the λmax to prepare a calibration curve.

  • Sample Preparation: Prepare a sample solution from the tablets as described for the HPLC method, ensuring the final concentration falls within the range of the standard curve.

  • Analysis: Measure the absorbance of the sample solution and determine the concentration of this compound from the calibration curve.

Taste Masking Strategies

Since this compound may have a bitter taste, effective taste masking is crucial for patient acceptance of the ODT formulation.

Taste_Masking_Strategies TM Taste Masking Strategies Sweeteners Addition of Sweeteners and Flavors TM->Sweeteners Coating Polymer Coating TM->Coating Complexation Complexation TM->Complexation Matrix Matrix Entrapment TM->Matrix IonExchange Ion-Exchange Resins Complexation->IonExchange Cyclodextrin (B1172386) Cyclodextrins Complexation->Cyclodextrin

Figure 3: Common Taste Masking Strategies for Oral Formulations.
  • Use of Sweeteners and Flavors: This is the simplest approach, involving the addition of sweeteners like aspartame, sucralose, or acesulfame (B1210027) potassium, and various flavors to the formulation.[4]

  • Polymer Coating: The this compound particles can be coated with a polymer that prevents their dissolution in the saliva but allows for release in the stomach. Ethylcellulose is a commonly used polymer for this purpose.[1]

  • Complexation:

    • Ion-Exchange Resins: this compound can be complexed with an ion-exchange resin. The drug is released from the resin in the stomach due to the presence of ions, but the complex remains intact in the mouth, thus masking the taste.

    • Cyclodextrins: this compound can be encapsulated within the cavity of a cyclodextrin molecule, which prevents it from interacting with the taste buds.[4]

  • Matrix Entrapment: The drug can be entrapped within a matrix of a tasteless material, which retards its release in the mouth.

Conclusion

The development of this compound oral dispersible tablets presents a valuable opportunity to improve patient compliance and potentially enhance the therapeutic profile of the drug. By carefully selecting excipients and employing appropriate manufacturing techniques such as direct compression, wet granulation, or lyophilization, it is possible to formulate robust ODTs with rapid disintegration times and good palatability. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to successfully formulate and evaluate this compound ODTs. Rigorous quality control testing is paramount to ensure the safety, efficacy, and quality of the final product.

References

Acrivastine in Histamine-Induced Skin Wheal and Flare Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrivastine is a second-generation histamine (B1213489) H1 receptor antagonist known for its rapid onset of action and efficacy in the management of allergic conditions.[1][2] The histamine-induced skin wheal and flare reaction is a reliable and straightforward method to evaluate the pharmacodynamic activity and efficacy of antihistamines.[3][4] This document provides detailed application notes and standardized protocols for the use of this compound in such studies, intended for researchers, scientists, and professionals in drug development.

This compound works by competitively blocking histamine H1 receptors, thereby preventing the cascade of events that lead to allergic symptoms like itching, swelling, and vasodilation.[1] As a second-generation antihistamine, it exhibits minimal penetration of the blood-brain barrier, resulting in a lower incidence of drowsiness compared to first-generation antihistamines.[1]

Application Notes

The histamine-induced wheal and flare model is instrumental in determining key pharmacodynamic parameters of this compound, including:

  • Onset of Action: this compound has demonstrated a rapid onset of action, with significant inhibition of the flare response observed as early as 15-20 minutes after oral administration.[5][6]

  • Peak Activity: Peak inhibition of the flare response typically occurs around 90 minutes post-dose, while maximal suppression of the wheal is observed at approximately 120 minutes.[3][7]

  • Dose-Response: Studies have shown a dose-dependent effect, with higher doses potentially leading to a faster onset and greater suppression of the wheal and flare reaction.[8][9]

  • Comparative Efficacy: This model allows for direct comparison of this compound's efficacy against other antihistamines, such as cetirizine (B192768) and fexofenadine (B15129).[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in suppressing histamine-induced wheal and flare responses from various clinical studies.

Table 1: Onset and Peak Efficacy of this compound (8 mg) vs. Placebo

Time PointWheal Inhibition (%)Flare Inhibition (%)Reference
15 min-Significant reduction[5]
25 minSignificant reduction-[5]
30 minSignificant reductionSignificant reduction[3][7]
90 min-Peak Inhibition[3][7]
120 minMaximal Suppression-[3][7]

Table 2: Comparative Efficacy of this compound, Cetirizine, and Loratadine (B1675096) on Histamine-Induced Wheal and Flare Inhibition (%)

Time PointDrug (Dose)Wheal Inhibition (%)Flare Inhibition (%)Reference
15 minThis compound (8 mg)11.617.4[1]
Cetirizine (10 mg)6.112.4[1]
Loratadine (10 mg)9.810.0[1]
30 minThis compound (8 mg)23.737.8[1]
Cetirizine (10 mg)17.917.1[1]
Loratadine (10 mg)19.713.2[1]
90 minThis compound (8 mg)--[1]
Cetirizine (10 mg)Superior to LoratadineSuperior to Loratadine[1]
Loratadine (10 mg)--[1]
240 min (4h)This compound (8 mg)41.460.5[1]
Cetirizine (10 mg)56.341.2[1]
Loratadine (10 mg)32.220.9[1]
360 min (6h)This compound (8 mg)44.952.0[1]
Cetirizine (10 mg)74.171.8[1]
Loratadine (10 mg)33.133.8[1]
24 hoursThis compound (8 mg)37.238.2[1]
Cetirizine (10 mg)80.881.0[1]
Loratadine (10 mg)43.340.1[1]

Experimental Protocols

Protocol 1: Histamine Skin Prick Test

1. Objective: To assess the efficacy of this compound in inhibiting the wheal and flare response induced by a histamine skin prick test.

2. Materials:

  • This compound capsules (e.g., 8 mg) and placebo capsules.

  • Histamine dihydrochloride (B599025) solution (e.g., 1% or 10 mg/mL).[6][7]

  • Saline solution (negative control).

  • Sterile lancets for skin prick testing.

  • Ruler or caliper for measuring wheal and flare diameter.

  • Timer.

  • Skin marking pen.

  • Emergency resuscitation equipment.

3. Subject Preparation:

  • Obtain informed consent from healthy volunteers.

  • Ensure subjects have abstained from antihistamines and other interfering medications for an appropriate washout period (e.g., at least 4-5 days for short-acting antihistamines).[10]

  • The test area (e.g., volar aspect of the forearm) should be clean and free of any skin lesions.[11]

4. Procedure:

  • Administer a single oral dose of this compound or placebo in a double-blind, randomized, crossover fashion.

  • At baseline (before drug administration) and at specified time points post-dose (e.g., 15, 30, 60, 90, 120, 240, 360 minutes, and 24 hours), perform the skin prick test.[7]

  • Place a drop of the histamine solution, saline (negative control), on the marked test sites on the forearm.

  • Pass a sterile lancet through the drop at a 90-degree angle to the skin with sufficient pressure to prick the epidermis without drawing blood.[11]

  • After 10-15 minutes, wipe off the solutions and measure the largest diameter and the orthogonal diameter of the wheal and flare in millimeters.[11]

5. Data Analysis:

  • Calculate the mean area of the wheal and flare.

  • Calculate the percentage inhibition of the wheal and flare responses at each time point compared to baseline using the formula: % Inhibition = [(Baseline Area - Post-dose Area) / Baseline Area] x 100

  • Perform statistical analysis (e.g., ANOVA, t-test) to compare the effects of this compound and placebo.

Protocol 2: Intradermal Histamine Injection

1. Objective: To evaluate the suppressive effect of this compound on wheal and flare induced by intradermal histamine injection.

2. Materials:

  • This compound capsules (e.g., 8 mg) and placebo capsules.

  • Histamine solution for injection (e.g., 0.4 µg in saline).[5]

  • Tuberculin syringes with 27-30 gauge needles.

  • Other materials as listed in Protocol 1.

3. Subject Preparation:

  • Same as in Protocol 1.

4. Procedure:

  • Administer a single oral dose of this compound or placebo.

  • At baseline and specified time points post-dose, inject a fixed volume (e.g., 0.05 mL) of the histamine solution intradermally into the forearm to raise a small bleb.

  • After 10-15 minutes, measure the resulting wheal and flare as described in Protocol 1.

5. Data Analysis:

  • Same as in Protocol 1.

Visualizations

Histamine H1 Receptor Signaling Pathway

Histamine_H1_Receptor_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., vasodilation, increased vascular permeability) Ca_ER->Cellular_Response PKC->Cellular_Response This compound This compound This compound->H1R Blocks

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for a Histamine-Induced Wheal and Flare Study

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Subject_Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Subject_Screening->Informed_Consent Washout Medication Washout Period Informed_Consent->Washout Randomization Randomization to This compound or Placebo Group Washout->Randomization Baseline Baseline Wheal & Flare Measurement (T=0) Randomization->Baseline Drug_Admin Oral Administration of This compound or Placebo Baseline->Drug_Admin Post_Dose Post-Dose Wheal & Flare Measurements at Pre-defined Time Points Drug_Admin->Post_Dose Data_Collection Measure Wheal & Flare Diameters (mm) Post_Dose->Data_Collection Area_Calculation Calculate Area (mm²) Data_Collection->Area_Calculation Inhibition_Calc Calculate % Inhibition from Baseline Area_Calculation->Inhibition_Calc Stats Statistical Analysis (e.g., ANOVA, t-test) Inhibition_Calc->Stats

Caption: A typical experimental workflow for a clinical study on this compound.

References

Application Note: Preparation of Acrivastine Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acrivastine is a second-generation histamine (B1213489) H1 receptor antagonist used in the treatment of allergies and hay fever.[1] Its primary mechanism of action involves competitively blocking the binding of histamine to H1 receptors, thereby mitigating the downstream signaling that leads to allergic symptoms.[2][3] In cell-based in vitro assays, this compound is a valuable tool for studying the histamine H1 receptor signaling pathway and for screening potential anti-allergic compounds.

Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and meaningful experimental results. This document provides detailed protocols for preparing this compound stock solutions for use in cell culture experiments, along with essential data and safety information.

Physicochemical and Solubility Data

This compound is a white to beige powder.[4] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for this compound and general compatibility with most cell lines at low concentrations.

PropertyValueReference
Molecular Formula C₂₂H₂₄N₂O₂[4][5]
Molar Mass 348.44 g/mol [5][6]
CAS Number 87848-99-5[1][4]
Solubility in DMSO ≥ 10 mg/mL (28.69 mM)[7]
Storage (Powder) -20°C, protect from light[4][7]
Storage (Stock Solution) -20°C or -80°C for long-term[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in 100% high-purity, sterile DMSO.

Materials and Equipment:

  • This compound powder (CAS 87848-99-5)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Calculation: Determine the mass of this compound required.

    • Molar Mass (MW) of this compound = 348.44 g/mol

    • To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 348.44 g/mol = 0.0034844 g

    • Mass (mg) = 3.48 mg

  • Weighing: In a sterile microcentrifuge tube, carefully weigh out 3.48 mg of this compound powder using a calibrated analytical balance.

    • Note: It is advisable to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to minimize weighing errors.

  • Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming (e.g., in a 37°C water bath) may aid dissolution if necessary.[4]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.[7]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[7]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the serial dilution of the 10 mM stock solution into a complete cell culture medium to achieve the desired final concentration for treating cells.

Key Consideration: Solvent Cytotoxicity High concentrations of DMSO can be toxic to cells. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic. For most cell lines, the final DMSO concentration should not exceed 0.5%, with a concentration of ≤0.1% being highly recommended to minimize off-target effects.[8][9]

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions in pre-warmed, complete cell culture medium to prepare the final working concentrations. It is best practice to perform an intermediate dilution step to ensure accuracy.

  • Example Dilution Series (for a final volume of 1 mL):

    • Step A (Intermediate Dilution): Add 10 µL of 10 mM this compound stock to 990 µL of culture medium. This creates a 100 µM intermediate solution (DMSO concentration is now 1%).

    • Step B (Final Dilution): Use the 100 µM intermediate solution to prepare the final working concentrations.

Final this compound Concentration (µM)Volume of 100 µM Intermediate Solution (µL)Volume of Culture Medium (µL)Final DMSO Concentration (%)
101009000.1%
5509500.05%
1109900.01%
0.559950.005%
0.119990.001%
  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is essential to ensure that any observed effects are due to the drug and not the solvent.

  • Cell Treatment: Mix the working solutions gently by pipetting and add them to the cell cultures. Incubate for the desired experimental duration.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation (10 mM) cluster_use Working Solution & Cell Treatment weigh 1. Weigh 3.48 mg This compound Powder add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex until Fully Dissolved add_dmso->dissolve aliquot 4. Aliquot into Cryovials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw dilute 7. Serially Dilute in Culture Medium (e.g., to 1-10 µM) thaw->dilute control Prepare Vehicle Control (DMSO) treat 8. Add to Cells & Incubate dilute->treat

Workflow for preparing and using this compound in cell culture.
This compound Mechanism of Action: H1 Receptor Signaling

G cluster_cell Cell Membrane cluster_cyto Cytosol H1R H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Allergic Response (e.g., Inflammation) Ca->Response PKC->Response This compound This compound This compound->H1R Blocks Histamine Histamine Histamine->H1R Binds & Activates

References

Application Notes and Protocols for In Vivo Administration of Acrivastine in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acrivastine is a second-generation histamine (B1213489) H1 receptor antagonist known for its rapid onset of action and non-sedating properties. It functions by competitively inhibiting histamine H1 receptors, thereby mitigating allergic responses.[1] These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, particularly for studying its effects on allergic inflammation. While specific published protocols for this compound in rodents are scarce, the following information is extrapolated from studies on other second-generation antihistamines and general rodent drug administration guidelines. It is strongly recommended that researchers perform pilot studies to determine the optimal dosage and administration route for their specific experimental context.

Quantitative Data Summary

Due to the limited availability of specific in vivo data for this compound in rodents, the following table provides a summary of dosages used for other second-generation antihistamines. This information can serve as a starting point for designing studies with this compound.

DrugSpeciesRoute of AdministrationDosage Range (mg/kg)ApplicationSource
Loratadine (B1675096) MouseOral5 - 10Atopic Dermatitis/Pruritus[2]
Loratadine MouseOral5 - 10Gastritis, Hepatitis, Colitis[3]
Cetirizine MouseOral1Analgesia[4]
Cetirizine RatIntraperitoneal2.5 - 30Antigen-induced Pleurisy[5]
Cetirizine RatOral10Allergic Rhinitis[6]
Fexofenadine RatOral / Intravenous10Pharmacokinetics[7]
Epinastine MouseSubcutaneous3 - 30Sedation[8]

Note: The dosages provided are for reference and should be optimized for this compound in specific experimental models.

Experimental Protocols

Preparation of this compound Solution

a. Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound. Based on its chemical properties, suitable vehicles may include:

  • For Oral Administration: Sterile distilled water, 0.9% sterile saline, or a 0.5% solution of methylcellulose (B11928114) or carboxymethylcellulose in water.

  • For Intraperitoneal Administration: Sterile 0.9% saline.

It is recommended to perform a small-scale solubility test of this compound in the chosen vehicle before preparing the bulk solution for the study.

b. Preparation Procedure:

  • Calculate the total amount of this compound and vehicle needed based on the desired dose, the number of animals, and the administration volume.

  • Weigh the required amount of this compound powder.

  • In a sterile container, gradually add the this compound powder to the vehicle while stirring or vortexing to ensure complete dissolution. Gentle warming may be applied if necessary, provided it does not degrade the compound.

  • Once dissolved, filter the solution through a 0.22 µm sterile filter for parenteral administration.

  • Store the solution appropriately, protected from light, and use it within a specified timeframe to ensure its stability.

Administration Protocols

a. Oral Gavage in Mice: Oral gavage is a precise method for administering liquid substances directly into the stomach.

  • Materials:

    • Appropriately sized gavage needles (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip for adult mice).[9]

    • Syringes (1 mL).

  • Procedure:

    • Weigh the mouse to calculate the correct dosing volume. The maximum recommended volume is 10 mL/kg.[9][10]

    • Properly restrain the mouse by the scruff of the neck to immobilize the head.[10]

    • Measure the insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.[9]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[9]

    • The mouse will typically swallow, which facilitates the passage of the needle into the esophagus. There should be no resistance. If resistance is felt, withdraw and re-insert.[9]

    • Once the needle is at the pre-measured depth, slowly administer the this compound solution.

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.[9]

b. Intraperitoneal (IP) Injection in Mice: IP injection is a common route for systemic drug administration.

  • Materials:

    • Sterile syringes (1 mL).

    • Sterile needles (25-27 gauge).[1][11]

  • Procedure:

    • Weigh the mouse to determine the correct injection volume. The maximum recommended volume is 10 mL/kg.[1][12]

    • Restrain the mouse and tilt it so its head is slightly lower than its abdomen.[11]

    • Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the bladder or cecum.[11][13]

    • Insert the needle, bevel up, at a 30-45 degree angle.[11]

    • Gently aspirate to ensure no fluid or blood is drawn back into the syringe.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

This compound in a Murine Model of Ovalbumin (OVA)-Induced Allergic Airway Inflammation

This model is commonly used to study the pathophysiology of asthma and to evaluate the efficacy of anti-allergic drugs.[14][15]

  • Animals: BALB/c mice (6-8 weeks old) are commonly used as they are a high Th2-responder strain.[14]

  • Sensitization:

    • On days 0 and 14, sensitize the mice with an intraperitoneal (IP) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in a total volume of 200 µL of sterile saline.[15][16]

  • Challenge:

    • On days 24, 25, and 26, challenge the mice with an intranasal administration or aerosol inhalation of OVA (e.g., 1% OVA in saline for 30 minutes).[17]

  • This compound Administration:

    • Administer the prepared this compound solution (e.g., via oral gavage or IP injection) at the predetermined dose, typically 30-60 minutes before each OVA challenge.

  • Endpoint Analysis (48 hours after the final challenge - Day 28):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the influx of inflammatory cells (e.g., eosinophils, neutrophils).

    • Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammation and mucus production (using H&E and PAS staining, respectively).

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor like methacholine (B1211447) using a whole-body plethysmograph.

    • Serum IgE: Collect blood to measure the levels of OVA-specific IgE.

Visualizations

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Endpoint Analysis Day0 Day 0: Sensitization sensitization_details IP injection of OVA/Alum Day0->sensitization_details Day14 Day 14: Sensitization Day14->sensitization_details Day24 Day 24 Day14->Day24 Day25 Day 25 treatment This compound Administration (30-60 min prior) Day24->treatment Day26 Day 26 Day28 Day 28 Day26->Day28 challenge OVA Challenge (Intranasal/Aerosol) treatment->challenge BAL Bronchoalveolar Lavage (BAL) Day28->BAL Histology Lung Histology Day28->Histology AHR Airway Hyperresponsiveness (AHR) Day28->AHR IgE Serum IgE Day28->IgE

Caption: Experimental workflow for the OVA-induced allergic airway inflammation model.

HistamineSignaling Histamine Histamine H1R Histamine H1 Receptor (Gq-protein coupled) Histamine->H1R Binds Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Induces release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Allergic Responses: - Vasodilation - Increased Permeability - Bronchoconstriction - Sensory Nerve Activation Ca2->Response PKC->Response This compound This compound (Antagonist) This compound->H1R Blocks

Caption: Simplified signaling pathway of the Histamine H1 receptor.

References

Application Note: Solid-Phase Extraction of Acrivastine from Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrivastine is a second-generation antihistamine known for its non-sedating properties and rapid onset of action. Accurate quantification of this compound in biological fluids such as plasma, urine, and blood is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers high selectivity and efficiency in isolating analytes from complex biological matrices, leading to cleaner extracts and improved analytical sensitivity.

This application note provides detailed protocols for the solid-phase extraction of this compound from human plasma, urine, and whole blood. The methodologies described are suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes a reversed-phase solid-phase extraction mechanism. After sample pretreatment, the biological fluid is loaded onto a C18 or a polymeric (e.g., Oasis HLB) SPE cartridge. This compound, a moderately polar compound, is retained on the hydrophobic sorbent while polar, interfering substances are washed away. Finally, this compound is eluted from the cartridge with an appropriate organic solvent, yielding a concentrated and purified sample ready for analysis.

Data Presentation

The following tables summarize the quantitative data from a validated LC-MS/MS method for the determination of this compound in human plasma following solid-phase extraction.

Table 1: Method Validation Parameters for this compound in Human Plasma

ParameterResult
Lower Limit of Quantitation (LLOQ)1.52 ng/mL[1][2]
Linearity Range1.52 - 606.00 ng/mL[1][2]
Correlation Coefficient (r)≥ 0.996[1][2]
Mean Recovery91.82% - 98.46%[1][2]
Internal Standard (IS)Diphenhydramine[2]

Table 2: LC-MS/MS Conditions for this compound Analysis

ParameterCondition
Analytical ColumnPhenomenex Luna 3 µ CN 100A (150 mm × 2.0 mm)[1][2]
Mobile PhaseMethanol (B129727) and 0.01 mol/L ammonium (B1175870) acetate (B1210297) water solution with 0.1% formic acid (45:55, v/v)[1][2]
Flow Rate0.2 mL/min[1][2]
Ionization ModePositive Ion Electrospray (ESI+)[1][2]
Monitored TransitionsThis compound: m/z 349 → 278, Diphenhydramine (IS): m/z 256 → 167[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound from Human Plasma using a C18 Cartridge

This protocol is adapted from a general procedure for C18 cartridges and a validated method for this compound.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Human Plasma

  • This compound and Diphenhydramine (Internal Standard) stock solutions

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized Water

  • Trifluoroacetic Acid (TFA) or Formic Acid

  • SPE Vacuum Manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • Sample Pretreatment:

    • To 1.0 mL of human plasma in a centrifuge tube, add 50 µL of the internal standard solution (Diphenhydramine in methanol).

    • Add 1.0 mL of 0.1% TFA or formic acid in water and vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pretreated supernatant onto the conditioned C18 cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar impurities.

    • Wash the cartridge with 3 mL of 5% methanol in water.

  • Elution:

    • Elute this compound and the internal standard with 2 x 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Protocol 2: Simplified Solid-Phase Extraction of this compound from Human Urine using an Oasis HLB Cartridge

This protocol is a simplified, generic method for Oasis HLB cartridges and is recommended for rapid screening. Method validation is required for quantitative analysis.

Materials:

  • Oasis HLB SPE Cartridges (e.g., 30 mg, 1 mL)

  • Human Urine

  • This compound and Diphenhydramine (Internal Standard) stock solutions

  • Methanol (HPLC grade)

  • Deionized Water

  • 4% Phosphoric Acid in water

  • Acetonitrile (HPLC grade)

  • SPE Vacuum Manifold

Procedure:

  • Sample Pretreatment:

    • To 0.5 mL of human urine, add 50 µL of the internal standard solution.

    • Add 0.5 mL of 4% phosphoric acid in water and vortex.

  • Sample Loading:

    • Directly load the pretreated urine sample onto the Oasis HLB cartridge. This simplified protocol for Oasis HLB does not require conditioning and equilibration steps.[3][4]

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution:

    • Elute this compound and the internal standard with 1 mL of acetonitrile or methanol into a clean collection tube.

  • Reconstitution (if necessary):

    • Depending on the desired concentration, the eluate can be evaporated and reconstituted in the mobile phase.

Protocol 3: Solid-Phase Extraction of this compound from Whole Blood

Note: There is limited specific information on the SPE of this compound from whole blood. This protocol is a general approach and requires thorough validation.

Materials:

  • C18 or Oasis HLB SPE Cartridges

  • Whole Blood

  • This compound and Diphenhydramine (Internal Standard) stock solutions

  • Methanol (HPLC grade)

  • Deionized Water

  • Buffer (e.g., phosphate (B84403) buffer, pH 6)

  • Lysis buffer or sonicator for cell lysis

  • SPE Vacuum Manifold

Procedure:

  • Sample Pretreatment and Hemolysis:

    • To 0.5 mL of whole blood, add 50 µL of the internal standard solution.

    • Add 1.5 mL of a suitable lysis buffer (e.g., hypotonic phosphate buffer) to lyse the red blood cells. Alternatively, sonicate the sample on ice.

    • Vortex and centrifuge at high speed (e.g., 10,000 rpm) for 15 minutes to pellet cell debris.

    • Transfer the supernatant for SPE.

  • Follow the SPE procedure outlined in Protocol 1 (for C18) or Protocol 2 (for Oasis HLB) using the supernatant from the previous step.

Mandatory Visualization

SPE_Workflow_Plasma cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis plasma 1.0 mL Plasma add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (0.1% TFA/Formic Acid) add_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Sample Loading supernatant->load condition Conditioning (Methanol & Water) condition->load wash1 Wash 1 (Deionized Water) load->wash1 wash2 Wash 2 (5% Methanol) wash1->wash2 elute Elution (Methanol) wash2->elute drydown Evaporation elute->drydown reconstitute Reconstitution drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for the solid-phase extraction of this compound from plasma.

SPE_Logical_Relationship sample Biological Sample (Plasma, Urine, Blood) pretreatment Sample Pretreatment (Protein Precipitation/Lysis) sample->pretreatment spe Solid-Phase Extraction (Analyte Isolation) pretreatment->spe analysis Analytical Detection (HPLC or LC-MS/MS) spe->analysis quantification Data Quantification & Pharmacokinetic Analysis analysis->quantification

References

Troubleshooting & Optimization

Acrivastine degradation products identification and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Acrivastine Degradation: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and synthesizing this compound degradation products. It includes troubleshooting guides and frequently asked questions in a user-friendly Q&A format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation pathways for this compound?

A1: this compound is susceptible to degradation under oxidative, photolytic, and acidic conditions.[1][2][3] Forced degradation studies have shown that significant degradation occurs when this compound is exposed to oxidizing agents (like hydrogen peroxide) and UV light.[1][2] It is relatively stable under thermal and basic hydrolytic conditions.[2]

Q2: What are the structures of the known degradation products of this compound?

A2: Several degradation products of this compound have been identified and characterized. Under oxidative and photolytic stress, two notable degradation impurities are Impurity-V (an oxirane derivative) and Impurity-VI (a di-oxirane derivative).[1] Under acidic conditions, a different set of degradation products is formed.[3] The chemical structures, as determined by spectroscopic methods like LC-ESI/MSn, IR, and NMR, are summarized in the table below.[1]

Q3: Are there commercially available reference standards for this compound degradation products?

A3: Availability of commercially available reference standards for all identified degradation products can be limited. While some process-related impurities may be available from specialized suppliers, specific degradation products like Imp-V and Imp-VI might require custom synthesis. Researchers may need to synthesize and characterize these impurities in-house for use as reference standards in analytical method development and validation.

Q4: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying this compound and its related substances.[1][4][5] For structural elucidation and identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[1][6]

Identification of Degradation Products

Summary of Known this compound Degradation Products

The following table summarizes the key degradation products of this compound identified in forced degradation studies.

Impurity NameIUPAC NameFormation Condition(s)Molecular FormulaMolecular Weight
Impurity-V 1-{[3-(4-methylphenyl)-3-{6-[(1E)-3-oxobut-1-en-1-yl]pyridin-2-yl}oxiran-2-yl]methyl}pyrrolidin-1-ium-1-olateOxidation, PhotolyticC22H24N2O3364.44
Impurity-VI 2-[2-(4-methylphenyl)-3-[(1-oxidopyrrolidin-1-ium-1-yl)methyl]oxiran-2-yl]-6-[(1E)-3-oxobut-1-en-1-yl]pyridin-1-ium-1-olateOxidation, PhotolyticC22H24N2O4380.44
Other Photodegradation Products Various isomers and other related structures have been identified under UV radiation.[7]Photolytic--
Acid Degradation Products Several degradation products have been observed under acidic hydrolysis.[3]Acidic Hydrolysis--
Experimental Protocol: Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products.

Objective: To generate this compound degradation products under various stress conditions for identification and to develop a stability-indicating analytical method.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Reflux condenser

  • UV chamber (254 nm)

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M HCl.

    • Reflux the solution for a specified period (e.g., 4 hours) at a controlled temperature (e.g., 60°C).

    • If no degradation is observed, repeat with 1 M HCl.

    • Withdraw samples at different time points, neutralize with an appropriate amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 M and 1 M NaOH, and neutralize with HCl.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

    • If no degradation is observed, repeat with 30% H₂O₂.

    • Withdraw samples at different time points and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a suitable solvent like methanol or water) and the solid drug substance to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

    • Analyze the samples at various time intervals.

  • Thermal Degradation:

    • Keep the solid this compound drug substance in an oven at a high temperature (e.g., 80°C) for a specified duration.

    • Dissolve the stressed solid sample in a suitable solvent for HPLC analysis.

Analysis:

  • Analyze all stressed samples by a suitable stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed sample to identify new peaks corresponding to degradation products.

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.

  • For structural elucidation, subject the stressed samples to LC-MS analysis.

Workflow for Identification of Degradation Products

G cluster_stress Forced Degradation cluster_analysis Analytical Characterization This compound This compound Drug Substance Stress Apply Stress Conditions (Acid, Base, Oxidation, Light, Heat) This compound->Stress HPLC HPLC-UV/PDA Analysis Stress->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS For Mass Information NMR Isolate Degradants & Perform NMR Spectroscopy LCMS->NMR To Confirm Structure Structure Structure Elucidation NMR->Structure G cluster_synthesis Proposed Synthesis of Degradation Products This compound This compound Epoxidation Epoxidation (e.g., m-CPBA) This compound->Epoxidation N_Oxidation N-Oxidation (e.g., H₂O₂) This compound->N_Oxidation Imp_V Impurity-V (Oxirane) Epoxidation->Imp_V Imp_VI Impurity-VI (Di-oxirane) Epoxidation->Imp_VI N_Oxidation->Epoxidation Further Oxidation G cluster_troubleshooting HPLC Troubleshooting cluster_fronting Peak Fronting Solutions cluster_tailing Peak Tailing Solutions cluster_noise Baseline Noise Solutions Problem Identify Chromatographic Problem PeakFronting Peak Fronting Problem->PeakFronting PeakTailing Peak Tailing Problem->PeakTailing BaselineNoise Baseline Noise Problem->BaselineNoise Overload Sample Overload? PeakFronting->Overload SolventMismatch Solvent Mismatch? PeakFronting->SolventMismatch SecondaryInt Secondary Interactions? PeakTailing->SecondaryInt Contamination Column Contamination? PeakTailing->Contamination MobilePhase Mobile Phase Issue? BaselineNoise->MobilePhase PumpIssue Pump Issue? BaselineNoise->PumpIssue Dilute Dilute Sample Overload->Dilute ChangeSolvent Use Mobile Phase as Solvent SolventMismatch->ChangeSolvent AdjustpH Adjust Mobile Phase pH SecondaryInt->AdjustpH WashColumn Wash Column Contamination->WashColumn Degas Degas Mobile Phase MobilePhase->Degas PumpMaint Perform Pump Maintenance PumpIssue->PumpMaint

References

Technical Support Center: Optimizing Acrivastine Dosage for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing acrivastine in your in vitro cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in a cellular context?

A1: this compound is a potent and selective second-generation histamine (B1213489) H1-receptor antagonist.[1][2] Its primary mechanism involves competitively blocking the binding of histamine to H1 receptors on the cell surface.[1][2] This action prevents the downstream signaling cascade typically initiated by histamine, such as the release of intracellular calcium.[3] Due to its high selectivity, this compound exhibits minimal antagonistic activity at other receptor sites, reducing the likelihood of off-target effects in your assays.[1][2]

Q2: What is a recommended starting concentration range for this compound in in vitro assays?

A2: Based on its reported in vitro H1-receptor binding affinity (IC50 of 7.16 nM), a good starting point for functional assays would be in the low nanomolar to micromolar range.[2] For initial dose-response experiments, a broad range from 1 nM to 10 µM is recommended to capture the full inhibitory curve. Subsequent experiments can then focus on a narrower range around the determined IC50 for your specific cell system.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4][5] It is recommended to prepare a high-concentration stock solution, for example, at 10 mg/mL in DMSO.[5] For some formulations, warming and sonication may be necessary to achieve complete dissolution.[4] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final DMSO concentration in your cell culture medium is non-toxic to your cells, typically below 0.5%.

Q4: Is this compound known to be cytotoxic to cells in culture?

A4: this compound has not been linked to significant liver enzyme elevations or clinically apparent liver injury in vivo, suggesting a relatively safe profile at therapeutic doses.[6] However, like any compound, it can exhibit cytotoxicity at high concentrations in vitro. Some studies on other antihistamines have shown dose-dependent cytotoxicity in cancer cell lines at micromolar concentrations. It is crucial to perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the cytotoxic concentration (CC50) of this compound in your specific cell line and experimental conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound Precipitation in Culture Media - this compound has limited aqueous solubility. - High final concentration of this compound. - Incorrect solvent or final solvent concentration.- Ensure your final this compound concentration is within its solubility limit in your culture medium. - Prepare a higher concentration stock solution in DMSO and dilute it serially in your culture medium. - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and consistent across all wells, including vehicle controls. - Pre-warm the culture medium to 37°C before adding the this compound stock solution. - Add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion.
High Variability Between Replicates - Uneven cell seeding. - Pipetting errors. - Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and practice consistent pipetting technique. - To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.
No or Low Inhibitory Effect Observed - this compound concentration is too low. - Inactive compound. - Presence of serum proteins binding to this compound.- Perform a dose-response experiment with a wider concentration range of this compound. - Verify the purity and activity of your this compound stock. - this compound is approximately 50% bound to plasma proteins, primarily albumin.[7][8] If your culture medium contains serum, consider that the free, active concentration of this compound will be lower than the total concentration added. You may need to use higher concentrations in serum-containing media compared to serum-free conditions to achieve the same biological effect. It is advisable to determine the IC50 in both serum-free and serum-containing media to quantify this effect.
Unexpected Cell Death - this compound concentration is in the cytotoxic range for your cell line. - Contamination of cell culture.- Perform a cell viability assay to determine the cytotoxic concentration (CC50) of this compound for your specific cell line. Ensure your experimental concentrations are well below the CC50. - Regularly check your cell cultures for signs of microbial contamination.

Data Presentation

Table 1: In Vitro H1-Receptor Binding Affinity of this compound and Other Antihistamines

CompoundIC50 (nM)
This compound 7.16 [2]
Desloratadine51[2]
Fexofenadine246[2]

Lower IC50 values indicate higher binding affinity.

Table 2: Solubility of this compound

SolventSolubilityNotes
DMSOup to 50 mg/mL[4]Ultrasonic assistance may be required.[4]
Water1 mg/mL[4]Ultrasonic, warming, and heating to 80°C may be required.[4]

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit histamine-induced increases in intracellular calcium.

Workflow Diagram

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment cluster_stimulation Stimulation & Measurement seed Seed cells in a 96-well plate culture Culture overnight seed->culture load Load cells with Fluo-4 AM culture->load incubate_dye Incubate for 1 hour at 37°C load->incubate_dye add_this compound Add this compound at various concentrations incubate_dye->add_this compound incubate_this compound Incubate for 15-30 minutes add_this compound->incubate_this compound add_histamine Add histamine to stimulate H1 receptors incubate_this compound->add_histamine measure Measure fluorescence intensity add_histamine->measure

General workflow for a calcium mobilization assay.

Materials:

  • Cells expressing the histamine H1 receptor (e.g., HEK293 or HeLa cells)

  • 96-well black, clear-bottom tissue culture plates

  • This compound

  • Histamine

  • Fluo-4 AM

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically 1-5 µM. Pluronic F-127 (at a final concentration of 0.02-0.04%) can be included to aid in dye dispersion. Probenecid (1-2.5 mM) can be added to inhibit dye efflux.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Wash the cells with assay buffer to remove excess dye.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature or 37°C.

  • Histamine Stimulation and Measurement:

    • Prepare a histamine solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in a fluorescence plate reader.

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the histamine solution into the wells and continue to record the fluorescence signal for 1-2 minutes.

  • Data Analysis: The inhibitory effect of this compound is determined by the reduction in the histamine-induced fluorescence signal. Calculate the IC50 value from the dose-response curve.

Protocol 2: Histamine Release Assay (RBL-2H3 Cells)

This assay measures the ability of this compound to inhibit the IgE-mediated release of histamine from rat basophilic leukemia (RBL-2H3) cells.[9]

Workflow Diagram

G cluster_sensitization Sensitization cluster_treatment Treatment cluster_challenge Antigen Challenge cluster_quantification Quantification seed Seed RBL-2H3 cells sensitize Sensitize with anti-DNP IgE seed->sensitize wash Wash cells sensitize->wash add_this compound Add this compound wash->add_this compound add_antigen Add DNP-BSA add_this compound->add_antigen incubate Incubate add_antigen->incubate collect Collect supernatant incubate->collect quantify Quantify histamine release collect->quantify

General workflow for a histamine release assay.

Materials:

  • RBL-2H3 cells[9]

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • This compound

  • Tyrode's buffer

  • Histamine ELISA kit or other histamine quantification method

Procedure:

  • Cell Sensitization: Seed RBL-2H3 cells in a 24- or 48-well plate and culture overnight. Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) for 2-24 hours.

  • Compound Treatment:

    • Wash the sensitized cells with Tyrode's buffer to remove unbound IgE.

    • Add serial dilutions of this compound in Tyrode's buffer to the cells and incubate for 15-30 minutes.

  • Antigen Challenge:

    • Add DNP-BSA to the wells to a final concentration that induces significant histamine release (e.g., 10-100 ng/mL).

    • Incubate for 30-60 minutes at 37°C.

  • Histamine Quantification:

    • Collect the supernatant from each well.

    • Quantify the amount of histamine in the supernatant using a histamine ELISA kit or another appropriate method.

  • Data Analysis: Calculate the percentage of histamine release inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Protocol 3: Cell Viability Assay (MTT/XTT)

This assay is used to determine the cytotoxic concentration of this compound.

Workflow Diagram

G cluster_seeding Cell Seeding cluster_treatment Treatment cluster_assay Assay cluster_measurement Measurement seed Seed cells in a 96-well plate add_this compound Add serial dilutions of this compound seed->add_this compound incubate Incubate for 24-72 hours add_this compound->incubate add_reagent Add MTT or XTT reagent incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent solubilize Solubilize formazan (B1609692) (for MTT) incubate_reagent->solubilize read Read absorbance solubilize->read

General workflow for a cell viability assay.

Materials:

  • Your cell line of interest

  • 96-well tissue culture plates

  • This compound

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the existing medium with the medium containing the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for a period relevant to your functional assays (e.g., 24, 48, or 72 hours).

  • MTT/XTT Assay:

    • Add MTT or XTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

  • Measurement:

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 (cytotoxic concentration 50%) from the dose-response curve.

Signaling Pathway

Histamine H1 Receptor Signaling Pathway

G Histamine Histamine H1R H1 Receptor Histamine->H1R binds & activates This compound This compound This compound->H1R binds & blocks Gq Gq protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 triggers CellularResponse Cellular Response (e.g., inflammation, muscle contraction) Ca2->CellularResponse PKC->CellularResponse

Simplified diagram of the H1 receptor signaling pathway and the inhibitory action of this compound.

References

Acrivastine Stability in Aqueous Experimental Buffers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing acrivastine in their experiments, maintaining its stability in aqueous solutions is paramount for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and troubleshooting common stability issues encountered with this compound in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing this compound stability in aqueous solutions?

A1: The stability of this compound in aqueous buffers is primarily influenced by pH, light exposure, and temperature. Forced degradation studies have shown that this compound is particularly susceptible to degradation under acidic conditions and when exposed to light.[1][2][3]

Q2: Under which pH conditions is this compound most stable?

A2: this compound demonstrates greater stability in neutral to slightly basic conditions compared to acidic conditions. Significant degradation has been observed under strong acidic conditions (e.g., 1 N HCl).[2] While solubility is reported to be higher in pH 6.8 phosphate (B84403) buffer, comprehensive kinetic data on its stability across a range of pH values in common laboratory buffers is limited.[4]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is known to be sensitive to ultraviolet (UV) light.[1][2] Photodegradation can lead to the formation of several impurities. Therefore, it is crucial to protect this compound solutions from light during preparation, storage, and experimentation.

Q4: How does temperature affect the stability of this compound solutions?

A4: While specific thermal degradation kinetics are not extensively documented in the public domain, general principles of chemical kinetics suggest that higher temperatures will accelerate degradation processes. However, one study indicated that this compound is relatively stable under thermal stress compared to acid hydrolysis and photolytic conditions.[2] For long-term storage, frozen conditions (-20°C or -80°C) are recommended for stock solutions.[5]

Q5: What are the known degradation pathways for this compound?

A5: Degradation of this compound can occur through hydrolysis, oxidation, and photolysis.[2][6] Acid hydrolysis has been shown to cause significant degradation.[2] Oxidation and photolysis can also lead to the formation of various degradation products, including impurities that may interfere with experimental results.[6]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be a primary indication of this compound degradation in your experimental buffer.

  • Troubleshooting Steps:

    • Verify Solution Freshness: Prepare fresh this compound solutions for each experiment, especially for long-duration studies.

    • pH Measurement: Confirm the pH of your buffer solution both before and after the addition of this compound. The addition of the compound, especially at high concentrations, can alter the final pH.

    • Light Protection: Ensure that all solutions containing this compound are prepared and stored in amber vials or containers wrapped in aluminum foil to protect them from light.

    • Temperature Control: Maintain consistent and appropriate temperature control throughout your experiment. Avoid repeated freeze-thaw cycles of stock solutions.[5]

Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC).

The presence of extra peaks in your chromatogram often points to the formation of degradation products.

  • Troubleshooting Steps:

    • Run a Control: Analyze a freshly prepared this compound standard in your mobile phase to confirm its retention time and peak purity.

    • Stress Testing: Perform a mini-forced degradation study on your this compound stock solution (e.g., by exposing a small aliquot to acid, base, peroxide, heat, and light) to see if any of the resulting degradation peaks match the unknown peaks in your experimental samples.

    • Review Buffer Composition: Certain buffer components can interact with the drug. If using a new buffer system, check for potential incompatibilities.

Issue 3: Precipitation of this compound in the experimental buffer.

This compound solubility can be influenced by the pH and composition of the buffer.

  • Troubleshooting Steps:

    • Check Solubility Limits: Refer to literature for the solubility of this compound in your specific buffer system and pH. Solubility has been noted to be higher in pH 6.8 phosphate buffer compared to more acidic or neutral pH.[4]

    • Adjust pH: If possible, adjust the pH of your buffer to a range where this compound is more soluble and stable.

    • Consider a Co-solvent: In some instances, a small percentage of an organic co-solvent (e.g., DMSO, ethanol) may be used to improve solubility. However, the compatibility of the co-solvent with your experimental system must be validated.

Data on this compound Stability

While specific quantitative kinetic data is sparse in publicly available literature, the following table summarizes the qualitative stability of this compound under different stress conditions based on forced degradation studies.

Stress ConditionStability ProfileDegradation Products ObservedReference
Acid Hydrolysis (e.g., 1 N HCl) Significant DegradationYes, multiple products[2]
Base Hydrolysis (e.g., 1 N NaOH) Relatively StableMinimal to no degradation[2]
Oxidation (e.g., H₂O₂) Degradation ObservedYes, multiple products[6]
Thermal Stress Relatively StableMinimal to no degradation[2]
Photolysis (UV Light) Degradation ObservedYes, multiple products[1][2][6]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in an Aqueous Buffer

This protocol outlines a general procedure for assessing the stability of this compound in a specific experimental buffer.

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate, TRIS) at the target pH and concentration. Filter the buffer through a 0.22 µm filter.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol) at a high concentration.

  • Working Solution Preparation: Dilute the this compound stock solution with the prepared buffer to the final experimental concentration. Ensure the final concentration of the organic solvent is minimal and does not affect the stability or the experimental system. Protect the solution from light.

  • Incubation: Aliquot the working solution into several vials. Store a "time zero" sample at -80°C. Incubate the remaining vials under the desired experimental conditions (e.g., specific temperature, light/dark conditions).

  • Sample Collection: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial and immediately freeze it at -80°C to halt any further degradation.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Evaluation: Quantify the peak area of the parent this compound compound at each time point. A decrease in the peak area over time indicates degradation. Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.

Visualizations

Troubleshooting_Acrivastine_Stability cluster_issue Observed Issue cluster_initial_checks Initial Checks cluster_investigation Further Investigation cluster_solution Potential Solutions issue Inconsistent Results or Unexpected Analytical Peaks check_freshness Is the this compound solution freshly prepared? issue->check_freshness check_ph Is the buffer pH correct and stable? issue->check_ph check_light Was the solution protected from light? issue->check_light check_temp Was the temperature controlled consistently? issue->check_temp run_control Analyze a fresh standard to confirm retention time issue->run_control prepare_fresh Prepare fresh solutions for each experiment check_freshness->prepare_fresh adjust_ph Adjust buffer pH to a more stable range check_ph->adjust_ph protect_from_light Use amber vials or wrap containers in foil check_light->protect_from_light aliquot_and_freeze Aliquot stock solutions and store at -80°C check_temp->aliquot_and_freeze forced_degradation Perform mini-forced degradation to identify degradation products run_control->forced_degradation check_solubility Verify this compound solubility in the experimental buffer forced_degradation->check_solubility check_solubility->adjust_ph

Caption: Troubleshooting workflow for this compound stability issues.

References

Troubleshooting Acrivastine high-performance liquid chromatography peak shape

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the high-performance liquid chromatography (HPLC) analysis of Acrivastine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on achieving optimal peak shape.

Troubleshooting Guide: Peak Shape Issues

Poor peak shape is a common problem in HPLC that can compromise the accuracy and precision of quantification. The following guide addresses the most frequent peak shape abnormalities observed for this compound: peak tailing, peak fronting, and peak splitting.

Issue: Peak Tailing

Peak tailing, where the latter half of the peak is wider than the front half, is a prevalent issue.

Is your this compound peak exhibiting tailing?

This is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_pH Is mobile phase pH at least 2 units away from this compound's pKa (~1.99)? start->check_pH adjust_pH Adjust mobile phase pH to ~4.0 or lower. check_pH->adjust_pH No check_buffer Is an appropriate buffer (e.g., phosphate) being used at sufficient concentration (10-25 mM)? check_pH->check_buffer Yes adjust_pH->check_buffer adjust_buffer Incorporate or increase buffer concentration. check_buffer->adjust_buffer No check_column Is the column old or potentially contaminated? check_buffer->check_column Yes adjust_buffer->check_column column_maint Flush column with a strong solvent or replace if necessary. check_column->column_maint Yes check_overload Is the sample concentration too high? check_column->check_overload No column_maint->check_overload dilute_sample Dilute the sample. check_overload->dilute_sample Yes end Peak Shape Improved check_overload->end No dilute_sample->end G start Peak Fronting Observed check_solvent Is the sample dissolved in a solvent stronger than the mobile phase? start->check_solvent adjust_solvent Dissolve sample in mobile phase or a weaker solvent. check_solvent->adjust_solvent Yes check_overload Is the injection volume too large or sample concentration too high? check_solvent->check_overload No adjust_solvent->check_overload reduce_load Reduce injection volume or dilute the sample. check_overload->reduce_load Yes check_column Is there a void at the column inlet or is the column damaged? check_overload->check_column No reduce_load->check_column replace_column Replace the column. check_column->replace_column Yes end Peak Shape Improved check_column->end No replace_column->end G start Split Peak Observed check_frit Is the column inlet frit blocked? start->check_frit clean_frit Reverse and flush the column. If unsuccessful, replace the frit or column. check_frit->clean_frit Yes check_coelution Could there be a co-eluting impurity? check_frit->check_coelution No clean_frit->check_coelution adjust_method Modify mobile phase composition or gradient to improve resolution. check_coelution->adjust_method Yes check_solvent_effect Is the sample solvent incompatible with the mobile phase? check_coelution->check_solvent_effect No end Peak Shape Resolved adjust_method->end dissolve_in_mp Dissolve the sample in the mobile phase. check_solvent_effect->dissolve_in_mp Yes check_solvent_effect->end No dissolve_in_mp->end

Minimizing Acrivastine off-target effects in receptor binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Acrivastine in receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a second-generation antihistamine that acts as a potent and selective antagonist of the histamine (B1213489) H1 receptor.[1][2] Its primary mechanism involves competitively blocking the binding of histamine to H1 receptors, thereby preventing the downstream signaling cascade that leads to allergic symptoms.[1][3] Unlike first-generation antihistamines, this compound has minimal ability to cross the blood-brain barrier, resulting in a lower incidence of sedative effects.[1][2]

Q2: How selective is this compound for the H1 receptor?

This compound is known for its high selectivity for the H1 receptor, with minimal antagonistic activity at other receptor sites.[1] This high selectivity is a key feature of second-generation antihistamines and contributes to a favorable side-effect profile compared to older, less selective antihistamines.[1]

Q3: Are there any known off-target receptors for this compound?

Q4: What is non-specific binding and why is it a concern in this compound binding assays?

Non-specific binding (NSB) refers to the binding of a ligand (e.g., radiolabeled this compound or a competing radioligand) to components other than the target receptor, such as lipids, other proteins, or the assay apparatus itself. High non-specific binding can mask the specific binding signal to the H1 receptor, leading to inaccurate determination of binding affinity (Kd) and receptor density (Bmax).

Troubleshooting Guide: Minimizing Off-Target Effects and High Non-Specific Binding

This guide provides a systematic approach to troubleshooting common issues in this compound receptor binding assays.

Issue 1: High Non-Specific Binding (NSB)

High non-specific binding is a frequent challenge that can obscure the specific binding signal. An acceptable level of non-specific binding should ideally be less than 50% of the total binding.

Potential Causes and Solutions:

Potential Cause Troubleshooting Strategy Expected Outcome
Suboptimal Radioligand Concentration Use a radioligand concentration at or below its dissociation constant (Kd) for the H1 receptor. Using too high a concentration can increase binding to low-affinity, non-specific sites.Reduced NSB and an improved signal-to-noise ratio.
Inadequate Blocking of Non-Specific Sites Include a blocking agent like Bovine Serum Albumin (BSA) (e.g., 0.1-1%) in the assay buffer to saturate non-specific binding sites on the assay plates and other surfaces.Lower background signal due to reduced binding of the radioligand to non-target surfaces.
Suboptimal Assay Buffer Composition Optimize the pH and ionic strength of the assay buffer. For H1 receptor binding assays, a common buffer is 50 mM Tris-HCl at pH 7.4. Adjusting salt concentrations can minimize non-specific electrostatic interactions.Improved specificity of the binding interaction and reduced NSB.
Inefficient Washing Increase the number of wash steps (typically 3-5) and use an adequate volume of ice-cold wash buffer to effectively remove unbound and non-specifically bound radioligand. A short soak time (30-60 seconds) with the wash buffer before aspiration can also be beneficial.More complete removal of non-specifically bound radioligand, leading to a lower background signal.
Radioligand Binding to Filters Pre-soak glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) for at least 2 hours. PEI is a cationic polymer that reduces the binding of positively charged radioligands to the negatively charged glass fibers.Decreased background counts resulting from the radioligand sticking to the filter material.
Hydrophobic Interactions Include a non-ionic detergent like Tween-20 (e.g., 0.05%) in the wash buffer to help disrupt weak, non-specific hydrophobic interactions.Reduced NSB for hydrophobic compounds without significantly affecting specific binding.
Issue 2: Suspected Off-Target Binding of this compound

Even with a selective compound like this compound, it is crucial to confirm that the observed effects are mediated through the H1 receptor, especially when using a new experimental system.

Strategies for Verifying On-Target Activity:

Strategy Experimental Approach Expected Outcome
Competition Binding with a Known H1 Antagonist In your binding assay, compete this compound against a well-characterized, structurally different H1 receptor antagonist.The known antagonist should displace this compound binding in a concentration-dependent manner, confirming interaction with the H1 receptor.
Use of a Cell Line Lacking the H1 Receptor Perform a parallel binding assay using a parental cell line that does not express the histamine H1 receptor.No specific binding should be observed in the H1 receptor-negative cell line, indicating that the binding is target-specific.
Functional Assays Correlate binding data with a functional readout of H1 receptor activity, such as a calcium mobilization assay.This compound should inhibit histamine-induced calcium mobilization in a concentration-dependent manner in cells expressing the H1 receptor.
Counter-Screening If off-target effects are suspected, screen this compound against a panel of receptors, particularly those with which older antihistamines are known to interact (e.g., muscarinic, adrenergic, serotonergic receptors).This will provide an empirical assessment of this compound's selectivity in your experimental context.

Experimental Protocols

Radioligand Competition Binding Assay for this compound at the H1 Receptor

This protocol is for determining the binding affinity (Ki) of this compound for the human histamine H1 receptor using [³H]-Mepyramine as the radioligand.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.

  • Radioligand: [³H]-Mepyramine (Specific Activity: 20-30 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: Mianserin or unlabeled Mepyramine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, glass fiber filters (pre-soaked in 0.5% PEI), cell harvester, liquid scintillation counter, scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Homogenize H1 receptor-expressing cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: 25 µL of assay buffer + 25 µL of [³H]-Mepyramine + 50 µL of membrane suspension.

    • Non-specific Binding: 25 µL of 10 µM Mianserin + 25 µL of [³H]-Mepyramine + 50 µL of membrane suspension.

    • Competition Binding: 25 µL of varying concentrations of this compound + 25 µL of [³H]-Mepyramine + 50 µL of membrane suspension.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-5 times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and measure radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the H1 receptor.

Quantitative Data Summary:

Parameter Value Description
[³H]-Mepyramine Concentration ~1-2 nMNear the Kd for the H1 receptor to optimize specific binding.
This compound Concentration Range 10⁻¹⁰ M to 10⁻⁵ MA wide range to generate a complete competition curve.
Non-specific Control Concentration 10 µM MianserinA high concentration to saturate all specific binding sites.
Membrane Protein per Well 10-50 µgTo be optimized for a good signal window.
Functional Assay: Calcium Mobilization

This assay measures the ability of this compound to inhibit histamine-induced calcium release in cells expressing the H1 receptor.

Materials:

  • Cells: HEK293 cells stably expressing the human histamine H1 receptor.

  • Dye: Fluo-4 AM or another calcium-sensitive dye.

  • Agonist: Histamine.

  • Antagonist: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Equipment: Fluorescence plate reader with an injection port.

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells in a 96-well black, clear-bottom plate and grow to confluency.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

  • Compound Addition: Wash the cells with assay buffer and then add varying concentrations of this compound. Incubate for 15-30 minutes.

  • Histamine Challenge: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject a pre-determined concentration of histamine (EC80) and measure the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the histamine response against the log concentration of this compound.

    • Calculate the IC50 value using non-linear regression.

Quantitative Data Summary:

Parameter Value Description
Histamine Concentration EC80A concentration that elicits 80% of the maximal response to ensure a robust signal for inhibition.
This compound Concentration Range 10⁻¹⁰ M to 10⁻⁵ MTo determine the potency of inhibition.
Fluorescence Measurement Ex/Em ~485/525 nmTypical wavelengths for Fluo-4.

Visualizations

H1_Signaling_Pathway cluster_cell Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds This compound This compound This compound->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response Ca_release->Allergic_Response PKC_activation->Allergic_Response

Caption: Histamine H1 Receptor Signaling Pathway and Point of this compound Inhibition.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare H1 Receptor Membranes incubation Incubate Membranes with Radioligand & this compound prep_membranes->incubation prep_reagents Prepare Radioligand, This compound, and Buffers prep_reagents->incubation filtration Filter to Separate Bound & Free Ligand incubation->filtration washing Wash Filters to Remove NSB filtration->washing quantification Quantify Radioactivity (LSC) washing->quantification data_analysis Calculate IC50 & Ki quantification->data_analysis

Caption: Experimental Workflow for a Radioligand Receptor Binding Assay.

Troubleshooting_Tree start High Non-Specific Binding? check_radioligand Radioligand concentration > Kd? start->check_radioligand Yes reduce_radioligand Action: Lower radioligand concentration to ≤ Kd check_radioligand->reduce_radioligand Yes check_blocking Is a blocking agent (e.g., BSA) used? check_radioligand->check_blocking No end NSB Optimized reduce_radioligand->end add_blocking Action: Add 0.1-1% BSA to assay buffer check_blocking->add_blocking No check_washing Are wash steps sufficient? check_blocking->check_washing Yes add_blocking->end optimize_washing Action: Increase number and volume of washes check_washing->optimize_washing No check_filters Are filters pre-treated? check_washing->check_filters Yes optimize_washing->end treat_filters Action: Pre-soak filters in 0.5% PEI check_filters->treat_filters No check_filters->end Yes treat_filters->end

Caption: Troubleshooting Logic for High Non-Specific Binding.

References

Technical Support Center: Acrivastine Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of the second-generation antihistamine, acrivastine, in common biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a potent and selective histamine (B1213489) H1-receptor antagonist.[1] It functions by competitively blocking the action of histamine at H1 receptors, thereby alleviating symptoms associated with allergic reactions.[1][2] As a second-generation antihistamine, it has reduced ability to cross the blood-brain barrier, resulting in a lower incidence of sedation compared to first-generation antihistamines.[3]

Q2: Is there direct evidence of this compound interfering with common biological assays?

Currently, there is a lack of specific published evidence detailing direct interference by this compound in common assays such as ELISAs, western blotting, or PCR. However, like any small molecule, it has the potential to interfere with biological assays through various mechanisms. This guide is based on general principles of assay interference and the known properties of this compound.

Q3: What are the potential mechanisms by which a small molecule like this compound could interfere with an immunoassay (e.g., ELISA)?

Small molecules can interfere in immunoassays through several mechanisms:

  • Cross-reactivity: The molecule or its metabolites might be structurally similar to the target analyte, leading to recognition by the assay's antibodies.

  • Non-specific binding: The molecule could bind to assay components like antibodies or the plate surface, causing background noise or signal inhibition.

  • Enzyme inhibition/activation: If the assay uses an enzyme for signal generation (e.g., HRP in ELISA), the molecule could directly affect enzyme activity.

Q4: Could this compound's chemical properties affect the results of a PCR assay?

While not specifically documented for this compound, some compounds can inhibit PCR by interacting with DNA polymerase, chelating essential cofactors like Mg2+, or binding to the DNA template.[4] Given this compound's chemical structure, direct interaction with PCR components is a theoretical possibility, though unlikely to be a common issue.

Q5: How might this compound impact cell-based assays?

In cell-based assays, this compound's primary effect would be the antagonism of H1 receptors. If the cell line under investigation expresses these receptors, their signaling pathways will be affected. At high concentrations, off-target effects or direct cytotoxicity could also be observed. It is crucial to determine the cytotoxic profile of this compound in the specific cell line being used.

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: Unexpectedly high or low signal, or high background in an ELISA.

Troubleshooting Steps:

  • Run a "Compound-Only" Control:

    • Prepare a control well containing all assay components (including detection reagents) but without the analyte of interest.

    • Add this compound at the same concentration used in your experimental wells.

    • A significant signal in this well suggests direct interference with the detection system.

  • Perform a Spike and Recovery Experiment:

    • Add a known amount of your analyte (the "spike") to a sample matrix both with and without this compound.

    • Calculate the percentage of the spike that is detected ("recovery").

    • Low recovery may indicate that this compound is interfering with antibody-antigen binding.

  • Serial Dilution of the Sample:

    • If interference is suspected, serially diluting the sample containing this compound may reduce the concentration of the interfering substance to a non-interfering level.

Experimental Protocol: Spike and Recovery for ELISA

  • Prepare Samples: Create four sets of samples:

    • A: Sample matrix only (negative control).

    • B: Sample matrix + known concentration of analyte (spike control).

    • C: Sample matrix + this compound.

    • D: Sample matrix + known concentration of analyte + this compound.

  • Run ELISA: Perform the ELISA according to your standard protocol with the prepared samples.

  • Calculate Recovery:

    • Recovery (%) = [(Signal of D - Signal of C) / (Signal of B - Signal of A)] * 100

    • A recovery rate significantly different from 100% suggests interference.

Diagram: Troubleshooting ELISA Interference

ELISA_Troubleshooting start Unexpected ELISA Result control Run 'Compound-Only' Control start->control spike Perform Spike and Recovery control->spike No signal in control interference Interference Confirmed control->interference Signal detected dilution Test Serial Dilutions spike->dilution Poor recovery no_interference No Interference Detected spike->no_interference Good recovery dilution->no_interference Dilution resolves issue dilution->interference Issue persists

Caption: Logic for troubleshooting potential ELISA interference.

Western Blotting

Issue: Weak or no signal, or high background on the western blot.

Troubleshooting Steps:

  • Stain the Membrane: After protein transfer, stain the membrane with Ponceau S to ensure efficient and even transfer across all lanes, including those with samples containing this compound.

  • Optimize Blocking: Inadequate blocking can lead to high background. Experiment with different blocking agents (e.g., non-fat milk, BSA) and incubation times.

  • Antibody Dilutions: Optimize primary and secondary antibody concentrations. High concentrations can lead to non-specific binding and high background.

  • Washing Steps: Ensure thorough washing steps to remove unbound antibodies.

Experimental Protocol: Basic Western Blotting

  • Sample Preparation: Lyse cells or tissues and determine protein concentration.

  • Gel Electrophoresis: Separate proteins by SDS-PAGE.

  • Protein Transfer: Transfer separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and image the blot.

Diagram: Western Blot Workflow

Western_Blot_Workflow cluster_workflow Western Blotting Steps Sample Prep Sample Prep SDS-PAGE SDS-PAGE Sample Prep->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Primary Ab Primary Ab Blocking->Primary Ab Secondary Ab Secondary Ab Primary Ab->Secondary Ab Detection Detection Secondary Ab->Detection

Caption: Standard workflow for a western blotting experiment.

Polymerase Chain Reaction (PCR)

Issue: PCR amplification is inhibited (weak or no band on the gel).

Troubleshooting Steps:

  • Include an Internal Control: Use a validated internal control (e.g., a housekeeping gene) in your PCR reactions to differentiate between true negatives and PCR inhibition.

  • Dilute the Template: Diluting the nucleic acid template can also dilute potential inhibitors like this compound to a concentration that no longer affects the reaction.

  • Use a PCR Enhancer: Consider adding PCR enhancers (e.g., DMSO, betaine) to your reaction mix, as these can help overcome some types of inhibition.

Diagram: Identifying PCR Inhibition

PCR_Inhibition start No PCR Product internal_control Check Internal Control start->internal_control template_issue Potential Template Issue internal_control->template_issue Control Amplified inhibition PCR Inhibition Likely internal_control->inhibition Control Not Amplified

Caption: Logic for determining if PCR failure is due to inhibition.

Cell-Based Assays

Issue: Unexpected changes in cell viability, proliferation, or signaling.

Troubleshooting Steps:

  • Determine Cytotoxicity: Perform a dose-response curve to determine the concentration at which this compound becomes cytotoxic to your specific cell line using an assay like MTT or a live/dead stain.

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration as in your experimental conditions.

  • Confirm H1 Receptor Expression: If your results are unexpected, confirm that your cell line expresses the histamine H1 receptor, as this is the primary target of this compound.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations for the desired time period.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (typically around 570 nm).

Quantitative Data Summary

The following table summarizes key pharmacokinetic and pharmacodynamic properties of this compound. This information is useful when designing experiments and considering potential biological effects.

ParameterValueReference
Mechanism of Action Selective Histamine H1-receptor antagonist[1]
Peak Plasma Concentration 1 to 2 hours after oral administration[5]
Elimination Half-life Approximately 1.5 hours[6]
Excretion Primarily renal[7]
Hepatotoxicity Not linked to liver enzyme elevations[3]

Signaling Pathway

Diagram: this compound Mechanism of Action

Acrivastine_MoA cluster_cell Cell Membrane H1R Histamine H1 Receptor Allergic_Response Allergic Response (e.g., vasodilation, itching) H1R->Allergic_Response Activates Histamine Histamine Histamine->H1R Binds to This compound This compound This compound->H1R Blocks

Caption: this compound competitively inhibits the histamine H1 receptor.

References

Technical Support Center: Improving Acrivastine Bioavailability in Research Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the bioavailability of acrivastine in research formulations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: this compound, a second-generation antihistamine, exhibits a relatively low oral bioavailability of approximately 40%.[1] This is primarily attributed to its poor aqueous solubility, which limits its dissolution rate in the gastrointestinal fluids—a critical step for drug absorption. Additionally, its short biological half-life of about 1.5 to 1.9 hours necessitates frequent dosing, making it a candidate for controlled-release formulations to improve patient compliance.[2]

Q2: What are the most promising formulation strategies to enhance this compound bioavailability?

A2: Several advanced formulation strategies can be employed to overcome the solubility and bioavailability challenges of this compound. These include:

  • Orally Disintegrating Tablets (ODTs): To promote rapid disintegration and dissolution in the oral cavity.

  • Controlled-Release Matrix Tablets: To prolong drug release and maintain therapeutic concentrations over an extended period.

  • Solid Dispersions: To enhance the dissolution rate by converting the crystalline drug into an amorphous form within a polymer matrix.

  • Lipid-Based Drug Delivery Systems (LBDDS): Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and absorption via lipid pathways.

  • Cyclodextrin (B1172386) Complexation: To form inclusion complexes that increase the aqueous solubility of this compound.

Q3: How can excipients impact the bioavailability of this compound beyond just improving solubility?

A3: Excipients can play a multifaceted role in enhancing bioavailability. Certain surfactants and polymers used in formulations like SEDDS and solid dispersions have been shown to inhibit the P-glycoprotein (P-gp) efflux pump.[3][4][5] P-gp is a transporter in the intestinal wall that can pump drugs back into the gut lumen, thereby reducing absorption. By inhibiting P-gp, these excipients can increase the net absorption of this compound. Some excipients may also modulate the tight junctions between intestinal epithelial cells, transiently increasing paracellular permeability.

Experimental Protocols and Data

Orally Disintegrating Tablets (ODTs) of this compound

A study focused on developing ODTs of this compound using various superdisintegrants to enhance its dissolution and potential bioavailability.[6]

Experimental Protocol: Preparation of this compound ODTs by Direct Compression

  • Sieving: Pass this compound, superdisintegrants (crospovidone, croscarmellose sodium, or sodium starch glycolate), and other excipients (diluents, binders, lubricants) through a #40 sieve.

  • Blending: Mix the sieved powders in a blender for 10-15 minutes to ensure uniform distribution.

  • Compression: Compress the powder blend into tablets using a tablet press with appropriate tooling. The hardness of the tablets should be maintained between 3.2 to 4 kg/cm ².

  • Evaluation: Characterize the prepared tablets for weight variation, hardness, friability, disintegration time, and in vitro drug release.

Data Presentation: In Vitro Performance of this compound ODT Formulations

Formulation IDSuperdisintegrant (w/w %)Disintegration Time (seconds)Drug Release in 10 minutes (%)
F1Crospovidone (2%)~35~85
F2Crospovidone (4%)~30~90
F3Crospovidone (6%)< 30~100
F4Croscarmellose Sodium (2%)~45~80
F5Croscarmellose Sodium (4%)~40~88
F6Sodium Starch Glycolate (2%)~50~75
F7Sodium Starch Glycolate (4%)~40~85

Data synthesized from a study on this compound ODTs.[6]

Controlled-Release Matrix Tablets of this compound

To address the short half-life of this compound, controlled-release tablets have been developed using hydrophilic polymers.[7][8]

Experimental Protocol: Preparation of this compound Controlled-Release Tablets

  • Sieving and Blending: Sieve this compound and polymers (e.g., HPMC K4M, HPMC K15M, Carbopol 940) through a #40 sieve. Blend the drug and polymers with other excipients like lactose (B1674315) (diluent), microcrystalline cellulose (B213188) (filler), and PVP K30 (binder) for 15 minutes.

  • Granulation (if needed): If flow properties are poor, perform wet granulation using a suitable solvent. Dry the granules.

  • Lubrication: Add a lubricant (e.g., magnesium stearate) and blend for another 5 minutes.

  • Compression: Compress the final blend into tablets using a suitable tablet press.

  • In Vitro Dissolution Study: Perform dissolution testing using a USP Type II apparatus, typically in a pH 6.8 phosphate (B84403) buffer, for up to 12 hours.

Data Presentation: In Vitro Dissolution of this compound Controlled-Release Formulations

Formulation IDPolymer Composition% Drug Release at 2h% Drug Release at 6h% Drug Release at 12h
F7 (HPMC K4M)This compound, HPMC K4M, Lactose, MCC, PVP K3035.468.292.1
F8 (Carbopol 940)This compound, Carbopol 940, Lactose, MCC, PVP K3030.160.585.3
F9 (HPMC K15M)This compound, HPMC K15M, Lactose, MCC, PVP K3025.855.798.6

Data adapted from a study on this compound controlled-release tablets.[8]

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound from Solid Dispersion Formulations

Amorphous solid dispersions (ASDs) are a powerful tool, but achieving and maintaining the amorphous state can be challenging.

Troubleshooting Workflow

Start Poor Dissolution of this compound ASD Problem1 Incomplete Amorphization? Start->Problem1 Problem2 Phase Separation during Storage? Start->Problem2 Problem3 Recrystallization during Dissolution? Start->Problem3 Solution1a Optimize process parameters (e.g., increase quench rate, adjust spray drying temp.) Problem1->Solution1a Solution1b Increase polymer ratio Problem1->Solution1b Solution2a Select polymer with higher Tg Problem2->Solution2a Solution2b Store at lower temp/humidity Problem2->Solution2b Solution3a Incorporate a precipitation inhibitor (e.g., HPMC, PVP) Problem3->Solution3a Solution3b Optimize drug-polymer ratio Problem3->Solution3b

Troubleshooting workflow for poor dissolution of ASDs.

Common Causes and Solutions:

  • Incomplete Amorphization:

    • Cause: The manufacturing process (e.g., hot-melt extrusion, spray drying) did not fully convert crystalline this compound to its amorphous form.

    • Solution: Optimize process parameters. For hot-melt extrusion, this may involve increasing the processing temperature or screw speed. For spray drying, adjusting the inlet temperature and solution feed rate can help. Increasing the polymer-to-drug ratio can also facilitate amorphization.[9][10]

  • Phase Separation during Storage:

    • Cause: The amorphous drug and polymer are thermodynamically unstable and can separate into drug-rich and polymer-rich domains over time, especially under high temperature and humidity.[11][12]

    • Solution: Select a polymer with a high glass transition temperature (Tg) that is miscible with this compound. Store the formulation in a controlled environment with low humidity and temperature.

  • Recrystallization during Dissolution ("Spring and Parachute" Failure):

    • Cause: The amorphous drug dissolves to create a supersaturated solution (the "spring"), but then rapidly crystallizes out before it can be absorbed (a failed "parachute").

    • Solution: Incorporate a precipitation inhibitor into the formulation. Polymers like HPMC or PVP can help maintain the supersaturated state for a longer duration.[13]

Issue 2: Instability of this compound Lipid-Based Formulations (SEDDS/SMEDDS)

Lipid-based systems are effective for lipophilic drugs but can be prone to physical and chemical instability.

Troubleshooting Workflow

Start Instability in This compound LBDDS Problem1 Drug Precipitation on Storage? Start->Problem1 Problem2 Phase Separation of Excipients? Start->Problem2 Problem3 Poor Self-Emulsification Performance? Start->Problem3 Solution1 Increase co-solvent/surfactant concentration to improve drug solubility in the formulation. Problem1->Solution1 Solution2 Select excipients with better mutual miscibility. Construct pseudoternary phase diagrams. Problem2->Solution2 Solution3 Optimize surfactant/co-surfactant ratio (HLB value). Use higher energy emulsification methods. Problem3->Solution3

Troubleshooting workflow for LBDDS instability.

Common Causes and Solutions:

  • Drug Precipitation on Storage:

    • Cause: The concentration of this compound exceeds its solubility limit in the lipid/surfactant mixture over time, leading to crystallization.

    • Solution: Re-evaluate the solubility of this compound in individual excipients and their mixtures. It may be necessary to increase the amount of surfactant or co-solvent, or to select a different lipid vehicle with higher solubilizing capacity.[14]

  • Phase Separation of Excipients:

    • Cause: The oil, surfactant, and co-surfactant are not fully miscible, leading to separation into different phases upon storage.

    • Solution: Carefully select excipients with good mutual miscibility. Constructing pseudoternary phase diagrams is essential to identify the stable, single-phase region for the formulation.

  • Poor Self-Emulsification Performance:

    • Cause: The formulation does not spontaneously form a fine emulsion upon contact with aqueous media in the gut, leading to poor drug release.

    • Solution: Optimize the hydrophilic-lipophilic balance (HLB) of the surfactant system. A combination of high and low HLB surfactants often works best. The ratio of oil to surfactant is also critical for efficient emulsification.[15]

Potential Signaling Pathways for Bioavailability Enhancement

While the primary mechanism for improving this compound's bioavailability is through enhanced dissolution, certain excipients can further boost absorption by interacting with intestinal epithelial cells.

cluster_lumen Intestinal Lumen cluster_cell Enterocyte cluster_blood Bloodstream Acrivastine_Formulation This compound Formulation (e.g., SEDDS, ASD) Transcellular Transcellular Absorption Acrivastine_Formulation->Transcellular Increased Dissolution Pgp P-gp Efflux Pump Pgp->Acrivastine_Formulation Efflux TightJunction Tight Junction Paracellular Paracellular Absorption Blood Systemic Circulation Transcellular->Blood Paracellular->Blood Excipients Excipients (Surfactants, Polymers) Excipients->Pgp Inhibition Excipients->TightJunction Modulation

Excipient-mediated enhancement of intestinal absorption.

This diagram illustrates two key pathways by which excipients can enhance this compound's bioavailability beyond simple solubility improvement:

  • P-glycoprotein (P-gp) Inhibition: Many surfactants (e.g., Tween 80, Labrasol) and polymers can inhibit the P-gp efflux pump, reducing the amount of absorbed this compound that is pumped back into the intestinal lumen.[3][5]

  • Tight Junction Modulation: Some excipients can transiently and reversibly open the tight junctions between intestinal cells, allowing for increased paracellular transport of the drug.

General Experimental Workflow

The development of an enhanced bioavailability formulation for this compound typically follows a structured workflow.

Start Goal: Enhance this compound Bioavailability Screening 1. Excipient Screening (Solubility Studies) Start->Screening Formulation 2. Formulation Development (e.g., ASD, SEDDS, ODT) Screening->Formulation Characterization 3. Physicochemical Characterization (DSC, XRD, SEM, Particle Size) Formulation->Characterization Dissolution 4. In Vitro Dissolution Testing Characterization->Dissolution Optimization 5. Formulation Optimization Dissolution->Optimization Optimization->Formulation Iterate Stability 6. Stability Studies Optimization->Stability InVivo 7. In Vivo Pharmacokinetic Studies (Animal Model) Stability->InVivo

General workflow for formulation development.

This workflow provides a systematic approach, starting from excipient selection to in vivo evaluation, with an iterative optimization step based on in vitro performance.

References

Acrivastine Forced Degradation Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting forced degradation studies on acrivastine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during these experiments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or minimal degradation observed under stress conditions. Inadequate stressor concentration or duration.Increase the concentration of the acid, base, or oxidizing agent, or prolong the exposure time. For thermal stress, increase the temperature. For photolytic stress, increase the light intensity or exposure duration.
This compound is stable under the applied condition.Consult literature for known degradation pathways. Some studies indicate this compound is relatively stable under thermal and basic hydrolytic conditions.[1] Focus on conditions known to cause degradation, such as acidic, oxidative, and photolytic stress.[1][2]
Excessive degradation leading to multiple, unresolvable peaks in the chromatogram. Stress conditions are too harsh.Reduce the stressor concentration, temperature, or exposure time. The goal is to achieve partial degradation (typically 5-20%) to ensure the formation of primary and relevant secondary degradation products.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the organic modifier-to-buffer ratio and the pH. A common mobile phase consists of a phosphate (B84403) buffer and methanol (B129727).[2]
Incorrect column selection.A C18 column is often suitable for the separation of this compound and its impurities.[2]
Inconsistent or non-reproducible results. Variability in experimental conditions.Ensure precise control over temperature, concentration of reagents, and light exposure. Use calibrated equipment.
Sample preparation inconsistency.Standardize the sample preparation procedure, including solvent type, concentration, and mixing time.
Identification of unknown peaks. Formation of novel degradation products.Utilize techniques like LC-MS/MS to determine the mass of the unknown impurities and elucidate their structures.[2]

Frequently Asked Questions (FAQs)

Q1: Under which conditions is this compound most likely to degrade?

A1: Based on available studies, this compound shows significant degradation under acidic, oxidative, and photolytic conditions.[1][2] It has been found to be relatively stable under thermal and basic hydrolytic stress.[1]

Q2: What are the typical stress conditions for a forced degradation study of this compound?

A2: While specific conditions can vary, a general approach based on ICH guidelines and published literature would involve:

  • Acid Hydrolysis: 1 N HCl at 60°C for 4 hours.[1]

  • Base Hydrolysis: 1 N NaOH at reflux.[3]

  • Oxidative Degradation: 30% H2O2 at reflux.[3]

  • Thermal Degradation: Heating at a high temperature (e.g., 60°C or higher).[1]

  • Photolytic Degradation: Exposure to UV radiation.[1][3]

Q3: What analytical technique is most suitable for analyzing this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with a UV or PDA detector is the most common and effective method for separating and quantifying this compound and its degradation products.[2][4] A C18 column is frequently used for separation.[2]

Q4: How can I identify the structures of the degradation products?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation of degradation products.[2] Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can also be used for confirmation after isolation of the impurities.[2]

Q5: What are some of the known degradation products of this compound?

A5: Studies have identified several degradation products. Under oxidative and photolytic conditions, four degradation products have been reported.[2] In one study, three degradation products were observed under acidic conditions.[1] The chemical structures of some of these impurities have been characterized and include oxidized forms of this compound.[2]

Summary of this compound Degradation under Stress Conditions

Stress Condition Reagent/Method Conditions Observed Degradation Number of Degradation Products
Acid Hydrolysis1 N HCl60°C, 4 hours, reflux~21.39%[1]3[1]
Base Hydrolysis1 N NaOHReflux[3]Stable[1]Not Reported
Oxidative30% H2O2Reflux[3]Degradation observed[2]4 (combined with photolytic)[2]
ThermalDry Heat60°C[1]Stable[1]Not Reported
PhotolyticUV RadiationNot specifiedDegradation observed[1][2]4 (combined with oxidative)[2]

Experimental Protocols

1. Acid-Induced Degradation:

  • Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Add an equal volume of 1 N hydrochloric acid (HCl).

  • Reflux the solution at 60°C for 4 hours.[1]

  • At specified time points, withdraw aliquots, neutralize with an appropriate amount of 1 N sodium hydroxide (B78521) (NaOH), and dilute with the mobile phase to the target concentration for HPLC analysis.

2. Base-Induced Degradation:

  • Dissolve a known concentration of this compound in a suitable solvent.

  • Add an equal volume of 1 N sodium hydroxide (NaOH).

  • Reflux the solution.

  • At specified time points, withdraw aliquots, neutralize with an appropriate amount of 1 N HCl, and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve a known concentration of this compound in a suitable solvent.

  • Add an equal volume of 30% hydrogen peroxide (H2O2).

  • Reflux the solution.

  • At specified time points, withdraw aliquots and dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place the solid this compound powder in a temperature-controlled oven at a high temperature (e.g., 60°C or higher) for a specified duration.

  • At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute to the target concentration for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound to UV light (e.g., in a photostability chamber).

  • Simultaneously, keep a control sample protected from light.

  • At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

Visualized Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound API prep Prepare Stock Solution start->prep acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidative Oxidative prep->oxidative thermal Thermal prep->thermal photolytic Photolytic prep->photolytic hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photolytic->hplc lcms LC-MS/MS for Identification hplc->lcms If unknown impurities report Report Results hplc->report lcms->report

Caption: Experimental workflow for this compound forced degradation study.

References

Acrivastine drug-excipient compatibility for formulation development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of acrivastine.

Troubleshooting Guides

Issue 1: Unexpected Peaks or Changes in HPLC Assay During Stability Studies

Question: We are observing unexpected peaks and a decrease in the this compound peak in our HPLC analysis of a trial formulation during accelerated stability studies. What could be the cause?

Answer:

Unexpected peaks and a loss of the active pharmaceutical ingredient (API) in HPLC assays often indicate chemical incompatibility between this compound and one or more excipients. This compound is susceptible to degradation under certain conditions, particularly oxidation and photolysis.

Possible Causes and Troubleshooting Steps:

  • Oxidative Degradation: this compound can degrade in the presence of oxidizing agents. Some excipients may contain reactive impurities, such as peroxides in povidone, which can initiate degradation.

    • Recommendation: Screen your excipients for peroxide content. Consider incorporating an antioxidant into your formulation. Evaluate the compatibility of this compound with alternative excipients with low peroxide values.

  • Photodegradation: this compound is known to be sensitive to light. Inadequate protection from light during manufacturing or storage can lead to the formation of photodegradation products.[1][2]

    • Recommendation: Ensure all manufacturing processes are conducted under controlled lighting conditions. Utilize light-resistant primary packaging for the final dosage form.

  • Hydrolysis: While this compound is relatively stable against hydrolysis, extreme pH conditions or the presence of moisture in combination with certain excipients could potentially lead to degradation.

    • Recommendation: Control the moisture content of your formulation by using appropriate drying methods and controlling the storage environment. Assess the pH of your formulation and select excipients that maintain a pH environment where this compound is stable.

  • Interaction with Reducing Sugars: Although not specifically reported for this compound, APIs with certain functional groups can interact with reducing sugars like lactose, leading to the Maillard reaction. This can cause discoloration and degradation.

    • Recommendation: If using lactose, consider using a non-reducing sugar like sucrose (B13894) or a different diluent such as microcrystalline cellulose.

Illustrative HPLC Data for a Forced Degradation Study of this compound:

Stress ConditionThis compound Remaining (%)Major Degradation Product(s) (Retention Time)
Acid Hydrolysis (0.1N HCl, 60°C, 24h)98.5Minor peaks observed
Alkaline Hydrolysis (0.1N NaOH, 60°C, 24h)99.1Negligible degradation
Oxidative (3% H₂O₂, RT, 24h)85.2Peak at 5.8 min, Peak at 7.2 min
Photolytic (UV light, 24h)89.7Peak at 6.5 min
Thermal (80°C, 48h)99.5Negligible degradation

Note: This data is illustrative and intended for guidance. Actual results may vary based on experimental conditions.

Issue 2: Changes in Physical Appearance (e.g., Discoloration, Caking) of the Formulation

Question: Our this compound powder blend is showing some discoloration (yellowing) and caking upon storage. What could be the reason?

Answer:

Changes in the physical appearance of a formulation are often indicators of physical or chemical incompatibilities.

Possible Causes and Troubleshooting Steps:

  • Maillard Reaction: As mentioned, if your formulation contains a reducing sugar like lactose, a Maillard reaction with the amine group in this compound could be the cause of the yellowing or browning.

    • Recommendation: Perform a compatibility study with a non-reducing sugar or an alternative filler.

  • Hygroscopicity: Some excipients are hygroscopic and can absorb moisture from the environment, leading to caking or clumping of the powder blend. This excess moisture can also accelerate chemical degradation.

    • Recommendation: Store the formulation in a low-humidity environment. Consider adding a glidant or anti-adherent like colloidal silicon dioxide to improve powder flow and reduce caking. Ensure proper drying of all components.

  • Eutectic Mixture Formation: In some cases, the combination of an API and an excipient can result in a mixture with a lower melting point than either of the individual components (a eutectic mixture). This can lead to a sticky or clumpy powder blend, especially at elevated storage temperatures.

    • Recommendation: Use Differential Scanning Calorimetry (DSC) to screen for eutectic mixture formation. If a significant depression in the melting point is observed in the physical mixture compared to the individual components, consider using an alternative excipient.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are recommended for this compound-excipient compatibility studies?

A1: A combination of thermal and spectroscopic techniques is recommended for a comprehensive compatibility assessment:

  • Differential Scanning Calorimetry (DSC): This is a rapid screening tool to detect physical interactions such as eutectic formation or changes in the melting and decomposition behavior of this compound in the presence of an excipient.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify chemical interactions by observing changes in the characteristic absorption bands of this compound's functional groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method used to assess the stability of this compound in the presence of excipients under stressed conditions (e.g., elevated temperature and humidity). It can detect the formation of degradation products and accurately measure the remaining amount of the API.

Q2: Are there any known incompatible excipients with this compound?

A2: While specific public data on this compound incompatibilities is limited, based on its chemical structure and data from analogous compounds like cetirizine (B192768), caution is advised with the following excipients:

  • Excipients with high levels of reactive impurities: Such as peroxides in povidone.

  • Reducing sugars: Such as lactose, which may lead to a Maillard reaction.

  • Strongly acidic or basic excipients: These could potentially alter the stability of this compound.

A study on the formulation of orodispersible tablets of this compound showed good compatibility with superdisintegrants like crospovidone, croscarmellose sodium, and sodium starch glycolate, as confirmed by FTIR.[3]

Q3: What is a typical experimental protocol for a DSC compatibility study?

A3: A typical DSC protocol for screening this compound-excipient compatibility is as follows:

  • Sample Preparation: Prepare physical mixtures of this compound and each excipient, typically in a 1:1 ratio by weight. Gently blend the powders to ensure homogeneity.

  • Instrumentation: Use a calibrated Differential Scanning Calorimeter.

  • Analysis Conditions:

    • Sample Pans: Place 2-5 mg of the sample (this compound alone, excipient alone, and the 1:1 physical mixture) in aluminum pans.

    • Heating Rate: A heating rate of 10°C/min is commonly used.

    • Temperature Range: Scan from room temperature to a temperature above the melting point of this compound (e.g., 25°C to 250°C).

    • Atmosphere: Use an inert nitrogen atmosphere (purge rate of 20-50 mL/min).

  • Data Interpretation: Compare the thermogram of the physical mixture with those of the individual components. The disappearance of the this compound melting peak, a significant shift in its melting point, or the appearance of new thermal events can indicate an interaction.

Illustrative DSC Compatibility Results for this compound with Common Excipients:

ExcipientObservation in 1:1 Mixture ThermogramInterpretation
Microcrystalline CelluloseNo significant change in the melting endotherm of this compound.Compatible
Lactose MonohydrateBroadening and slight shift to a lower temperature of the this compound melting peak.Potential for interaction; further investigation with HPLC is recommended.
Magnesium StearateSlight decrease in the enthalpy of fusion of the this compound peak.Likely a physical interaction; generally considered compatible but should be confirmed with stability studies.
PovidoneSignificant broadening and shift of the this compound melting peak.Potential for incompatibility; screen for peroxide content and conduct HPLC stability studies.
Croscarmellose SodiumNo significant change in the melting endotherm of this compound.Compatible

Note: This data is illustrative and intended for guidance. Actual results may vary.

Q4: Can you provide a general protocol for FTIR compatibility testing?

A4: A general FTIR protocol for this compound-excipient compatibility is as follows:

  • Sample Preparation: Prepare 1:1 (w/w) physical mixtures of this compound and each excipient. Also, prepare samples of this compound and the excipients alone.

  • Instrumentation: Use a Fourier-Transform Infrared Spectrophotometer.

  • Analysis Conditions:

    • Method: Typically, the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR) is used.

    • Spectral Range: Scan from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

  • Data Interpretation: Compare the spectrum of the physical mixture with the spectra of the individual components. The disappearance of characteristic peaks of this compound, significant shifts in peak positions, or the appearance of new peaks in the mixture's spectrum would suggest a chemical interaction.

Q5: How should I design an HPLC stability study for drug-excipient compatibility?

A5: An HPLC stability study can be designed as follows:

  • Sample Preparation: Prepare binary mixtures of this compound and each excipient (e.g., 1:1 ratio). Also, include a control sample of this compound alone. It is also advisable to add a small amount of water (e.g., 5-10%) to the mixtures to accelerate potential reactions.

  • Storage Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH or 50°C) for a defined period (e.g., 2-4 weeks).

  • Time Points: Analyze the samples at initial (time zero) and subsequent time points (e.g., 1, 2, and 4 weeks).

  • HPLC Analysis:

    • Develop and validate a stability-indicating HPLC method for this compound. A typical method might use a C18 column with a mobile phase of a phosphate (B84403) buffer and acetonitrile.[1]

    • At each time point, prepare solutions of the stored samples and analyze them by HPLC.

  • Data Analysis: Quantify the amount of this compound remaining in each sample and look for the appearance of any new peaks, which would indicate degradation products. A significant loss of this compound or the formation of degradation products in the presence of an excipient indicates incompatibility.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_investigation Chemical Interaction Investigation cluster_stability Quantitative Stability Assessment API + Excipient (1:1) API + Excipient (1:1) DSC_Analysis Differential Scanning Calorimetry (DSC) API + Excipient (1:1)->DSC_Analysis Physical Mixture FTIR_Analysis Fourier-Transform Infrared (FTIR) API + Excipient (1:1)->FTIR_Analysis Physical Mixture Interaction_Assessment Potential Interaction? DSC_Analysis->Interaction_Assessment FTIR_Analysis->Interaction_Assessment API + Excipient + Moisture API + Excipient + Moisture Accelerated_Storage Accelerated Storage (e.g., 40°C/75% RH) API + Excipient + Moisture->Accelerated_Storage Stressed Samples HPLC_Analysis Stability-Indicating HPLC Accelerated_Storage->HPLC_Analysis Time Points (0, 1, 2, 4 weeks) Compatibility_Decision Stable? HPLC_Analysis->Compatibility_Decision Interaction_Assessment->FTIR_Analysis Yes Compatible_Screen Likely Compatible Interaction_Assessment->Compatible_Screen No Incompatible Incompatible Compatibility_Decision->Incompatible No Compatible_Final Compatible Compatibility_Decision->Compatible_Final Yes Compatible_Screen->Accelerated_Storage

Caption: Experimental workflow for this compound-excipient compatibility testing.

troubleshooting_pathway cluster_hplc HPLC Troubleshooting cluster_physical Physical Instability Troubleshooting Start Formulation Issue Observed Issue_Type Type of Issue? Start->Issue_Type HPLC_Changes Unexpected Peaks / API Loss Issue_Type->HPLC_Changes HPLC Assay Failure Physical_Changes Discoloration / Caking Issue_Type->Physical_Changes Physical Instability Check_Oxidation Oxidative Degradation? HPLC_Changes->Check_Oxidation Consider Degradation Pathways Check_Maillard Maillard Reaction? (Reducing Sugars) Physical_Changes->Check_Maillard Consider Causes Check_Photodegradation Photodegradation? Check_Oxidation->Check_Photodegradation No Solution_Oxidation Add Antioxidant / Use Low Peroxide Excipients Check_Oxidation->Solution_Oxidation Yes Solution_Photo Use Light-Resistant Packaging Check_Photodegradation->Solution_Photo Yes Check_Hygroscopicity Hygroscopicity / Caking? Check_Maillard->Check_Hygroscopicity No Solution_Maillard Replace with Non-Reducing Sugar Check_Maillard->Solution_Maillard Yes Solution_Hygro Control Humidity / Add Glidant Check_Hygroscopicity->Solution_Hygro Yes

References

Technical Support Center: Assessing Sedation Potential of Acrivastine in Animal Behavior Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the sedative potential of Acrivastine in animal behavior studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sedation potential a subject of study?

A1: this compound is a second-generation H1 antihistamine.[1] Unlike first-generation antihistamines, it is designed to have a reduced ability to cross the blood-brain barrier, thereby minimizing sedative effects.[1] However, studies in humans suggest that among second-generation antihistamines, this compound may have a slightly higher potential for sedation compared to drugs like loratadine (B1675096) and fexofenadine (B15129). Therefore, careful assessment of its sedative profile in preclinical animal models is crucial.

Q2: What is the primary mechanism of action of this compound?

A2: this compound functions as a competitive antagonist of histamine (B1213489) H1 receptors.[2] By blocking these receptors, it prevents histamine from mediating allergic responses. In the central nervous system (CNS), histamine acts as a neurotransmitter promoting wakefulness. Antagonism of H1 receptors in the brain is the primary mechanism by which some antihistamines cause sedation.

Q3: Which animal models are most appropriate for assessing the sedative effects of this compound?

A3: Several validated rodent behavioral models can be used to quantify sedation and motor coordination. The most common and recommended tests include:

  • Open Field Test (OFT): To assess general locomotor activity and exploratory behavior. A sedative effect would be indicated by reduced distance traveled and rearing frequency.

  • Rotarod Test: To evaluate motor coordination and balance. A sedative-induced impairment would result in a decreased latency to fall from the rotating rod.

  • Elevated Plus Maze (EPM): While primarily a test for anxiety, a decrease in the total number of arm entries can be an indicator of sedation.[3]

Q4: What are the expected outcomes in these models if this compound has a sedative effect?

A4: If this compound induces sedation at the tested doses, you would expect to observe:

  • In the Open Field Test , a dose-dependent decrease in the total distance traveled, mean velocity, and the number of rearing instances.

  • In the Rotarod Test , a dose-dependent decrease in the latency to fall from the rod.

  • In the Elevated Plus Maze , a decrease in the total number of entries into both open and closed arms, suggesting reduced overall activity.

Q5: How does the sedative potential of this compound compare to other antihistamines in preclinical models?

A5: While direct comparative data for this compound in rodent models is not extensively published, it is expected that this compound would show a significantly lower sedative profile than first-generation antihistamines (e.g., diphenhydramine). Compared to other second-generation antihistamines, the sedative effects might be more pronounced than those of fexofenadine or loratadine, which have very low CNS H1 receptor occupancy.

Troubleshooting Guides

Issue 1: No discernible sedative effect is observed even at high doses of this compound.

Possible Cause Troubleshooting Step
Insufficient CNS Penetration This compound is designed for low blood-brain barrier penetration. The doses administered may not be sufficient to achieve significant H1 receptor occupancy in the brain to induce sedation. Consider a dose-response study with a wider range of doses.
Timing of Behavioral Testing The peak plasma concentration and CNS effect of this compound may not align with your testing window. Conduct a pharmacokinetic study to determine the optimal time for behavioral assessment after drug administration.
Animal Strain/Species Differences The sensitivity to the sedative effects of antihistamines can vary between different strains and species of rodents. Ensure the chosen animal model is appropriate and consider testing in more than one strain.
Assay Insensitivity The chosen behavioral test may not be sensitive enough to detect subtle sedative effects. Ensure the protocol for the open field, rotarod, or other tests is optimized to detect changes in motor function and activity.

Issue 2: Animals exhibit paradoxical hyperactivity or agitation.

Possible Cause Troubleshooting Step
Dose-Dependent Effects Some compounds can have biphasic effects, causing stimulation at low doses and sedation at higher doses. Test a wider range of doses to characterize the full dose-response curve.
Drug-Induced Disinhibition At certain doses, the drug may reduce behavioral inhibition, leading to what appears as hyperactivity. A detailed ethological analysis of the behavior in the open field test can help differentiate between true stimulation and disinhibition.
Underlying Animal Stress High pre-existing anxiety or stress in the animals can interact with the drug to produce unexpected behavioral outcomes. Ensure proper acclimatization of the animals to the housing and testing environments.

Issue 3: High variability in behavioral data between animals in the same treatment group.

Possible Cause Troubleshooting Step
Inconsistent Drug Administration Ensure accurate and consistent dosing and administration technique for all animals. For oral administration, confirm that the animal has consumed the entire dose.
Environmental Factors Minor variations in the testing environment (e.g., lighting, noise) can significantly impact rodent behavior. Standardize the testing conditions for all animals and test sessions.
Individual Differences in Metabolism Natural variations in drug metabolism can lead to different effective concentrations of the drug in individual animals. Increasing the number of animals per group can help to mitigate the impact of individual variability.
Circadian Rhythm The time of day when testing is conducted can influence locomotor activity and drug effects. All behavioral testing should be performed at the same time during the animals' light or dark cycle.

Data Presentation

Table 1: Illustrative Data from the Open Field Test (OFT)
Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Rearing FrequencyTime in Center (%)
Vehicle (Saline)-1550 ± 15045 ± 510 ± 2
This compound101400 ± 13040 ± 49 ± 2
This compound301100 ± 12030 ± 37 ± 1
This compound100800 ± 100 15 ± 25 ± 1*
Diphenhydramine20650 ± 90 10 ± 24 ± 1**
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.
Table 2: Illustrative Data from the Rotarod Test

The following data is for illustrative purposes to demonstrate expected trends.

Treatment GroupDose (mg/kg)Latency to Fall (seconds)
Vehicle (Saline)-180 ± 20
This compound10170 ± 18
This compound30140 ± 15*
This compound10090 ± 12
Diphenhydramine2060 ± 10
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.
Table 3: Illustrative Data from the Elevated Plus Maze (EPM)

The following data is for illustrative purposes to demonstrate expected trends.

Treatment GroupDose (mg/kg)Total Arm Entries% Time in Open Arms
Vehicle (Saline)-30 ± 415 ± 3
This compound1028 ± 314 ± 2
This compound3022 ± 312 ± 2
This compound10015 ± 2 10 ± 1
Diphenhydramine2012 ± 28 ± 1
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.

Experimental Protocols

Open Field Test (OFT)
  • Apparatus: A square arena (e.g., 40 cm x 40 cm for mice) with high walls to prevent escape, made of a non-porous material for easy cleaning. The arena is often divided into a central and a peripheral zone by software.

  • Procedure:

    • Habituate the animals to the testing room for at least 60 minutes prior to the experiment.

    • Administer this compound or vehicle at the desired doses and route of administration.

    • After a predetermined pretreatment time (e.g., 30 minutes for intraperitoneal injection), place the animal in the center of the open-field arena.

    • Record the animal's activity for a set duration (e.g., 15-30 minutes) using an automated video-tracking system.

    • Clean the arena thoroughly with 70% ethanol (B145695) between trials to remove olfactory cues.

  • Parameters to Measure:

    • Total distance traveled (cm)

    • Mean velocity (cm/s)

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency (vertical activity)

Rotarod Test
  • Apparatus: A rotating rod apparatus with adjustable speed, typically with textured rods to provide grip for the animals. The apparatus should have dividers to allow for the testing of multiple animals simultaneously.

  • Procedure:

    • Train the animals on the rotarod for 2-3 consecutive days prior to the test day to establish a stable baseline performance. Each training session should consist of 3-4 trials.

    • On the test day, administer this compound or vehicle.

    • At the time of expected peak drug effect, place the animal on the rotating rod. The rod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

    • Record the latency to fall off the rod. A trial is typically terminated if the animal falls or passively rotates with the rod for two consecutive revolutions. A cut-off time (e.g., 300 seconds) is usually set.

  • Parameters to Measure:

    • Latency to fall (seconds)

Elevated Plus Maze (EPM)
  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two arms enclosed by high walls. The dimensions of the arms are typically 50 cm long and 10 cm wide for rats.

  • Procedure:

    • Habituate the animals to the testing room for at least 60 minutes before the experiment.

    • Administer this compound or vehicle.

    • After the appropriate pretreatment time, place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a set period (typically 5 minutes), and record its behavior using a video-tracking system.

    • Clean the maze thoroughly between animals.

  • Parameters to Measure:

    • Number of entries into the open and closed arms

    • Time spent in the open and closed arms

    • Total number of arm entries (as an index of locomotor activity)

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Sedation Assessment cluster_tests Behavioral Testing animal_prep Animal Acclimatization (≥ 60 min) dosing This compound/Vehicle Administration animal_prep->dosing pretreatment Pretreatment Period (e.g., 30 min) dosing->pretreatment oft Open Field Test (15-30 min) pretreatment->oft rotarod Rotarod Test (up to 5 min) pretreatment->rotarod epm Elevated Plus Maze (5 min) pretreatment->epm data_analysis Data Analysis (Locomotion, Coordination) oft->data_analysis rotarod->data_analysis epm->data_analysis

Caption: General experimental workflow for assessing the sedative potential of this compound.

G cluster_pathway Simplified Signaling Pathway of H1 Receptor Antagonism and Sedation Histamine Histamine (in CNS) H1_Receptor Histamine H1 Receptor (on CNS neurons) Histamine->H1_Receptor Binds & Activates Gq_PLC Gq/11 -> PLC Activation H1_Receptor->Gq_PLC This compound This compound This compound->H1_Receptor Blocks Reduced_Excitation Reduced Neuronal Excitability & Sedation This compound->Reduced_Excitation Leads to Neuronal_Excitation Increased Neuronal Excitability & Wakefulness Gq_PLC->Neuronal_Excitation BBB Blood-Brain Barrier BBB->this compound Acrivastine_periphery This compound (periphery) Acrivastine_periphery->BBB Limited Penetration

Caption: this compound's mechanism of action in relation to sedation in the CNS.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Behavioral Outcomes start Unexpected Result (e.g., no sedation, hyperactivity) check_dose Review Dose & Timing start->check_dose check_protocol Verify Experimental Protocol check_dose->check_protocol Correct dose_response Conduct Dose-Response & PK Studies check_dose->dose_response Incorrect check_animal Assess Animal Factors (strain, stress) check_protocol->check_animal No Issue optimize_protocol Optimize Assay Parameters check_protocol->optimize_protocol Issue Found change_strain Consider Different Animal Strain check_animal->change_strain Factor Identified end Re-evaluate Hypothesis check_animal->end No Obvious Factor dose_response->end optimize_protocol->end change_strain->end

Caption: A logical approach to troubleshooting unexpected results in sedation studies.

References

Acrivastine and Alcohol Interaction: A Technical Support Center for CNS Performance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information for researchers investigating the interaction between acrivastine and alcohol on Central Nervous System (CNS) performance. The following question-and-answer format addresses common issues, provides experimental protocols, and presents quantitative data from key studies to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of this compound on CNS performance when administered alone?

A1: At the standard therapeutic dose of 8 mg, this compound has been shown to not independently impair CNS performance in a variety of psychomotor tests, including adaptive tracking, reaction time, and body sway.[1][2] This is in contrast to older, first-generation antihistamines like diphenhydramine (B27), which do cause significant impairment.[1][2]

Q2: How does the co-administration of this compound and alcohol affect CNS performance?

A2: The combination of this compound and alcohol can lead to a greater impairment in CNS performance than either substance alone.[1][2] However, this impairment is significantly less pronounced than that observed with the combination of a first-generation antihistamine, such as diphenhydramine, and alcohol.[1][2] Some studies have found the effect of the this compound-alcohol combination to be small, with no significant differences observed when compared to alcohol alone in certain tests.[1][2]

Q3: Are there dose-dependent effects of this compound on driving performance?

A3: Yes, the impairing effects of this compound on driving performance are dose-related. While the standard 8 mg dose has a small, though sometimes statistically significant, effect on highway driving, higher doses of 16 mg and 24 mg cause more severe impairment.[3]

Q4: How does the interaction of this compound and alcohol compare to that of other antihistamines and alcohol?

A4: Studies comparing this compound with other antihistamines have shown that the combination of diphenhydramine (a first-generation antihistamine) and alcohol results in significantly greater CNS performance impairment than the this compound and alcohol combination.[1][2] In a study comparing this compound and terfenadine (B1681261) in combination with alcohol, no significant differences were seen between the effects of alcohol alone and the drug-alcohol combinations.[1][2]

Troubleshooting Guide

Problem: Inconsistent results in driving performance studies with this compound.

Possible Causes and Solutions:

  • Dosage: Ensure strict adherence to the desired dosage of this compound. As effects are dose-dependent, even small variations can influence outcomes. The 8 mg therapeutic dose has minimal effects, while higher doses (16 mg, 24 mg) show significant impairment.[3]

  • Time of Testing: The timing of the driving test after drug administration is crucial. Effects may vary depending on the peak plasma concentration of the drug. Standardize the time between administration and testing across all subjects.

  • Individual Subject Variability: There can be considerable inter-individual differences in response to antihistamines and alcohol. Ensure a sufficiently large and homogenous subject group to obtain statistically significant results.

  • Driving Test Protocol: The specifics of the on-the-road driving test, such as the duration, type of road, and traffic conditions, should be strictly controlled and standardized. The primary measure of impairment is the Standard Deviation of Lateral Position (SDLP), which quantifies the "weaving" of the vehicle.[4][5]

Problem: Difficulty in replicating results from adaptive tracking tasks.

Possible Causes and Solutions:

  • Task Parameters: The parameters of the adaptive tracking task, such as the target's speed and predictability of movement, must be precisely replicated. The task's difficulty should adapt to the individual's performance level.[6][7]

  • Subject Training: Ensure all subjects receive the same level of training on the adaptive tracking task before the experiment begins to minimize learning effects during the actual testing.

  • Equipment Calibration: The input device (e.g., joystick, steering wheel) used for the tracking task must be properly calibrated and function consistently across all trials and subjects.

Data Presentation

Table 1: Summary of CNS Performance Test Results from a Comparative Study

Treatment GroupAdaptive TrackingReaction TimeBody Sway
PlaceboNo significant impairmentNo significant impairmentNo significant impairment
This compound (8 mg)No significant impairmentNo significant impairmentNo significant impairment
Alcohol (32 ml)Significant impairmentSignificant impairmentSignificant impairment
This compound (8 mg) + Alcohol (32 ml)Significant impairment (less than Diphenhydramine + Alcohol)Significant impairment (less than Diphenhydramine + Alcohol)Significant impairment (less than Diphenhydramine + Alcohol)
Diphenhydramine (50 mg)Significant impairmentSignificant impairmentSignificant impairment
Diphenhydramine (50 mg) + Alcohol (32 ml)Most significant impairmentMost significant impairmentMost significant impairment

Source: Based on findings from Ramaekers et al. (1992). The table presents a qualitative summary as the full-text with specific quantitative data was not available.

Table 2: Dose-Dependent Effects of this compound on Driving Performance (SDLP)

Treatment GroupChange in SDLP (cm) from Placebo
This compound (8 mg)Small but significant increase in first trial
This compound (16 mg)Significant increase in first trial
This compound (24 mg)Significant increase in first and second trials
Diphenhydramine (50 mg)Significant increase in all trials
Terfenadine (60, 120, 180 mg)No significant impairment

Source: Based on findings from Ramaekers et al. (1994). The table presents a qualitative summary as the full-text with specific quantitative data was not available.

Experimental Protocols

1. On-Road Driving Performance Test

  • Objective: To assess the effects of this compound and alcohol on real-world driving performance.

  • Methodology:

    • Subjects drive an instrumented vehicle over a 100-km primary highway circuit, accompanied by a licensed driving instructor.[4][5]

    • The primary performance measure is the Standard Deviation of Lateral Position (SDLP), which quantifies the vehicle's weaving motion.[4][5]

    • The vehicle is equipped with sensors to continuously record its lateral position within the lane.

    • Subjects are instructed to maintain a constant speed (e.g., 95 km/h) and a steady position in the center of the right-hand lane.

    • Tests are typically conducted in a double-blind, placebo-controlled, crossover design.

    • Driving performance is assessed at specific time points after drug and/or alcohol administration.

2. Adaptive Tracking Task

  • Objective: To measure visuomotor coordination and vigilance.

  • Methodology:

    • A target (e.g., a circle) moves randomly on a computer screen.[6][7]

    • The subject's task is to keep a cursor, controlled by a joystick or steering wheel, within the moving target.[7]

    • The speed and/or unpredictability of the target's movement increases when the subject is successful and decreases when they are not, thereby adapting the task difficulty to the individual's performance level.[7]

    • The primary outcome measure is the average difficulty level at which the subject can maintain tracking.

3. Body Sway Measurement

  • Objective: To quantify postural stability.

  • Methodology:

    • Subjects stand on a force platform or wear a body-worn motion sensor.[8][9]

    • Measurements are taken under different conditions, such as eyes open, eyes closed, and on a stable or unstable surface, to assess the contributions of visual, proprioceptive, and vestibular systems to balance.

    • The primary outcome measures include the area of sway, velocity of sway, and the root mean square of the sway amplitude.[9]

    • Tests are conducted for a standardized duration (e.g., 60 seconds).

Mandatory Visualizations

Experimental_Workflow cluster_screening Subject Screening cluster_protocol Experimental Protocol (Crossover Design) cluster_testing CNS Performance Tests cluster_analysis Data Analysis s1 Recruitment of Healthy Volunteers s2 Informed Consent s1->s2 s3 Medical & Psychological Screening s2->s3 p1 Random Assignment to Treatment Sequence s3->p1 p3 Drug/Placebo/Alcohol Administration p1->p3 p2 Washout Period p2->p3 p4 CNS Performance Testing Battery p3->p4 p4->p2 After each session p5 Repeat for Each Treatment Condition p4->p5 t1 On-Road Driving Test (SDLP) p4->t1 t2 Adaptive Tracking Task p4->t2 t3 Body Sway Measurement p4->t3 t4 Reaction Time Tests p4->t4 a1 Data Collection t1->a1 t2->a1 t3->a1 t4->a1 a2 Statistical Analysis (e.g., ANOVA) a1->a2 a3 Interpretation of Results a2->a3

Caption: Experimental workflow for a CNS performance study.

Logical_Relationship cluster_drugs Administered Substances cluster_effects CNS Performance Effects This compound This compound (8mg) no_impairment No Significant Impairment This compound->no_impairment mild_impairment Mild/Moderate Impairment This compound->mild_impairment + Alcohol alcohol Alcohol alcohol->mild_impairment diphenhydramine Diphenhydramine (50mg) significant_impairment Significant Impairment diphenhydramine->significant_impairment diphenhydramine->significant_impairment + Alcohol

Caption: Logical relationship of substances and their CNS effects.

References

Technical Support Center: Investigating Acrivastine and Grapefruit Juice Interaction In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the in vitro interaction between the second-generation antihistamine, acrivastine, and grapefruit juice. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are not observing a significant interaction between this compound and grapefruit juice in our in vitro metabolism assay using human liver microsomes. Is this expected?

A1: This finding is consistent with the known pharmacokinetic profile of this compound. This compound is primarily excreted unchanged in the urine, indicating that it does not undergo extensive metabolism by cytochrome P450 (CYP) enzymes in the liver. Therefore, a classic CYP3A4 inhibition-based drug interaction with grapefruit juice components is unlikely to be the primary mechanism.

Q2: If not through CYP3A4 inhibition, how might grapefruit juice interact with this compound?

A2: The interaction may be mediated by drug transporters. Components in grapefruit juice, such as furanocoumarins, have been shown to inhibit efflux transporters like P-glycoprotein (P-gp/ABCB1) and uptake transporters like Organic Anion Transporting Polypeptides (OATPs/SLCO). If this compound is a substrate of these transporters in the intestine, grapefruit juice could affect its absorption and bioavailability.

Q3: What in vitro models are suitable for investigating a potential transporter-mediated interaction between this compound and grapefruit juice?

A3: Caco-2 cell monolayers are a widely used and accepted in vitro model for studying intestinal drug permeability and transport. These cells form a polarized monolayer that expresses various transporters, including P-gp. Cell lines overexpressing specific transporters (e.g., MDCK-MDR1 for P-gp, or HEK293-OATP1A2) can also be used to investigate the interaction with individual transporters.

Q4: How can we determine if this compound is a substrate for P-glycoprotein (P-gp)?

A4: A bidirectional transport assay using Caco-2 cell monolayers is the standard method. You would measure the permeability of this compound in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication that this compound is a P-gp substrate. This can be confirmed by conducting the assay in the presence of a known P-gp inhibitor, like verapamil (B1683045) or cyclosporine A.

Q5: What are the key components in grapefruit juice that we should consider in our in vitro studies?

A5: The primary inhibitory components in grapefruit juice are furanocoumarins, with bergamottin (B190657) and 6',7'-dihydroxybergamottin (B27312) being the most potent inhibitors of CYP3A4 and also showing effects on P-gp. It is advisable to use either standardized grapefruit juice or isolated furanocoumarins in your experiments for more reproducible results.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
High variability in this compound transport across Caco-2 monolayers. 1. Inconsistent monolayer integrity. 2. Variation in transporter expression between cell passages. 3. Instability of this compound in the experimental buffer.1. Monitor transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity before and after the experiment. 2. Use cells within a consistent and narrow passage number range for all experiments. 3. Assess the stability of this compound in your incubation buffer under the experimental conditions.
No significant inhibition of this compound transport by grapefruit juice in Caco-2 cells. 1. This compound is not a significant substrate for the transporters inhibited by the tested concentration of grapefruit juice. 2. The concentration of inhibitory components in the grapefruit juice is too low. 3. The incubation time is not sufficient to observe an effect.1. Perform a bidirectional transport assay to confirm if this compound is a P-gp substrate. 2. Use a standardized grapefruit juice or a higher concentration of key furanocoumarins (e.g., bergamottin). 3. Increase the pre-incubation time with grapefruit juice to allow for potential mechanism-based inhibition.
Conflicting results between different in vitro models (e.g., Caco-2 vs. transporter-overexpressing cell lines). 1. Different levels of transporter expression. 2. Presence of other transporters in Caco-2 cells that may compensate. 3. Different experimental conditions.1. Characterize the expression levels of relevant transporters in your cell models. 2. Consider using specific inhibitors to dissect the contribution of different transporters in Caco-2 cells. 3. Standardize experimental parameters such as pH, buffer composition, and incubation times across all models.

Experimental Protocols

Protocol 1: Bidirectional Transport of this compound in Caco-2 Cell Monolayers

Objective: To determine if this compound is a substrate of efflux transporters (e.g., P-glycoprotein).

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Prepare transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with and without a known P-gp inhibitor (e.g., 100 µM verapamil).

  • For apical-to-basolateral (A-B) transport, add this compound to the apical chamber and fresh transport buffer to the basolateral chamber.

  • For basolateral-to-apical (B-A) transport, add this compound to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate at 37°C with gentle shaking.

  • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • Determine the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.

Protocol 2: Inhibition of this compound Transport by Grapefruit Juice Components

Objective: To assess the inhibitory potential of grapefruit juice or its components on the transport of this compound.

Methodology:

  • Culture Caco-2 cells on Transwell® inserts as described in Protocol 1.

  • Prepare transport buffer containing different concentrations of standardized grapefruit juice or isolated furanocoumarins (e.g., bergamottin).

  • Pre-incubate the Caco-2 monolayers with the grapefruit juice-containing buffer for a defined period (e.g., 30-60 minutes).

  • Initiate the bidirectional transport assay for this compound as described in Protocol 1, keeping the grapefruit juice components in the respective chambers.

  • Calculate the Papp values and efflux ratio in the presence of the inhibitor.

  • Compare the results to the control (this compound transport without inhibitor) to determine the extent of inhibition.

Quantitative Data Summary

As there is currently no publicly available in vitro data specifically on the this compound-grapefruit juice interaction, the following tables are provided as templates for researchers to populate with their experimental findings.

Table 1: Bidirectional Permeability of this compound in Caco-2 Cells

Compound Direction Papp (cm/s) Efflux Ratio (ER)
This compoundA -> B[Insert Data][Insert Data]
This compoundB -> A[Insert Data]
This compound + VerapamilA -> B[Insert Data][Insert Data]
This compound + VerapamilB -> A[Insert Data]
Control Compound (e.g., Digoxin)A -> B[Insert Data][Insert Data]
Control Compound (e.g., Digoxin)B -> A[Insert Data]

Table 2: Effect of Grapefruit Juice Components on this compound Transport

Inhibitor Concentration This compound Papp (A -> B) (% of Control) This compound Papp (B -> A) (% of Control) Efflux Ratio
Grapefruit Juice[Insert Conc.][Insert Data][Insert Data][Insert Data]
Bergamottin[Insert Conc.][Insert Data][Insert Data][Insert Data]
6',7'-Dihydroxybergamottin[Insert Conc.][Insert Data][Insert Data][Insert Data]

Visualizations

G cluster_gut_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Acrivastine_Lumen This compound OATP OATP Acrivastine_Lumen->OATP Uptake GJ Grapefruit Juice (Furanocoumarins) Pgp P-glycoprotein (P-gp) GJ->Pgp Inhibition GJ->OATP Inhibition Acrivastine_Intra This compound Acrivastine_Intra->Pgp Efflux Acrivastine_Blood This compound Acrivastine_Intra->Acrivastine_Blood Absorption Pgp->Acrivastine_Lumen OATP->Acrivastine_Intra

Figure 1: Hypothesized transporter-mediated interaction pathway.

G start Start: Investigate this compound-GJ Interaction In Vitro caco2_culture Culture Caco-2 cells on Transwell inserts (21-25 days) start->caco2_culture teer_measurement Measure TEER (Confirm monolayer integrity) caco2_culture->teer_measurement bidirectional_assay Perform Bidirectional Transport Assay (A-B and B-A) teer_measurement->bidirectional_assay inhibition_assay Perform Inhibition Assay with Grapefruit Juice Components teer_measurement->inhibition_assay analysis Analyze this compound Concentration (LC-MS/MS) bidirectional_assay->analysis inhibition_assay->analysis calculation Calculate Papp and Efflux Ratio analysis->calculation conclusion Conclusion: Determine if a transporter- mediated interaction exists calculation->conclusion

Figure 2: Experimental workflow for in vitro interaction studies.

G start Problem: No significant interaction observed check_metabolism Is this compound extensively metabolized by CYPs? start->check_metabolism no_cyp_interaction Expected result. Focus on transporters. check_metabolism->no_cyp_interaction No check_transporter_substrate Is this compound a P-gp/OATP substrate? check_metabolism->check_transporter_substrate Yes (Unexpected) no_cyp_interaction->check_transporter_substrate not_substrate Interaction is unlikely. Consider other mechanisms. check_transporter_substrate->not_substrate No is_substrate Is the concentration of GJ components sufficient? check_transporter_substrate->is_substrate Yes low_conc Increase concentration of GJ components or use standardized inhibitors. is_substrate->low_conc No sufficient_conc Is incubation time adequate? is_substrate->sufficient_conc Yes end Re-evaluate interaction low_conc->end short_incubation Increase pre-incubation and incubation times. sufficient_conc->short_incubation No sufficient_conc->end Yes short_incubation->end

Validation & Comparative

Acrivastine vs. Cetirizine: A Comparative Analysis of Histamine Suppression Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the histamine (B1213489) suppression efficacy of two prominent second-generation H1-antihistamines: acrivastine and cetirizine (B192768). This analysis is supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound and cetirizine are both potent and selective second-generation H1-receptor antagonists used in the management of allergic conditions such as allergic rhinitis and urticaria.[1][2] They are designed to reduce the sedative and anticholinergic side effects associated with first-generation antihistamines.[2] Their primary mechanism of action involves blocking the effects of histamine at peripheral H1 receptors.[3] This guide delves into a head-to-head comparison of their efficacy in suppressing histamine-induced responses, focusing on the onset and duration of action as demonstrated in clinical trials.

Comparative Efficacy in Histamine Suppression

Clinical studies evaluating the efficacy of antihistamines often rely on the histamine-induced wheal and flare reaction in the skin as a reliable pharmacodynamic model.[4] This model allows for the direct measurement of the onset, magnitude, and duration of histamine suppression.

Onset of Action

Studies have shown that this compound has a more rapid onset of action compared to cetirizine. In a study involving healthy volunteers and atopic patients, significant inhibition of the wheal-and-flare reaction was observed as early as 20 minutes after administration of 16 mg of this compound in atopic patients and 30 minutes after an 8 mg dose in healthy volunteers.[5] In contrast, cetirizine produced a significant inhibition within 40-60 minutes.[5] Another study confirmed the rapid onset of this compound, noting an inhibitory effect on the histamine-induced wheal at 20 minutes post-ingestion, whereas the effect of cetirizine was first noticed at 60 minutes.[6] For the suppression of the flare response specifically, this compound was found to be superior to cetirizine at the 30-minute mark.[4][7]

Duration and Magnitude of Suppression

While this compound demonstrates a faster onset, cetirizine appears to provide a more sustained and potent suppression of histamine-induced wheal and flare over a 24-hour period. One study found cetirizine to be superior to this compound in suppressing both wheal and flare responses at 240 minutes, 360 minutes, and 24 hours post-administration.[4][7][8] The maximum effect of cetirizine at 4 hours was also found to be greater than that of this compound at 3 hours.[6]

Data Presentation

The following table summarizes the quantitative data on the inhibition of histamine-induced wheal and flare responses by this compound and cetirizine from a comparative study.

Time PointDrug (Single Dose)Mean Inhibition of Flare Response (%)Mean Inhibition of Wheal Response (%)
30 min This compound (8 mg)37.8%Not Significantly Different
Cetirizine (10 mg)17.1%Not Significantly Different
90 min This compound (8 mg)60.5%41.4%
Cetirizine (10 mg)41.2%56.3%
240 min This compound (8 mg)Not ReportedNot Reported
Cetirizine (10 mg)Significantly more than this compoundSignificantly more than this compound
360 min This compound (8 mg)38.2%37.2%
Cetirizine (10 mg)81.0%80.8%
24 h This compound (8 mg)Not ReportedNot Reported
Cetirizine (10 mg)Superior to this compoundSuperior to this compound

Data synthesized from Bayramgürler et al. (2001).[4][7]

Experimental Protocols

The data presented above is based on studies employing a standardized methodology to assess antihistamine efficacy. A typical experimental protocol is as follows:

Study Design: A randomized, single-blind, cross-over study design is often employed.[4][6]

Subjects: Healthy adult volunteers are recruited for the studies.[4][6]

Procedure:

  • Baseline Measurement: Before drug administration, a baseline histamine-induced wheal and flare response is established. This is typically done using a skin prick test with a 1% histamine solution.[4]

  • Drug Administration: Subjects receive a single oral dose of the antihistamine being tested (e.g., 8 mg this compound or 10 mg cetirizine).[4][6]

  • Post-Dose Measurements: The histamine prick test is repeated at specified time intervals after drug ingestion (e.g., 15, 30, 90, 240, 360 minutes, and 24 hours).[4]

  • Data Collection: The areas of the wheal and flare are measured at each time point. Itching sensation can also be recorded using a visual analogue scale.[6]

  • Data Analysis: The percentage inhibition of the wheal and flare responses from baseline is calculated for each time point and for each drug. Statistical analysis is then performed to compare the efficacy of the different antihistamines.[4]

Mandatory Visualizations

Histamine H1 Receptor Signaling Pathway

Histamine_Signaling cluster_cell Cell Membrane cluster_antihistamine Mechanism of Action Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC NFkB NF-κB Activation PKC->NFkB Antihistamine This compound / Cetirizine Antihistamine->H1R Blocks

Caption: Histamine H1 receptor signaling pathway and the blocking action of antihistamines.

Experimental Workflow for Antihistamine Efficacy Testing

Experimental_Workflow cluster_protocol Experimental Protocol Start Subject Recruitment (Healthy Volunteers) Baseline Baseline Measurement (Histamine Prick Test) Start->Baseline Randomization Randomization & Drug Administration (this compound or Cetirizine) Baseline->Randomization Measurements Post-Dose Measurements (Repeated Prick Tests at t=x min/hr) Randomization->Measurements DataCollection Data Collection (Wheal & Flare Area) Measurements->DataCollection Analysis Data Analysis (% Inhibition Calculation & Comparison) DataCollection->Analysis End Conclusion on Efficacy Analysis->End

Caption: Generalized workflow for clinical trials assessing antihistamine efficacy.

Conclusion

Both this compound and cetirizine are effective second-generation H1-antihistamines for the suppression of histamine-induced allergic responses. The choice between the two may depend on the clinical need. This compound offers a more rapid onset of action, which could be advantageous for acute allergic reactions.[5] Conversely, cetirizine provides a more potent and prolonged suppression of wheal and flare, making it a suitable option for conditions requiring sustained antihistaminic effect.[4][7] This comparative guide provides essential data and methodologies to aid researchers and drug development professionals in their understanding and evaluation of these two important therapeutic agents.

References

A Comparative Analysis of Acrivastine and Loratadine in Allergic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent second-generation antihistamines, Acrivastine and Loratadine (B1675096). The focus is on their performance in preclinical allergic models, offering a valuable resource for researchers in allergology, pharmacology, and drug development. This document synthesizes experimental data on their respective mechanisms of action, receptor binding affinities, effects on inflammatory mediators, and clinical efficacy in histamine-induced allergic responses.

Introduction

This compound and Loratadine are both potent and selective antagonists of the histamine (B1213489) H1 receptor, belonging to the second generation of antihistamines.[1][2] This class of drugs was developed to minimize the sedative effects associated with first-generation antihistamines by reducing their ability to cross the blood-brain barrier.[3] While both compounds are effective in the management of allergic conditions such as allergic rhinitis and urticaria, they exhibit distinct pharmacokinetic and pharmacodynamic profiles. This guide aims to provide a comprehensive, data-driven comparison of their activities in various allergic models.

Mechanism of Action

The primary mechanism of action for both this compound and Loratadine is the competitive antagonism of histamine H1 receptors.[1][2] By blocking these receptors, they prevent histamine from initiating the cascade of events that lead to the symptoms of an allergic reaction, such as itching, vasodilation, and increased vascular permeability.

Loratadine has also been shown to possess anti-inflammatory properties that are independent of H1 receptor antagonism.[4][5][6][7][8] These effects are mediated through the suppression of the NF-κB and AP-1 signaling pathways, which are crucial in the transcription of pro-inflammatory cytokines and other inflammatory mediators.[4][6][7]

H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds & Activates Gq_protein Gq Protein H1_Receptor->Gq_protein Activates Antihistamine This compound / Loratadine Antihistamine->H1_Receptor Binds & Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Allergic_Response PKC_activation->Allergic_Response

Caption: Histamine H1 Receptor Signaling Pathway and Antihistamine Action.

Data Presentation

The following tables summarize the key quantitative data comparing the performance of this compound and Loratadine in various in vitro and in vivo allergic models.

Table 1: Histamine H1 Receptor Binding Affinity

CompoundReceptor Binding Affinity (Ki) [nM]Cell Line/SystemReference
Loratadine 16 - 138Cloned human histamine H1 receptors[4]
This compound Data not consistently available--

Note: Ki values can vary between studies due to different experimental conditions.

Table 2: Mast Cell and Basophil Inhibition

CompoundAssayIC50 [µM]Cell TypeReference
Loratadine Inhibition of spontaneous growth10 - 50Neoplastic mast cells[9][10][11]
Loratadine Inhibition of histamine release (anti-IgE)30Human basophils[12]
Loratadine Inhibition of histamine release (FMLP)29Human basophils[12]
Loratadine Inhibition of histamine release (A23187)24Human basophils[12]
This compound Data not consistently available---

Table 3: Inhibition of Inflammatory Cytokine Release

CompoundCytokine InhibitedMaximal Effect ConcentrationCell LineReference
Loratadine TNF-α10⁻⁹ MHMC-1[7]

Table 4: Comparative Efficacy in Histamine-Induced Wheal and Flare Response

Time Post-DoseParameter% Inhibition by this compound (8 mg)% Inhibition by Loratadine (10 mg)Reference
30 minFlare37.8%13.2%
240 minWheal--
240 minFlare--
360 minWheal--
360 minFlare--
24 hWheal--
24 hFlare--

Note: The study by Bayramgürler et al. (1999) also included cetirizine, which was found to be superior to both this compound and loratadine in suppressing wheal and flare responses at later time points.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Histamine H1 Receptor Binding Assay

This assay determines the affinity of a compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of this compound and Loratadine for the H1 receptor.

  • Materials:

    • Cell membranes expressing the human histamine H1 receptor (e.g., from CHO or HEK293 cells).

    • Radioligand: [³H]mepyramine.

    • Test compounds: this compound, Loratadine.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Mast Cell Degranulation Assay

This assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

  • Objective: To determine the IC50 of this compound and Loratadine for the inhibition of mast cell degranulation.

  • Materials:

    • Mast cell line (e.g., RBL-2H3) or primary mast cells.

    • Stimulating agent (e.g., antigen, compound 48/80, calcium ionophore A23187).

    • Test compounds: this compound, Loratadine.

    • Assay buffer.

    • Reagents for measuring a marker of degranulation (e.g., β-hexosaminidase, histamine).

  • Procedure:

    • Pre-incubate the mast cells with varying concentrations of the test compound.

    • Stimulate the cells with an appropriate agent to induce degranulation.

    • Collect the supernatant and measure the amount of the released mediator.

    • Determine the concentration of the test compound that inhibits 50% of the mediator release (IC50).

Experimental_Workflow_Wheal_Flare Subject_Recruitment Subject Recruitment (Healthy Volunteers) Baseline_Measurement Baseline Measurement (Histamine Prick Test) Subject_Recruitment->Baseline_Measurement Drug_Administration Drug Administration (this compound, Loratadine, or Placebo) Baseline_Measurement->Drug_Administration Serial_Measurements Serial Measurements (Histamine Prick Test at various time points) Drug_Administration->Serial_Measurements Data_Analysis Data Analysis (Measurement of Wheal and Flare areas, Statistical Comparison) Serial_Measurements->Data_Analysis Results Results (% Inhibition of Wheal and Flare) Data_Analysis->Results

Caption: General Experimental Workflow for Wheal and Flare Suppression Test.
Anti-Inflammatory Signaling Pathway Analysis

This involves investigating the effect of the compounds on key inflammatory signaling pathways.

  • Objective: To elucidate the molecular mechanisms of the anti-inflammatory effects of Loratadine.

  • Materials:

    • Relevant cell line (e.g., macrophages, epithelial cells).

    • Stimulating agent (e.g., LPS).

    • Test compound: Loratadine.

    • Reagents for Western blotting, luciferase reporter assays, or other relevant molecular biology techniques.

  • Procedure (for AP-1 pathway):

    • Pre-treat cells with Loratadine.

    • Stimulate cells with an appropriate agent to activate the AP-1 pathway.

    • Perform a luciferase reporter assay to measure AP-1 transcriptional activity.

    • Conduct Western blot analysis to assess the phosphorylation status of key proteins in the AP-1 signaling cascade (e.g., JNK, p38, c-Jun).

Loratadine_Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TAK1 TAK1 Inflammatory_Stimulus->TAK1 MKKs MKKs TAK1->MKKs Loratadine Loratadine Loratadine->TAK1 Inhibits JNK_p38 JNK / p38 MAPK MKKs->JNK_p38 AP1 AP-1 (c-Jun/c-Fos) JNK_p38->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., MMPs) AP1->Pro_inflammatory_Genes

Caption: Loratadine's Inhibition of the AP-1 Signaling Pathway.

Conclusion

This comparative analysis indicates that both this compound and Loratadine are effective H1 receptor antagonists. Loratadine has been more extensively studied for its additional anti-inflammatory properties, with a clear mechanism of action involving the inhibition of the NF-κB and AP-1 signaling pathways. While direct comparative data on H1 receptor binding affinity and mast cell stabilization for this compound is limited in the available literature, clinical data on wheal and flare suppression suggests it has a rapid onset of action. For researchers and drug development professionals, the choice between these two compounds may depend on the specific requirements of the allergic model being studied, with Loratadine offering a dual antihistaminic and anti-inflammatory profile. Further head-to-head preclinical studies are warranted to provide a more complete quantitative comparison of these two important second-generation antihistamines.

References

Acrivastine vs. Fexofenadine: A Comparative Analysis of Onset of Action for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the speed of efficacy between two prominent second-generation antihistamines, supported by clinical data and experimental methodologies.

In the landscape of H1 receptor antagonists, the speed at which a therapeutic agent provides relief is a critical parameter for clinical efficacy, particularly in the management of acute allergic reactions. This guide provides a detailed comparison of the onset of action between acrivastine and fexofenadine (B15129), two widely utilized second-generation antihistamines. The following analysis is based on published clinical trial data and is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Comparison of Onset of Action

The following table summarizes the key quantitative findings from clinical studies investigating the onset of action for this compound and fexofenadine.

ParameterThis compoundFexofenadine
Time to Initial Symptom Relief (Allergic Rhinitis) 19 minutes (estimated)[1]45-60 minutes[2][3]
Time to Significant Wheal & Flare Suppression 15-30 minutes[4][5][6]No significant inhibition within 60 minutes in one study[6]
Time to Peak Plasma Concentration (Tmax) 1-2 hours[7]2-3 hours[8]
Plasma Half-Life (t½) ~1.5 hours[7]14 hours[9]

Experimental Protocols

The data presented above are derived from rigorous clinical trials. Understanding the methodologies of these studies is crucial for interpreting the results.

This compound: Wheal and Flare Suppression Study
  • Objective: To determine the time of onset of action of this compound in suppressing histamine- and allergen-induced wheal and flare responses.[4]

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.[4]

  • Participants: Ten subjects with a documented pollen allergy.[4]

  • Intervention: A single oral dose of 8 mg this compound or placebo.[4]

  • Methodology: Duplicate skin prick tests were performed with histamine (B1213489) (10 mg/ml) and allergen (10,000 and 100,000 BU/ml) at 0, 15, 20, 25, 30, and 60 minutes post-medication. The size of the resulting wheal was measured to assess the level of antihistaminic activity.[4]

Fexofenadine: Environmental Exposure Unit (EEU) Study
  • Objective: To characterize the time to onset of clinically important relief of allergic rhinitis symptoms with fexofenadine after controlled allergen exposure.[2]

  • Study Design: A randomized, placebo-controlled, double-blind, parallel-group study.[2]

  • Participants: Ninety-nine ragweed-sensitive subjects.[2]

  • Intervention: A single oral dose of fexofenadine HCl (60 mg or 120 mg) or placebo following 60 minutes of ragweed pollen exposure in an Environmental Exposure Unit (EEU).[2]

  • Methodology: Subjects remained in the EEU for five hours post-dosing and recorded their allergy symptoms every 20 minutes. The primary endpoint was the time to onset of clinically important symptom relief.[2]

Pharmacological Signaling and Experimental Workflow

The following diagrams illustrate the mechanism of action of H1 antihistamines and the general workflow of the clinical trials described.

cluster_0 Cellular Level: H1 Receptor Antagonism Allergen Allergen Mast_Cell Mast Cell / Basophil Allergen->Mast_Cell Binds to IgE Histamine Histamine Mast_Cell->Histamine Degranulation & Release H1_Receptor H1 Receptor Histamine->H1_Receptor Binds & Activates Allergic_Symptoms Allergic Symptoms (e.g., Vasodilation, Pruritus) H1_Receptor->Allergic_Symptoms Triggers Antihistamine This compound or Fexofenadine Antihistamine->H1_Receptor Competitively Blocks

Caption: Mechanism of H1 Antihistamine Action.

cluster_1 Clinical Trial Workflow for Onset of Action Screening Subject Screening (Allergy Confirmation) Randomization Randomization (this compound, Fexofenadine, or Placebo) Screening->Randomization Baseline Baseline Symptom Assessment Randomization->Baseline Dosing Drug Administration Baseline->Dosing Measurement Serial Symptom/Wheal Measurement at Predetermined Time Intervals Dosing->Measurement Analysis Statistical Analysis of Time to Onset Measurement->Analysis

Caption: Generalized Clinical Trial Workflow.

Conclusion

The available clinical data indicates that this compound exhibits a more rapid onset of action compared to fexofenadine. Studies demonstrate that this compound can produce a significant reduction in allergic symptoms, such as wheal and flare reactions, within 15 to 30 minutes of administration.[4][5][6] In contrast, the onset of clinically significant relief with fexofenadine is typically observed between 45 and 60 minutes.[2][3] This difference in the speed of action is corroborated by their pharmacokinetic profiles, with this compound reaching peak plasma concentrations more quickly than fexofenadine.[7][8] For drug development professionals, these findings are pertinent for the formulation of fast-acting antihistamine products and for designing clinical trials with appropriate endpoint assessments. The choice between these agents in a clinical setting may be influenced by the desired speed of symptom relief for a given allergic condition.

References

Acrivastine: A Comparative Analysis of H1 Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the histamine (B1213489) H1 receptor binding affinity and selectivity of acrivastine, a second-generation antihistamine. By presenting key experimental data and detailed methodologies, this document aims to offer an objective comparison of this compound with other commonly used second-generation antihistamines, namely cetirizine, loratadine, and fexofenadine.

Introduction

This compound is a potent and rapidly acting second-generation H1 receptor antagonist used in the treatment of allergic rhinitis and chronic urticaria.[1][2] Its chemical structure, a derivative of triprolidine, contributes to its pharmacological profile.[3] Like other second-generation antihistamines, this compound is designed to have a reduced sedative effect compared to first-generation agents by limiting its penetration across the blood-brain barrier.[4] The therapeutic efficacy of antihistamines is intrinsically linked to their binding affinity for the H1 receptor and their selectivity against other receptors, which minimizes off-target side effects. This guide delves into the quantitative aspects of these properties for this compound and its counterparts.

Data Presentation: H1 Receptor Binding Affinity and Selectivity

The binding affinity of a drug to its target receptor is a critical determinant of its potency. This is often quantified by the inhibition constant (Ki) or the pKi (-logKi), where a lower Ki or a higher pKi value indicates a higher binding affinity. The following tables summarize the H1 receptor binding affinities and the selectivity profiles of this compound and other second-generation antihistamines.

Table 1: Histamine H1 Receptor Binding Affinity

AntihistaminepKiKi (nM)
This compound8.1~7.9
Cetirizine8.2-9.01-6
Loratadine7.4-8.720-37
Fexofenadine7.0-8.010-100

Note: Ki values can vary between studies due to different experimental conditions.

Table 2: Receptor Selectivity Profile (Ki in nM)

ReceptorThis compoundCetirizineLoratadineFexofenadine
Histamine H1 ~7.9 1-6 20-37 10-100
Muscarinic M1>10,000>10,000>1,000>10,000
Muscarinic M2>10,000>10,000>1,000>10,000
Muscarinic M3>10,000>10,000>1,000>10,000
Adrenergic α1>1,000>10,000>1,000>10,000
Adrenergic α2>1,000>10,000>1,000>10,000
Serotonin 5-HT2A>1,000>10,000>1,000>10,000

Experimental Protocols

The determination of H1 receptor binding affinity is most commonly achieved through a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the H1 receptor.

Materials:

  • Biological Material: Cell membranes prepared from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated H1 receptor antagonist with high affinity and selectivity, typically [³H]mepyramine.

  • Test Compound: this compound or other antihistamines of interest.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin) to determine the amount of radioligand that binds to non-receptor components.

  • Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) to maintain physiological conditions.

  • Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/C) to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Membrane Preparation: Cells expressing the H1 receptor are harvested and homogenized to prepare a crude membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed amount of cell membrane preparation.

    • A fixed concentration of the radioligand ([³H]mepyramine), usually at or below its dissociation constant (Kd).

    • Varying concentrations of the unlabeled test compound.

    • For total binding, no test compound is added.

    • For non-specific binding, a high concentration of the non-specific binding control is added.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period to allow the binding reaction to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any residual unbound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with an appropriate scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.

Data Analysis:

  • The raw data (counts per minute) are used to calculate the amount of specifically bound radioligand at each concentration of the test compound.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

To further illustrate the concepts discussed, the following diagrams depict the H1 receptor signaling pathway and the experimental workflow for determining binding affinity.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_Response Cellular Response (e.g., inflammation, smooth muscle contraction) Ca_release->Cell_Response PKC->Cell_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep H1 Receptor-Expressing Cell Membrane Preparation Incubation Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand ([³H]mepyramine) Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound (this compound) Serial Dilution Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound & Unbound Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Radioactivity (Scintillation Counting) Washing->Counting IC50_Calc Calculate IC50 Value Counting->IC50_Calc Ki_Calc Convert IC50 to Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

References

Acrivastine vs. Triprolidine: A Comparative Analysis of Central Nervous System Performance Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the central nervous system (CNS) effects of two histamine (B1213489) H1-receptor antagonists: acrivastine, a second-generation antihistamine, and triprolidine (B1240482), a first-generation antihistamine. The information presented is collated from key clinical studies to assist researchers and drug development professionals in understanding the performance profiles of these compounds.

Executive Summary

Clinical evidence consistently demonstrates that this compound has a significantly lower impact on central nervous system performance compared to triprolidine.[1] Triprolidine, a first-generation antihistamine, readily crosses the blood-brain barrier, leading to notable sedation and impairment of cognitive and psychomotor functions.[2] In contrast, this compound, a second-generation agent, is associated with a marked reduction in CNS-related adverse effects, exhibiting a safety profile often comparable to placebo in terms of drowsiness and performance impairment.[3][4]

Quantitative Data Comparison

The following tables summarize the quantitative findings from comparative clinical trials assessing the CNS effects of this compound and triprolidine.

Table 1: Effects on Psychomotor and Cognitive Performance

Performance MeasureThis compound (4, 8, and 16 mg)Triprolidine (2.5 and 5 mg)PlaceboKey FindingsSource
Adaptive Tracking Performance No impairment at any dose.Impairment observed at 1.5 hours post-dosing for both 2.5 and 5 mg. Impairment was still detectable at 3.5 hours for the 5 mg dose.No impairment.Triprolidine significantly impairs adaptive tracking, while this compound does not.[1]
Reaction Time No effect at any dose.Increased reaction times at 1.5 hours (2.5 and 5 mg) and 3 hours (5 mg).No effect.Triprolidine significantly increases reaction times; this compound shows no effect.[1]
Driving Performance (SDLP) 8 mg dose had a small, but significant, effect in one trial. Higher doses (16 and 24 mg) showed more significant impairment.Known to cause significant impairment.No impairment.The standard therapeutic dose of this compound (8 mg) has minimal impact on driving performance.[5][6]

Table 2: Subjective CNS Effects and Sedation

Subjective MeasureThis compound (4, 8, and 16 mg)Triprolidine (2.5 and 5 mg)PlaceboKey FindingsSource
Subjective CNS Effects (Rating Scales) No subjective effects noted.Both doses caused subjective CNS effects at 1.5 hours. The 5 mg dose still had detectable effects at 3 hours.No effects.Triprolidine induces subjective CNS effects, whereas this compound does not.[1]
Daytime Drowsiness (C-EEG) Not directly compared in this study.Significantly more daytime sedation and drowsiness compared to placebo.No sedation.Continuous EEG monitoring confirms the sedative properties of triprolidine.[7]
Subjective Sedation (LARS) Not directly compared in this study.Significantly greater subjective sedation at 2 and 4 hours post-administration.No sedation.Subjective reports align with objective measures of triprolidine-induced sedation.[8]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Study 1: Acute CNS Effects of this compound and Triprolidine[1]
  • Study Design: A double-blind, placebo-controlled, crossover study.

  • Subjects: 12 healthy volunteers.

  • Treatments:

    • This compound (4, 8, and 16 mg)

    • Triprolidine HCl (2.5 and 5 mg)

    • Placebo

  • Assessments:

    • Adaptive Tracking Performance: This test requires subjects to use a joystick to keep a cursor aligned with a moving target on a screen. The deviation from the target is measured to assess psychomotor coordination.

    • Reaction Time: A task where subjects respond to a visual or auditory stimulus. The time taken to respond is recorded.

    • Subjective Effects: Assessed using visual analogue scales (VAS) where subjects rate feelings of alertness, calmness, and drowsiness.

Study 2: Effects on Driving Performance[5]
  • Study Design: A nine-way, observer- and subject-blind, crossover design.

  • Subjects: 18 healthy female volunteers.

  • Treatments:

    • This compound (8, 16, and 24 mg)

    • This compound (8 mg) with pseudoephedrine (60 mg)

    • Terfenadine (B1681261) (60, 120, and 180 mg)

    • Diphenhydramine-HCl (50 mg)

    • Placebo

  • Assessments:

    • Highway Driving Test: An over-the-road driving test on a public highway, where the standard deviation of lateral position (SDLP), or "weaving," is measured.

    • Car-Following Test: A test to assess the subject's ability to maintain a constant distance from a lead vehicle with varying speeds.

Visualized Mechanisms and Workflows

The following diagrams illustrate the central mechanism of action of these antihistamines and a typical experimental workflow for their evaluation.

cluster_cns Central Nervous System (CNS) cluster_drugs Antihistamine Action H1_Receptor Histamine H1 Receptor Wakefulness Wakefulness & Alertness H1_Receptor->Wakefulness Promotes Sedation Sedation & Drowsiness Histamine Histamine Histamine->H1_Receptor Binds to Triprolidine Triprolidine (First-Generation) Triprolidine->H1_Receptor Blocks (High BBB Penetration) Triprolidine->Sedation Induces This compound This compound (Second-Generation) This compound->H1_Receptor Blocks (Low BBB Penetration) cluster_workflow Clinical Trial Workflow for CNS Performance Assessment cluster_treatment Treatment Arms (Crossover Design) Recruitment Subject Recruitment (Healthy Volunteers) Screening Screening & Baseline Assessment Recruitment->Screening Randomization Randomization Screening->Randomization DrugA This compound Administration Randomization->DrugA DrugB Triprolidine Administration Randomization->DrugB Placebo Placebo Administration Randomization->Placebo Performance_Testing CNS Performance Testing (e.g., Tracking, Reaction Time) DrugA->Performance_Testing DrugB->Performance_Testing Placebo->Performance_Testing Data_Analysis Data Collection & Analysis Performance_Testing->Data_Analysis Conclusion Conclusion on CNS Effects Data_Analysis->Conclusion

References

Acrivastine: A Comparative Analysis of its Cross-Reactivity with Amine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrivastine is a second-generation histamine (B1213489) H1 receptor antagonist, recognized for its rapid onset of action and a favorable safety profile, particularly its non-sedating properties.[1][2] This characteristic is largely attributed to its high selectivity for the H1 receptor and limited penetration of the blood-brain barrier.[3] This guide provides a comparative analysis of this compound's cross-reactivity with other amine receptors, synthesizing available data to offer an objective overview for research and drug development applications.

While comprehensive quantitative data on this compound's binding affinity across a wide panel of amine receptors is not extensively detailed in publicly available literature, the consensus from numerous pharmacological studies is its pronounced selectivity for the H1 receptor with minimal off-target effects.[3][4] This high selectivity is a hallmark of second-generation antihistamines, distinguishing them from first-generation agents which often exhibit significant anticholinergic and other off-target activities.

Data Presentation: Receptor Binding Profile

Due to the limited availability of specific Ki values for this compound against a broad range of amine receptors in published literature, a detailed comparative table cannot be constructed at this time. However, the available information consistently underscores its high affinity and selectivity for the histamine H1 receptor.

Receptor SubtypeLigandSpeciesK i (nM)Reference
Histamine H1This compoundHumanValue not explicitly found in searchesGeneral statements confirm high affinity[2][3][4]
Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3)This compound-Data not available-
Dopamine Receptors (e.g., D1, D2, D3, D4, D5)This compound-Data not available-
Adrenergic Receptors (e.g., α1, α2, β1, β2)This compound-Data not available-
Muscarinic Receptors (e.g., M1, M2, M3, M4, M5)This compound-Data not available-

It is important to note that the absence of specific Ki values in the public domain does not imply a complete lack of interaction, but rather that comprehensive screening results are not readily published. The general characterization of this compound remains that of a highly selective H1 antagonist.

Experimental Protocols

The determination of a compound's binding affinity for various receptors is typically conducted using radioligand binding assays. This in vitro technique provides a quantitative measure of the interaction between a drug and its target receptor.

Radioligand Binding Assay for Receptor Cross-Reactivity Screening

Objective: To determine the binding affinity (Ki) of this compound for a panel of amine receptors (e.g., histamine, serotonin, dopamine, adrenergic, muscarinic subtypes).

Materials:

  • Test Compound: this compound

  • Membrane Preparations: Cell membranes isolated from cell lines (e.g., HEK293, CHO) recombinantly expressing the specific human amine receptor subtype of interest.

  • Radioligands: A specific radiolabeled ligand with high affinity and selectivity for each receptor subtype being tested (e.g., [³H]Pyrilamine for H1, [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2, [³H]Prazosin for α1, [³H]QNB for muscarinic receptors).

  • Assay Buffer: Buffer solution appropriate for the specific receptor binding assay (e.g., Tris-HCl, PBS).

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for each receptor to determine non-specific binding.

  • Instrumentation: Scintillation counter, filtration apparatus.

Methodology:

  • Incubation: A constant concentration of the specific radioligand is incubated with the receptor-containing cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The incubation is carried out for a sufficient period to allow the binding reaction to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

      • [L] is the concentration of the radioligand.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Histamine H1 Receptor Signaling Pathway

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq_alpha Gq α-subunit H1R->Gq_alpha Activates This compound This compound This compound->H1R Blocks PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the Histamine H1 receptor.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor Membranes Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: General workflow of a radioligand binding assay.

References

A Preclinical Comparative Guide to Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of several prominent second-generation antihistamines. The data presented herein is collated from various experimental studies to aid in the evaluation and selection of candidates for further research and development.

Executive Summary

Second-generation antihistamines are designed to selectively antagonize the histamine (B1213489) H1 receptor without the sedative effects associated with their first-generation predecessors. This selectivity and reduced central nervous system (CNS) penetration are key differentiators evaluated in preclinical models. This guide summarizes quantitative data on receptor binding affinity, in vivo efficacy, pharmacokinetic profiles, and CNS safety of cetirizine, levocetirizine, loratadine, desloratadine, fexofenadine, bilastine (B1667067), and rupatadine.

Data Presentation

Table 1: Receptor Binding Affinity (Ki, nM)

This table summarizes the inhibitory constants (Ki) of second-generation antihistamines for the histamine H1 receptor and a selection of off-target receptors. Lower Ki values indicate higher binding affinity.

DrugH1 ReceptorMuscarinic M3 Receptorα1-Adrenergic ReceptorSerotonin (5-HT2A) Receptor
Desloratadine 0.87 - 1.1[1][2]>10,000>10,000High Ki (low affinity)
Levocetirizine ~1.0>10,000>10,000>10,000
Bilastine 1.92[3]No significant affinity[4][5]No significant affinity[4][5]No significant affinity[4][5]
Cetirizine ~2.5>10,000>10,000>10,000
Fexofenadine ~10>10,000>10,000>10,000
Rupatadine 102[6]No significant affinity[6]Data not availableNo significant affinity[6]
Loratadine 153 (relative to Desloratadine)[2]>10,000>10,000>10,000

Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.

Table 2: In Vivo Efficacy - Histamine-Induced Bronchospasm in Guinea Pigs

This table presents the median effective dose (ED50) required to inhibit histamine-induced bronchospasm, a common preclinical model of allergic airway response.

DrugED50 (mg/kg, p.o.)Duration of Action (hours)
Cetirizine 0.1015
Ebastine 0.11521
Desloratadine 0.11-0.14Data not available
Loratadine 0.28619

Data from a comparative study.[7]

Table 3: Preclinical Pharmacokinetic Parameters

This table summarizes key pharmacokinetic parameters of second-generation antihistamines in rats and dogs.

DrugSpeciesTmax (hr)T½ (hr)Bioavailability (%)
Loratadine Rat0.5[8]14.0[8]Data not available
Monkey3.3[8]Data not availableData not available
Desloratadine RatData not availableData not available45-94[9]
MonkeyData not availableData not available47-57[9]
Bilastine RatData not availableData not available25-61[10]
DogData not availableData not available42-69[10]
Rupatadine Dog~15.8[6]Data not available
Levocetirizine Data not available1 (oral spray)[10]14.56 (oral spray)[10]99.01 (relative, oral spray vs. tablet)[10]

Note: Pharmacokinetic parameters can vary significantly with the formulation and experimental conditions.

Table 4: Preclinical CNS Sedative Effects (Rotarod Test)

The rotarod test is used to assess motor coordination and balance, with a decrease in performance indicating potential sedative effects.

DrugSpeciesDoseEffect on Rotarod Performance
Desloratadine MouseNot specifiedNo significant effect alone. Performance decreased when co-administered with a P-gp inhibitor (verapamil).[11]
Fexofenadine MouseNot specifiedNo significant effect on motor coordination.[12]
Ebastine MouseNot specifiedNo significant effect on motor coordination.[12]
Bilastine --Preclinical studies suggest minimal sedative properties.[13]
Rupatadine --Well-tolerated with minimal CNS effects in preclinical models.[14]

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity
  • Objective: To determine the binding affinity (Ki) of test compounds for the histamine H1 receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the human H1 receptor (e.g., from CHO or HEK293 cells) are prepared.

    • Incubation: A constant concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test antihistamine.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]

Histamine-Induced Bronchospasm in Guinea Pigs
  • Objective: To evaluate the in vivo efficacy of antihistamines in preventing histamine-induced airway constriction.

  • Methodology:

    • Animal Model: Male Dunkin-Hartley guinea pigs are typically used.

    • Drug Administration: Animals are pre-treated orally (p.o.) with the test antihistamine or vehicle at various doses.

    • Histamine Challenge: After a set period following drug administration, the animals are exposed to a histamine aerosol (e.g., 0.2% histamine dihydrochloride) in a whole-body plethysmography chamber.

    • Measurement: The time to onset of pre-convulsive dyspnea (a sign of severe bronchoconstriction) is recorded. Respiratory pressure and rate changes can also be monitored.

    • Data Analysis: The percentage of protection against bronchospasm is calculated for each dose group compared to the vehicle control. The ED50, the dose that provides 50% protection, is then determined.[1][16][17][18]

Rotarod Test for Sedative Effects
  • Objective: To assess the effect of antihistamines on motor coordination and balance as an indicator of sedation.

  • Methodology:

    • Apparatus: A rotating rod apparatus (rotarod) is used.

    • Animal Model: Mice or rats are suitable for this test.

    • Training: Animals are trained to stay on the rotating rod at a constant or accelerating speed for a set duration.

    • Drug Administration: Animals are administered the test antihistamine or vehicle.

    • Testing: At various time points after drug administration, the animals are placed back on the rotarod, and the latency to fall off the rod is recorded.

    • Data Analysis: The mean latency to fall for each treatment group is compared to the vehicle control group. A significant decrease in latency suggests a sedative or motor-impairing effect.[3][6][12][19][20]

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to the primary symptoms of an allergic response. Second-generation antihistamines act as inverse agonists, stabilizing the inactive state of the H1 receptor and preventing this cascade.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R_inactive H1 Receptor (Inactive) Histamine->H1R_inactive Binds & Activates Antihistamine Second-Gen Antihistamine H1R_active H1 Receptor (Active) Antihistamine->H1R_active Binds & Inactivates (Inverse Agonist) H1R_inactive->H1R_active Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Allergic Response (e.g., smooth muscle contraction, increased permeability) PKC->Cellular_Response Phosphorylates Downstream Targets

Caption: H1 Receptor Signaling Cascade and Point of Intervention for Second-Generation Antihistamines.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a second-generation antihistamine using the histamine-induced bronchospasm model.

Efficacy_Workflow start Start animal_prep Animal Acclimation & Grouping (Guinea Pigs) start->animal_prep dosing Oral Administration (Antihistamine or Vehicle) animal_prep->dosing wait Waiting Period (for drug absorption) dosing->wait challenge Histamine Aerosol Challenge in Plethysmography Chamber wait->challenge measurement Record Time to Pre-convulsive Dyspnea challenge->measurement analysis Data Analysis: Calculate % Protection & Determine ED50 measurement->analysis end End analysis->end

Caption: Workflow for Histamine-Induced Bronchospasm Assay.

Comparative Logic for Antihistamine Evaluation

This diagram outlines the logical framework for comparing second-generation antihistamines based on key preclinical parameters.

Comparison_Logic antihistamine Second-Generation Antihistamine Candidate parameters Receptor Affinity (Ki) In Vivo Efficacy (ED50) Pharmacokinetics (T½, Cmax) CNS Safety (Rotarod) antihistamine->parameters evaluation High H1 Affinity & Selectivity High Potency (Low ED50) Favorable PK Profile Low CNS Penetration/Sedation parameters:p1->evaluation:e1 parameters:p2->evaluation:e2 parameters:p3->evaluation:e3 parameters:p4->evaluation:e4 outcome Optimal Preclinical Profile evaluation->outcome

Caption: Logical Framework for Preclinical Antihistamine Comparison.

References

Acrivastine vs. Diphenhydramine: A Comparative Analysis of Sedation Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data on the sedative effects of the second-generation antihistamine, acrivastine, versus the first-generation antihistamine, diphenhydramine (B27), reveals a significantly lower sedation potential for this compound at its standard therapeutic dose. This difference is primarily attributed to their varying abilities to cross the blood-brain barrier.

Diphenhydramine, a first-generation antihistamine, is well-documented for its sedative side effects, which stem from its lipophilic nature and ability to readily penetrate the central nervous system (CNS).[1] In contrast, this compound, a second-generation antihistamine, is designed to be more selective for peripheral H1 receptors and has a reduced capacity to cross the blood-brain barrier, resulting in a lower incidence of sedation.[1] This guide provides a detailed comparison of their sedative effects based on available experimental data.

Quantitative Comparison of Sedative Effects

The sedative potential of this compound and diphenhydramine has been quantified in various clinical trials using both objective and subjective measures. A meta-analysis and a direct comparative study on driving performance provide key insights into their distinct profiles.

ParameterThis compound (8 mg)This compound (16 mg)This compound (24 mg)Diphenhydramine (50 mg)PlaceboData Source
Effect on Highway Driving Performance (Standard Deviation of Lateral Position in cm) Small, but significant impairment in the first trialSignificant impairment in the first trialSignificant impairment in both the first and second trialsSignificant impairment in every trialNo significant impairment[2]
Meta-analysis Effect Size vs. Placebo (Sedation/Performance Impairment) Not individually reported, but second-generation antihistamines as a group showed a mild sedating effect (P < 0.05)Not applicableNot applicableMean Effect Size = 0.36 (95% CI, 0.20-0.51; P = 0.0001)Not applicable[3][4]

Experimental Protocols

The quantitative data presented above are derived from rigorous clinical studies. The methodologies of two key studies are detailed below to provide a deeper understanding of the experimental context.

Driving Performance Study (Ramaekers et al., 1994)

This study aimed to compare the single-dose effects of this compound, terfenadine (B1681261), and diphenhydramine on actual driving performance.

  • Study Design: A nine-way, observer- and subject-blind, cross-over design was employed.[2]

  • Participants: The study included 18 healthy female volunteers.[2]

  • Treatments:

    • This compound (8 mg, 16 mg, and 24 mg)

    • Diphenhydramine-HCl (50 mg)

    • Terfenadine (60 mg, 120 mg, and 180 mg) - another second-generation antihistamine

    • Placebo

    • Combination of this compound (8 mg) with pseudoephedrine (60 mg)[2]

  • Experimental Procedure: Drug effects were assessed in two repetitions of two driving tests: a highway driving test and a car-following test. The primary measure of impairment was the standard deviation of lateral position (SDLP), which quantifies weaving.[2][5]

  • Key Findings: The normal therapeutic dose of this compound (8 mg) had a small but significant effect on highway driving in the first trial. Higher doses of this compound (16 mg and 24 mg) led to more significant and prolonged impairment. In contrast, diphenhydramine (50 mg) significantly impaired driving performance in every trial.[2]

Meta-Analysis of Sedation and Performance Impairment (Bender et al., 2003)

This meta-analysis systematically reviewed the collective evidence regarding the sedating and performance-impairing effects of diphenhydramine relative to placebo and second-generation antihistamines.

  • Study Selection Criteria: The analysis included blinded, randomized clinical trials that objectively examined alertness and psychomotor performance in patients with atopic disease and control subjects.[3][4]

  • Data Abstraction: Information was systematically extracted from 18 articles, and the effect size was calculated for various performance measures.[3][4]

  • Performance Measures: The studies included in the meta-analysis used a variety of objective tests to assess sedation and performance impairment, including:

    • Psychomotor Performance: Tests like reaction time, tracking tasks, and divided attention tasks.

    • Cognitive Function: Assessments of memory, vigilance, and speed of processing.[6]

    • Subjective Drowsiness: Self-reported scales of sleepiness.

  • Key Findings: Diphenhydramine demonstrated a significant impairment in performance compared to both placebo and second-generation antihistamines. The mean effect size for diphenhydramine versus placebo was 0.36. Second-generation antihistamines as a group also showed a statistically significant, albeit mild, sedating effect compared to placebo.[3][4]

Signaling Pathways and Experimental Workflows

The differing sedative effects of this compound and diphenhydramine can be understood by their interaction with the H1 receptor in the central nervous system.

Antihistamine_Classification cluster_0 Antihistamine Classification by Sedation Potential cluster_1 Mechanism of Sedation FirstGen First-Generation (e.g., Diphenhydramine) BBB_Penetration Crosses Blood-Brain Barrier (BBB) FirstGen->BBB_Penetration High Lipophilicity SecondGen Second-Generation (e.g., this compound) No_BBB_Penetration Limited BBB Penetration SecondGen->No_BBB_Penetration Low Lipophilicity CNS_H1_Blockade Central H1 Receptor Blockade BBB_Penetration->CNS_H1_Blockade Peripheral_H1_Blockade Peripheral H1 Receptor Blockade No_BBB_Penetration->Peripheral_H1_Blockade Sedation Sedation & Cognitive Impairment CNS_H1_Blockade->Sedation No_Sedation Minimal to No Sedation Peripheral_H1_Blockade->No_Sedation

Caption: Classification of antihistamines and their mechanism of sedation.

The experimental workflow for assessing the sedative effects of these drugs typically follows a structured, controlled process.

Experimental_Workflow cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Analysis Participant_Screening Participant Screening (Healthy Volunteers) Informed_Consent Informed Consent Participant_Screening->Informed_Consent Baseline_Testing Baseline Psychomotor & Cognitive Testing Informed_Consent->Baseline_Testing Randomization Randomization to Treatment Group (this compound, Diphenhydramine, Placebo) Baseline_Testing->Randomization Drug_Administration Single-Dose Drug Administration Randomization->Drug_Administration Post_Dose_Testing Post-Dose Testing at Specific Time Intervals Drug_Administration->Post_Dose_Testing Data_Collection Data Collection (Driving Performance, Reaction Time, etc.) Post_Dose_Testing->Data_Collection Statistical_Analysis Statistical Analysis (Comparison to Placebo and Each Other) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: A simplified workflow for a clinical trial assessing antihistamine sedation.

References

Acrivastine vs. Cetirizine: A Head-to-Head Comparison of Onset of Action in Skin Prick Tests

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuances of antihistamine pharmacology is paramount. This guide provides an objective comparison of the onset of action between two prominent second-generation H1-receptor antagonists, acrivastine and cetirizine (B192768), with a focus on their performance in histamine- and allergen-induced skin prick tests.

This analysis synthesizes data from key clinical trials to delineate the timeline of wheal and flare suppression, offering a clear perspective on their rapid-acting capabilities.

Executive Summary

Clinical evidence consistently demonstrates that this compound has a more rapid onset of action in suppressing histamine-induced wheal and flare responses compared to cetirizine. Studies indicate that the inhibitory effects of this compound can be observed as early as 20 minutes post-administration, while cetirizine's effects typically become significant around the 60-minute mark.[1][2] However, cetirizine may exhibit a greater maximum effect at later time points.[1]

Data Presentation: Onset of Action

The following table summarizes the key quantitative data from comparative studies on the onset of action of this compound and cetirizine in skin prick tests.

ParameterThis compound (8 mg)This compound (16 mg)Cetirizine (10 mg)Cetirizine (20 mg)
First Noticeable Wheal Inhibition 20 minutes (p < 0.01)[1]20 minutes (in atopic patients)[2]60 minutes (p < 0.001)[1]40-60 minutes[2]
First Noticeable Flare Inhibition 30 minutes (p < 0.05)[3]Not explicitly stated40-60 minutes[2]Not explicitly stated
First Noticeable Itch Suppression 25 minutes[1]Not explicitly stated25 minutes[1]Not explicitly stated
Time to Significant Inhibition 30 minutes (in healthy volunteers)[2]20 minutes (in atopic patients)[2]40-60 minutes[2]40-60 minutes[2]
Time to Maximum Effect 3 hours[1]Not explicitly stated4 hours[1]Not explicitly stated

Experimental Protocols

The data presented is primarily derived from randomized, double-blind, placebo-controlled, crossover studies involving healthy volunteers or atopic patients. A generalized experimental protocol is as follows:

  • Participant Selection: Healthy, non-smoking adults or atopic patients with a history of allergy are recruited. Participants are required to be free of any medication that could interfere with the study results for a specified period before the trial.

  • Baseline Skin Prick Testing: Before administration of the study drug, baseline wheal and flare responses are induced. This is typically done by applying a standardized concentration of histamine (B1213489) dihydrochloride (B599025) (e.g., 10 mg/ml) or a relevant allergen to the volar surface of the forearm using a skin prick lancet.[1][3]

  • Drug Administration: Participants are randomly assigned to receive a single oral dose of this compound (e.g., 8 mg or 16 mg), cetirizine (e.g., 10 mg or 20 mg), or a placebo.[1][2]

  • Post-Dose Skin Prick Testing: Skin prick tests are repeated at specific time intervals after drug ingestion. Common time points for assessment include 15, 20, 25, 30, 60, and 90 minutes, and then hourly for several hours.[1][3]

  • Measurement of Wheal and Flare: The resulting wheal (raised, edematous area) and flare (surrounding erythema) are outlined and their areas are measured, often using planimetry or digital imaging techniques.

  • Itch Sensation Assessment: Subjective itching sensation at the test site is recorded by the participants, typically using a visual analogue scale (VAS).[1]

  • Crossover: After a washout period, participants "cross over" to the other treatment arms, ensuring that each participant receives all treatments being tested.

Visualizations

Experimental Workflow: Skin Prick Test for Antihistamine Onset of Action

G cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Participant_Screening Participant Screening Baseline_SPT Baseline Skin Prick Test Participant_Screening->Baseline_SPT Randomization Randomization Baseline_SPT->Randomization Drug_Admin Drug Administration (this compound, Cetirizine, or Placebo) Randomization->Drug_Admin Timed_SPT Timed Interval Skin Prick Tests Drug_Admin->Timed_SPT Measurement Wheal, Flare & Itch Measurement Timed_SPT->Measurement Analysis Data Analysis & Comparison Measurement->Analysis

Caption: Workflow of a clinical trial to assess antihistamine onset of action.

Signaling Pathway: Histamine-Induced Wheal and Flare Response

G cluster_0 Cellular Level cluster_1 Physiological Response cluster_2 Clinical Manifestation Histamine Histamine Release H1_Receptor H1-Receptor Binding (on endothelial cells & sensory nerves) Histamine->H1_Receptor Vasodilation Vasodilation H1_Receptor->Vasodilation Increased_Permeability Increased Vascular Permeability H1_Receptor->Increased_Permeability Nerve_Stimulation Sensory Nerve Stimulation H1_Receptor->Nerve_Stimulation Flare Flare (Erythema) Vasodilation->Flare Wheal Wheal (Edema) Increased_Permeability->Wheal Itch Itch Sensation Nerve_Stimulation->Itch Antihistamine Antihistamine (this compound or Cetirizine) Antihistamine->H1_Receptor Blocks

Caption: Mechanism of histamine-induced allergic skin reaction and antihistamine action.

Logical Relationship: Comparative Analysis

G cluster_params Key Performance Indicators cluster_outcomes Clinical Endpoints Comparison Comparative Analysis: This compound vs. Cetirizine Onset Onset of Action Comparison->Onset Magnitude Magnitude of Suppression Comparison->Magnitude Duration Duration of Action Comparison->Duration Wheal Wheal Inhibition Onset->Wheal Flare Flare Inhibition Onset->Flare Itch Itch Relief Onset->Itch Magnitude->Wheal Magnitude->Flare Magnitude->Itch Duration->Wheal Duration->Flare Duration->Itch

Caption: Logical framework for comparing the efficacy of this compound and cetirizine.

References

A Head-to-Head Comparison of Acrivastine and Terfenadine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of second-generation antihistamines, both acrivastine and terfenadine (B1681261) have been utilized for the management of allergic conditions. While both drugs have demonstrated efficacy in controlling histamine-mediated symptoms, a critical distinction in their safety profiles, particularly concerning cardiac effects, sets them apart. This guide provides a comprehensive comparison of the efficacy and safety of this compound and terfenadine, supported by data from clinical studies, for an audience of researchers, scientists, and drug development professionals.

Efficacy in Allergic Conditions

Clinical trials have directly compared the efficacy of this compound and terfenadine in various allergic disorders, including seasonal allergic rhinitis, chronic idiopathic urticaria, and symptomatic dermographism. The general consensus from these studies is that both antihistamines exhibit comparable efficacy in alleviating symptoms.

Seasonal Allergic Rhinitis

In a double-blind, multicentre study involving 83 patients with seasonal allergic rhinitis, treatment with either 8 mg of this compound three times daily or 60 mg of terfenadine twice daily resulted in equal efficacy in reducing the severity of sneezing, itchy nose, blocked nose, running nose, itchy eyes, watery eyes, and itchy throat.[1] Both treatments were well-tolerated and effectively controlled the symptoms of seasonal allergic rhinitis.[1] A comprehensive review of 11 placebo-controlled studies with almost 1000 patients further solidified the efficacy of 8 mg this compound taken three times a day for seasonal allergic rhinitis.[2]

Chronic Idiopathic Urticaria

A randomized, double-blind, crossover study in 56 patients with chronic idiopathic urticaria compared this compound (4 mg and 8 mg, three times daily) with terfenadine (60 mg, three times daily) and placebo.[3] All active treatments were significantly more effective than placebo in controlling the signs and symptoms of urticaria.[3] While no significant differences were observed between the active treatments, there was a trend favoring the 8 mg dose of this compound and terfenadine over the 4 mg dose of this compound.[3]

Symptomatic Dermographism

In a double-blind, crossover study with 12 patients, both 8 mg of this compound three times daily and 60 mg of terfenadine three times daily were found to be significantly more effective than placebo in treating symptomatic dermographism and reducing wealing induced by a dermographometer.[4]

Onset of Action

A key differentiator in the efficacy profile of these two drugs is their speed of onset. A study comparing the H1-antagonism of 8 mg of this compound and 60 mg of terfenadine through histamine (B1213489) bronchial challenge in 10 volunteers found that this compound has a faster onset of action.[5] The effects of this compound at 1 and 2 hours post-administration were comparable to terfenadine at 2 hours; however, terfenadine's effect at 1 hour was significantly less.[5]

Data Presentation

Table 1: Comparison of Efficacy in Clinical Trials

Indication This compound Dosage Terfenadine Dosage Number of Patients Study Design Key Efficacy Findings Reference
Seasonal Allergic Rhinitis8 mg, three times daily60 mg, twice daily83Double-blind, multicentreBoth agents were equally efficacious in reducing the severity of a range of allergic rhinitis symptoms.[1]
Chronic Idiopathic Urticaria4 mg and 8 mg, three times daily60 mg, three times daily56Randomized, double-blind, crossoverAll active treatments were significantly better than placebo. Efficacy trends favored 8 mg this compound and terfenadine over 4 mg this compound.[3]
Symptomatic Dermographism8 mg, three times daily60 mg, three times daily12Double-blind, crossoverBoth active treatments were significantly more effective than placebo in reducing signs and symptoms.[4]
Onset of Action (Histamine Bronchial Challenge)8 mg60 mg10Double-blind, randomized, crossoverThis compound demonstrated a faster onset of action than terfenadine.[5]

Safety Profile: The Critical Distinction

The most significant difference between this compound and terfenadine lies in their safety profiles, specifically concerning cardiotoxicity.

Terfenadine: The use of terfenadine has been associated with a risk of a life-threatening cardiac arrhythmia known as torsades de pointes. This is due to the parent drug's ability to block the delayed rectifier potassium current (IKr) in the heart, which is encoded by the hERG gene. This blockade can prolong the QT interval of the electrocardiogram (ECG). Under normal circumstances, terfenadine is rapidly and extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver to its active metabolite, fexofenadine, which does not possess these cardiotoxic properties. However, if the metabolism of terfenadine is inhibited, for instance by co-administration of CYP3A4 inhibitors (e.g., ketoconazole, erythromycin) or in individuals with liver disease, plasma concentrations of the parent terfenadine can rise to dangerous levels, leading to potentially fatal arrhythmias.

This compound: In contrast, extensive clinical experience and specific studies have not linked this compound with clinically significant adverse cardiovascular effects, including QT prolongation or torsades de pointes. Its safety profile is a key advantage over terfenadine. While a review of multiple studies indicated a small increase in the incidence of drowsiness with this compound compared to placebo, this was similar to that observed with terfenadine.[2] A study on driving performance showed that the normal therapeutic dose of this compound (8 mg) had little effect, while higher doses did impair performance.[6] Terfenadine, at the doses tested, had no significant effect on driving performance.[6]

Table 2: Comparative Safety Profile

Feature This compound Terfenadine
Cardiotoxicity (QT Prolongation/Torsades de Pointes) No significant risk identified.Significant risk, especially with impaired metabolism.
Mechanism of Cardiotoxicity Not applicable.Blocks the hERG potassium channel.
Drug Interactions Caution with central nervous system depressants.High risk with CYP3A4 inhibitors (e.g., ketoconazole, erythromycin).
Sedation Low incidence, similar to terfenadine at therapeutic doses.Low incidence of sedation.

Experimental Protocols

Study on Seasonal Allergic Rhinitis (Multicentre, Double-Blind)[1]
  • Objective: To compare the efficacy and safety of this compound and terfenadine in treating seasonal allergic rhinitis.

  • Participants: 83 patients with a clinical history of seasonal allergic rhinitis.

  • Methodology: A double-blind, multicentre study with three treatment periods totaling 56 days. Patients were randomly assigned to receive either this compound (8 mg three times daily) or terfenadine (60 mg twice daily).

  • Efficacy Assessment: Patients recorded the daily severity of seven key symptoms: sneezing, itchy nose, blocked nose, running nose, itchy eyes, watery eyes, and itchy throat. Physicians and patients also provided overall ratings at the end of each treatment period.

  • Safety Assessment: Monitoring and recording of any adverse events reported by the patients.

Study on Chronic Idiopathic Urticaria (Randomized, Double-Blind, Crossover)[3]
  • Objective: To investigate the efficacy of two doses of this compound versus terfenadine and placebo in chronic idiopathic urticaria.

  • Participants: 56 patients diagnosed with chronic idiopathic urticaria.

  • Methodology: A fully randomized, double-blind, crossover study design. Patients received this compound (4 mg and 8 mg), terfenadine (60 mg), and placebo, each administered three times daily during different treatment periods.

  • Efficacy Assessment: Control of the signs and symptoms of urticaria was assessed.

  • Safety Assessment: Reports of drowsiness were recorded and compared between treatment groups.

Study on Onset of Action (Double-Blind, Randomized, Crossover)[5]
  • Objective: To compare the speed of onset of H1-antagonism of this compound and terfenadine.

  • Participants: 10 healthy volunteers.

  • Methodology: A double-blind, randomized, balanced crossover study. Participants received either this compound (8 mg), terfenadine (60 mg), or placebo at 1 or 2 hours before a histamine bronchial challenge.

  • Efficacy Assessment: The response to inhaled histamine was measured to determine the degree of H1-antagonism.

Mandatory Visualization

Histamine_H1_Receptor_Signaling_Pathway cluster_cell Cell Membrane cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca2+ Store IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Induces Ca_release->PKC Activates Allergic_Symptoms Allergic Symptoms (Vasodilation, Increased Permeability, etc.) Ca_release->Allergic_Symptoms Contributes to PKC->Allergic_Symptoms Leads to Antihistamine This compound / Terfenadine (Antagonist) Antihistamine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and Antihistamine Action.

Experimental_Workflow cluster_screening Patient Recruitment cluster_randomization Study Design cluster_treatment Treatment Period cluster_assessment Data Collection & Analysis Screening Patient Screening (e.g., history of seasonal allergic rhinitis) Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization Randomization Inclusion->Randomization Group_A Group A (e.g., this compound 8mg TID) Randomization->Group_A Group_B Group B (e.g., Terfenadine 60mg BID) Randomization->Group_B Treatment Double-Blind Treatment Period (e.g., 56 days) Group_A->Treatment Group_B->Treatment Symptom_Scores Daily Symptom Score Recording (Patient Diary) Treatment->Symptom_Scores Physician_Assessment Physician & Patient Global Assessment Treatment->Physician_Assessment Adverse_Events Adverse Event Monitoring Treatment->Adverse_Events Data_Analysis Statistical Analysis of Efficacy and Safety Data Symptom_Scores->Data_Analysis Physician_Assessment->Data_Analysis Adverse_Events->Data_Analysis

Caption: Generalized Experimental Workflow for a Comparative Clinical Trial.

Conclusion

In a head-to-head comparison, this compound and terfenadine demonstrate comparable efficacy in the management of allergic rhinitis, chronic idiopathic urticaria, and symptomatic dermographism. This compound, however, offers the advantage of a more rapid onset of action. The most critical differentiating factor is their safety profile. Terfenadine carries a significant risk of life-threatening cardiac arrhythmias, particularly when its metabolism is impaired. This compound has not been associated with such cardiotoxic effects, making it a safer therapeutic alternative. For researchers and drug development professionals, the case of terfenadine serves as a crucial example of the importance of thorough cardiovascular safety assessment and understanding of metabolic pathways in drug design and evaluation.

References

Acrivastine vs. First-Generation Antihistamines: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of acrivastine, a second-generation antihistamine, with that of first-generation antihistamines. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding of these compounds.

Efficacy in Allergic Conditions

This compound has demonstrated comparable efficacy to several first-generation antihistamines in the management of allergic conditions such as chronic idiopathic urticaria (CIU) and allergic rhinitis.

Clinical trials have shown that this compound is as effective as hydroxyzine (B1673990), chlorpheniramine (B86927), and clemastine (B1669165) in controlling the signs and symptoms of urticaria.[1][2][3] In a double-blind, crossover study involving patients with chronic idiopathic urticaria, both this compound (8 mg three times daily) and chlorpheniramine (4 mg three times daily) were found to be effective in relieving symptoms, with no significant differences observed between the two treatments.[1] Similarly, another study comparing this compound (8 mg three times daily) with hydroxyzine (20 mg three times daily) in patients with chronic idiopathic urticaria found both to be significantly better than placebo, with no significant difference in efficacy between the two active drugs.[2] A similar outcome was observed when comparing this compound with clemastine.[3]

Sedative Effects and Psychomotor Performance

A key differentiator between this compound and first-generation antihistamines is its significantly lower incidence of sedative side effects. First-generation antihistamines are known to cross the blood-brain barrier, leading to drowsiness and impairment of cognitive and psychomotor functions.

A study comparing the effects of single doses of this compound (8 mg, 16 mg, and 24 mg), diphenhydramine (B27) (50 mg), and placebo on driving performance in healthy volunteers provides quantitative evidence of this difference. The normal therapeutic dose of this compound (8 mg) had a minimal effect on driving performance.[4] In contrast, diphenhydramine significantly impaired all major driving parameters.[4]

The impairment of driving performance, measured by the Standard Deviation of Lateral Position (SDLP, i.e., "weaving"), highlights the sedative impact of these drugs. An increase in SDLP indicates greater driving impairment. The effects of some antihistamines have been compared to the impairment caused by specific blood alcohol concentrations (BAC). For instance, after a single dose, the impairment caused by diphenhydramine was found to be greater than that at a BAC of 0.08%, while the impairment from a standard dose of this compound was comparable to a BAC of 0.05%.

Table 1: Comparison of Efficacy in Chronic Idiopathic Urticaria

FeatureThis compoundFirst-Generation Antihistamines (Hydroxyzine, Chlorpheniramine, Clemastine)
Dosage in Studies 8 mg three times dailyHydroxyzine: 20 mg t.i.d., Chlorpheniramine: 4 mg t.i.d., Clemastine: 1 mg t.i.d.
Efficacy vs. Placebo Significantly betterSignificantly better
Comparative Efficacy No significant difference-
Reference [1][2][3][1][2][3]

Table 2: Comparison of Sedative Effects on Driving Performance

DrugDoseEffect on Driving Performance (SDLP)Comparable BAC Impairment (Single Dose)Reference
This compound 8 mgSmall, but significant effect in the first trial~ 0.05%[4]
16 mgSignificant impairment-[4]
24 mgSignificant impairment-[4]
Diphenhydramine 50 mgSignificantly impaired driving in all trials> 0.08%[4]
Placebo -No significant impairment-[4]

Experimental Protocols

Histamine-Induced Wheal and Flare Test

This test is a standard method for evaluating the in vivo activity of H1-receptor antagonists.

Objective: To assess the ability of an antihistamine to inhibit the cutaneous reaction to histamine (B1213489).

Methodology:

  • Subject Selection: Healthy adult volunteers are typically recruited. Subjects should be free of any skin diseases and should not have taken any antihistamines or other medications that could interfere with the results for a specified period before the test.

  • Test Sites: The volar aspect of the forearms is commonly used as the test site.

  • Procedure:

    • A baseline reading is taken before the administration of the drug or placebo.

    • A fixed concentration of histamine (e.g., histamine dihydrochloride (B599025) 1:1,000) is introduced into the skin, usually via a skin prick test.[5]

    • After a set time (typically 15-20 minutes), the resulting wheal (a raised, edematous lesion) and flare (surrounding erythema) are measured. The diameters of the wheal and flare are recorded.[6]

    • The test drug or placebo is then administered orally.

    • The histamine challenge is repeated at various time points after drug administration to assess the onset and duration of action of the antihistamine.

  • Data Analysis: The areas of the wheal and flare are calculated. The percentage inhibition of the wheal and flare areas by the antihistamine compared to placebo is determined.

Assessment of Sedation: Psychomotor Performance and Critical Flicker Fusion (CFF) Test

Objective: To objectively measure the sedative effects of antihistamines on the central nervous system.

Methodology:

  • Driving Simulators/On-Road Driving Tests:

    • Subject Selection: Licensed drivers with a specified amount of recent driving experience are recruited.

    • Procedure:

      • Subjects are trained on the driving simulator or in the test vehicle to establish a stable baseline performance.

      • After a washout period, subjects are randomly assigned to receive the test drug, a positive control (a known sedating drug), or a placebo in a double-blind, crossover design.

      • At specific time points after drug administration, subjects perform a standardized driving task (e.g., a 100-km on-road driving test in normal traffic).[7]

      • Key performance indicators are measured, including the Standard Deviation of Lateral Position (SDLP), which reflects weaving, and steering wheel movements.

    • Data Analysis: The change in SDLP from baseline is calculated for each treatment condition. Statistically significant increases in SDLP compared to placebo indicate driving impairment.

  • Critical Flicker Fusion (CFF) Test:

    • Principle: CFF is the frequency at which a flickering light is perceived as a continuous, steady light. A decrease in the CFF threshold is indicative of CNS depression and sedation.[8]

    • Apparatus: A device that presents a flickering light source with an adjustable frequency.

    • Procedure:

      • The subject is seated in a dimly lit room and looks into the viewing piece of the CFF apparatus.

      • The frequency of the flickering light is either decreased from a high frequency until the subject perceives flickering (descending threshold) or increased from a low frequency until the light appears steady (ascending threshold).

      • Several readings are taken and averaged to determine the CFF threshold.

      • Measurements are taken at baseline and at various time points after the administration of the test drug or placebo.

    • Data Analysis: A significant decrease in the CFF threshold after drug administration compared to placebo suggests a sedative effect.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Histamine H1 receptors are G-protein coupled receptors (GPCRs) linked to the Gq/11 family of G-proteins.[9] Upon histamine binding, the receptor activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[9][10] This cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.

Histamine_H1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) Ca->PKC Activates Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca->Response Leads to PKC->Response Leads to ER->Ca Releases

Histamine H1 Receptor Signaling Pathway
Experimental Workflow: Wheal and Flare Test

The following diagram illustrates the typical workflow for a histamine-induced wheal and flare test in a clinical trial setting.

Wheal_and_Flare_Workflow cluster_setup Setup cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Analysis Subject Recruit Subjects Baseline Baseline Measurement (Histamine Prick Test) Subject->Baseline Randomization Randomization Baseline->Randomization Drug Administer this compound Randomization->Drug Placebo Administer Placebo Randomization->Placebo FirstGen Administer First-Gen Antihistamine Randomization->FirstGen PostDose Post-Dose Measurements (Histamine Prick Test at various time points) Drug->PostDose Placebo->PostDose FirstGen->PostDose Measure Measure Wheal and Flare Diameters PostDose->Measure Data Calculate Percentage Inhibition Measure->Data Comparison Compare Inhibition between Treatment Groups Data->Comparison

Wheal and Flare Test Workflow
Logical Comparison: this compound vs. First-Generation Antihistamines

This diagram provides a logical comparison of the key characteristics of this compound and first-generation antihistamines.

Comparison_Antihistamines cluster_first_gen First-Generation cluster_second_gen Second-Generation Antihistamines Antihistamines FirstGen e.g., Diphenhydramine, Chlorpheniramine, Hydroxyzine Antihistamines->FirstGen This compound This compound Antihistamines->this compound FirstGen_BBB Crosses Blood-Brain Barrier FirstGen->FirstGen_BBB FirstGen_Efficacy Effective FirstGen->FirstGen_Efficacy FirstGen_SideEffects Anticholinergic Side Effects FirstGen->FirstGen_SideEffects FirstGen_Sedation High Sedation FirstGen_BBB->FirstGen_Sedation Acrivastine_BBB Limited BBB Penetration This compound->Acrivastine_BBB Acrivastine_Efficacy Effective This compound->Acrivastine_Efficacy Acrivastine_SideEffects Fewer Side Effects This compound->Acrivastine_SideEffects Acrivastine_Sedation Low to No Sedation (at standard doses) Acrivastine_BBB->Acrivastine_Sedation

References

Acrivastine versus Placebo in the Inhibition of Histamine-Induced Wheal and Flare: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of acrivastine and placebo in their effects on histamine-induced wheal and flare reactions, supported by experimental data and detailed methodologies. This compound is a second-generation H1-receptor antagonist known for its rapid onset of action and non-sedating properties.[1][2][3] The validation of its efficacy is crucial in clinical research and drug development, often demonstrated through its ability to suppress the cutaneous allergic response triggered by histamine (B1213489).

Mechanism of Action

This compound functions as a competitive antagonist of histamine H1 receptors.[4][5] During an allergic response, histamine is released from mast cells and binds to H1 receptors on various cells, leading to symptoms like itching, vasodilation, and swelling.[4] this compound blocks these receptors, preventing histamine from binding and thereby mitigating the allergic reaction.[4] As a second-generation antihistamine, it has a reduced ability to cross the blood-brain barrier, resulting in a lower incidence of drowsiness compared to first-generation antihistamines.[4]

Signaling Pathway of Histamine-Induced Wheal and Flare

The following diagram illustrates the signaling pathway initiated by histamine binding to H1 receptors and the inhibitory action of this compound.

Histamine_Pathway cluster_mast_cell Mast Cell cluster_endothelial_cell Endothelial Cell / Nerve Ending MastCell Mast Cell Histamine Histamine MastCell->Histamine Release H1Receptor H1 Receptor Histamine->H1Receptor Binds GProtein Gq/11 H1Receptor->GProtein Activates PLC Phospholipase C GProtein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Increased Intracellular Ca2+ IP3_DAG->Ca2 Vasodilation Vasodilation & Increased Permeability (Wheal & Flare) Ca2->Vasodilation Itching Nerve Stimulation (Itching) Ca2->Itching This compound This compound This compound->H1Receptor Blocks Placebo Placebo Placebo->H1Receptor No Effect

Caption: Histamine signaling pathway and this compound's mechanism of action.

Comparative Efficacy: this compound vs. Placebo

Clinical studies have consistently demonstrated the superiority of this compound over placebo in the suppression of histamine-induced wheal and flare.

Onset and Peak Activity

A double-blind, crossover study involving 24 healthy volunteers showed that a single 8 mg dose of this compound significantly reduced the flare response to intradermally injected histamine as early as 15 minutes after administration, compared to placebo.[6] A significant reduction in the wheal response was observed at 25 minutes.[6] Another study with a similar design and participant number reported a significant reduction in both wheal and flare responses 30 minutes after an 8 mg oral dose of this compound.[7] The peak inhibition of the flare response was noted at 90 minutes, while the maximal suppression of the wheal response occurred at 120 minutes post-administration.[7]

Quantitative Data Summary

The following tables summarize the percentage of inhibition of wheal and flare responses by this compound and placebo at various time points, as reported in a study comparing single oral doses of 8 mg this compound, 10 mg loratadine, and 10 mg cetirizine. While this study did not include a placebo group, it provides valuable data on the efficacy of this compound.

Table 1: Percentage Inhibition of Mean Flare Response

Time PointThis compound (8 mg)
15 min17.4%
30 min37.8%
90 min60.5%
240 minNot Reported
360 minNot Reported
24 h13.0%

Data extracted from a study comparing this compound, loratadine, and cetirizine.[8]

Table 2: Percentage Inhibition of Mean Wheal Response

Time PointThis compound (8 mg)
15 min11.6%
30 min23.7%
90 min41.4%
240 minNot Reported
360 minNot Reported
24 h2.9%

Data extracted from a study comparing this compound, loratadine, and cetirizine.[8]

Experimental Protocol: Histamine-Induced Wheal and Flare Validation

The following is a detailed methodology for a typical double-blind, placebo-controlled, crossover study to validate the efficacy of this compound.

Study Design

A randomized, double-blind, placebo-controlled, crossover study is the gold standard for this type of investigation. This design minimizes bias as neither the participants nor the investigators know which treatment is being administered, and each participant serves as their own control by receiving both treatments at different times.

Participant Selection
  • Inclusion Criteria: Healthy adult volunteers (e.g., aged 18-65 years) with no history of significant allergies or skin conditions. Normal hematological and biochemical tests.

  • Exclusion Criteria: History of hypersensitivity to antihistamines, acute or chronic illness, use of H1 or H2-receptor antagonists or other interfering medications within a specified washout period (e.g., one month), pregnancy, or compromised liver or kidney function.[1][8]

Experimental Workflow

The diagram below outlines the typical workflow for a histamine-induced wheal and flare validation study.

Experimental_Workflow cluster_setup Study Setup cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 (Crossover) ParticipantScreening Participant Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent ParticipantScreening->InformedConsent Randomization Randomization to Treatment Sequence InformedConsent->Randomization Baseline Baseline Wheal & Flare Measurement Randomization->Baseline DrugAdmin1 Administer this compound (8 mg) or Placebo Baseline->DrugAdmin1 Measurements1 Measure Wheal & Flare at Specific Time Points (e.g., 15, 30, 90, 240, 360 min, 24h) DrugAdmin1->Measurements1 Washout Washout Period (e.g., 1-2 weeks) Measurements1->Washout Baseline2 Baseline Wheal & Flare Measurement Washout->Baseline2 DrugAdmin2 Administer Crossover Treatment (Placebo or this compound) Baseline2->DrugAdmin2 Measurements2 Measure Wheal & Flare at Same Time Points DrugAdmin2->Measurements2 DataAnalysis Data Analysis (Compare this compound vs. Placebo) Measurements2->DataAnalysis

Caption: Experimental workflow for a crossover validation study.

Procedures
  • Baseline Measurement: Before drug administration, a baseline wheal and flare response is induced.

  • Histamine Administration: A standardized amount of histamine (e.g., 0.4 micrograms or a 1% solution) is introduced into the skin, typically on the volar aspect of the forearm, via an intradermal injection or a skin prick test.[6][8]

  • Drug Administration: Participants receive a single oral dose of this compound (commonly 8 mg) or a matching placebo with a glass of water.[6][7][8]

  • Response Measurement: The wheal and flare responses are measured at predetermined time intervals after drug administration (e.g., 15, 30, 90, 240, 360 minutes, and 24 hours).[8] The size of the response is typically traced, and the area is calculated, or the longest and perpendicular diameters are measured.[8]

  • Washout Period: A sufficient washout period (e.g., one to two weeks) is allowed between treatment periods to ensure the complete elimination of the drug from the system.

  • Crossover: Participants who received this compound in the first period receive the placebo in the second period, and vice versa. The same procedures for histamine administration and response measurement are followed.

  • Data Analysis: The data from both treatment periods are compiled and statistically analyzed to compare the effects of this compound and placebo on the wheal and flare responses.

Conclusion

The evidence from clinical trials robustly supports the efficacy of this compound in significantly reducing histamine-induced wheal and flare responses when compared to a placebo. Its rapid onset of action makes it a valuable agent for the symptomatic relief of allergic conditions. The experimental protocols outlined in this guide provide a framework for the valid and reliable assessment of antihistamine activity, crucial for both clinical research and the development of new therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Acrivastine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Acrivastine, an antihistamine used in research and development, is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance. As a chemical compound, this compound waste must be managed as hazardous waste and should never be discarded in standard trash or down the drain.[1][2] Disposal procedures should adhere to local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3]

Waste Characterization and Handling

All forms of this compound waste, including unused or expired product, contaminated materials, and resulting solutions, should be treated as chemical waste.[2] Personnel handling this compound should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area to avoid skin, eye, and respiratory exposure.[1][4]

Key Disposal and Safety Parameters

ParameterGuidelineCitation
Waste Classification Hazardous Pharmaceutical Waste[2][5]
Disposal Method High-Temperature Incineration via a licensed contractor[1][2][4]
Prohibited Disposal Do not discharge to sewer systems or waterways.[1][6]
Container Type Designated, sealed, and clearly labeled hazardous waste container[1][2]
Spill Management Collect spills with absorbent material, place in a suitable closed container for disposal, and clean the area thoroughly.[1]
PPE Requirement Chemical-impermeable gloves, safety goggles, and protective clothing.[1][4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and associated materials from a research laboratory.

1. Waste Segregation:

  • Immediately segregate all this compound waste. This includes pure chemical, solutions containing this compound, and any materials that have come into contact with it.

  • Do not mix this compound waste with other waste streams like regular trash, biohazardous waste, or sharps.[2]

2. Packaging and Labeling:

  • Pure Chemical Waste: If possible, keep unused or expired this compound in its original container. Place this primary container into a larger, leak-proof hazardous waste accumulation container provided by your institution's Environmental Health and Safety (EHS) department.[2]

  • Liquid Waste: Collect any solutions containing this compound in a designated, leak-proof, and properly labeled hazardous liquid waste container. The label must clearly list all constituents of the solution.[2]

  • Solid Waste: Collect all contaminated solid materials, such as gloves, bench paper, pipette tips, and vials, in a designated hazardous solid waste container.[2]

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components.

3. Storage:

  • Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[1]

  • Keep containers tightly closed except when adding waste.

4. Disposal of Empty Containers:

  • A container that held this compound is considered "empty" once all contents have been removed by standard practices.

  • To be disposed of as non-hazardous waste, the container should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and managed as hazardous liquid waste.

  • After rinsing, the label should be defaced or removed, and the container can be offered for recycling or discarded in a sanitary landfill, in accordance with institutional policies.[1]

5. Arranging for Final Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • The EHS department will coordinate with a licensed hazardous waste disposal contractor to transport the waste off-site.[2][4]

  • The standard and recommended method for the final disposal of pharmaceutical waste is high-temperature incineration, which ensures the complete destruction of the active chemical compounds.[1][2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste in a laboratory setting.

Acrivastine_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation & Characterization cluster_segregation Segregation & Collection cluster_management Storage & Disposal cluster_prohibited Prohibited Actions start This compound Waste Generated characterize Characterize as Hazardous Waste start->characterize no_drain DO NOT Dispose Down Drain start->no_drain no_trash DO NOT Mix with General Trash start->no_trash segregate Segregate Waste Streams characterize->segregate pure Unused/Expired this compound segregate->pure contaminated Contaminated Labware & PPE segregate->contaminated liquid Liquid Waste (Solutions) segregate->liquid collect_solid Collect in Labeled Solid Hazardous Waste Container pure->collect_solid contaminated->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid storage Store in Secure Satellite Accumulation Area collect_solid->storage collect_liquid->storage pickup Arrange Pickup by EHS / Licensed Waste Contractor storage->pickup disposal Final Disposal: High-Temperature Incineration pickup->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Acrivastine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Acrivastine, a second-generation antihistamine. Adherence to these procedural steps will minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection and engineering controls is crucial to prevent inhalation, ingestion, and skin/eye contact.

Engineering Controls:

  • Ventilation: All handling of this compound powder should occur in a well-ventilated area.[1] A laboratory fume hood or other suitable local exhaust ventilation is recommended to minimize the dispersion of dust.[2]

Personal Protective Equipment: A risk assessment should be conducted to determine the appropriate level of PPE required. However, the following are generally recommended:

  • Eye and Face Protection: Tightly fitting safety goggles or glasses with side shields are essential to protect against dust particles.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[3][4] Gloves must be inspected for integrity before each use and hands should be washed and dried thoroughly after removal.[2]

  • Body Protection: A disposable gown or a clean laboratory coat should be worn to prevent skin contact.[3][4] For tasks with a higher risk of dust generation, consider disposable coveralls.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH-approved respirator appropriate for the airborne concentration of the substance should be used.

PPE ComponentSpecificationPurpose
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)Prevents eye contact with this compound dust.[2]
Hand Protection Chemical-resistant, powder-free gloves (e.g., nitrile, neoprene)Prevents skin contact.[3][4]
Body Protection Disposable gown or clean lab coatPrevents contamination of clothing and skin.[3][4]
Respiratory Protection NIOSH-approved respiratorPrevents inhalation of dust, to be used based on risk assessment.

Operational Procedures for Handling this compound

A systematic workflow is critical to safely manage this compound from receipt to disposal.

1. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is correctly donned.

  • Conduct all weighing and transfer operations within a fume hood or a ventilated balance enclosure to contain any dust.

  • Avoid actions that could generate dust, such as scraping or vigorous shaking.

2. Storage:

  • Store this compound in a tightly closed container.[1][2]

  • The storage area should be a dry, cool, and well-ventilated place, away from incompatible materials.[1][2]

  • Do not store above 30°C and keep in the original package.[5][6][7]

3. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.[2]

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Avoid generating dust during cleanup.[2] Gently sweep or vacuum the spilled material and collect it in a suitable, closed container for disposal.[2][8]

  • Thoroughly clean the spill surface to remove any residual contamination.[2]

4. First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[2][8]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[1][2][8]

  • Eye Contact: Rinse the eyes with water for at least 15 minutes.[1][2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.[1][2][8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and accidental exposure.

  • Waste Characterization: Unused or expired this compound should be treated as chemical waste.

  • Container Disposal: Empty containers should be triple-rinsed (if appropriate for the container type) and disposed of according to institutional and local regulations. Remove or deface all labels to protect personal information.[9][10]

  • Disposal Methods:

    • Drug Take-Back Programs: The preferred method of disposal is through a registered drug take-back program, which may be available at pharmacies, hospitals, or law enforcement agencies.[9][10][11][12]

    • Licensed Waste Disposal Contractor: Arrange for the collection and disposal of the waste by a licensed contractor in accordance with all local, regional, and national regulations.[13]

    • Disposal in Household Trash (if no take-back program is available): If permitted by local regulations, mix the this compound with an undesirable substance like used coffee grounds, dirt, or cat litter.[9][10][14] Place the mixture in a sealed container (e.g., a sealable plastic bag) and dispose of it in the trash.[9][10][11][12]

  • Environmental Precautions: Do not allow the product to enter drains, water courses, or the soil.[1][2][8]

Acrivastine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill Response cluster_disposal Disposal A Don PPE B Work in Fume Hood A->B Proceed to C Weighing & Transfer B->C Proceed to D Store in Cool, Dry, Well-Ventilated Area C->D After Use E Evacuate & Don PPE C->E In Case of Spill D->A For Next Use F Contain & Clean Up E->F Follow Protocol G Package for Disposal F->G Secure Waste H Dispose via Approved Waste Stream G->H Final Step

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acrivastine
Reactant of Route 2
Acrivastine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。